molecular formula C11H20O4S B610251 Propargyl-PEG4-thiol CAS No. 1347750-80-4

Propargyl-PEG4-thiol

Cat. No.: B610251
CAS No.: 1347750-80-4
M. Wt: 248.34 g/mol
InChI Key: QFVYBCQBSOIWFU-UHFFFAOYSA-N
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Description

Propargyl-PEG4-thiol is a crosslinker containing a propargyl group and thiol group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYBCQBSOIWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274013
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
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URL https://comptox.epa.gov/dashboard/DTXSID901274013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-80-4
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG4-thiol: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-thiol is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and materials science.[1][2] Its unique architecture, featuring a terminal propargyl group for "click chemistry" and a thiol group for conjugation to cysteine residues or metallic surfaces, offers a versatile platform for the precise assembly of complex biomolecular structures.[1][3] The molecule incorporates a hydrophilic four-unit polyethylene glycol (PEG) spacer, which enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugates.[1] This guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its primary applications, and its role in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent properties across various suppliers. The following tables summarize its key quantitative data.

Chemical and Physical Data
PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₄S
Molecular Weight 248.34 g/mol
CAS Number 1347750-80-4
Appearance Solid powder or liquid
Purity >95% to >98%
Solubility Soluble in DMSO, DCM, DMF, Water
Storage Conditions -20°C under an inert atmosphere, protected from light
Structural Information
FeatureDescription
Functional Group 1 Propargyl (terminal alkyne)
Functional Group 2 Thiol (-SH)
Spacer 4-unit Polyethylene Glycol (PEG4)
Linker Type Non-cleavable

Key Applications and Experimental Protocols

The dual functionality of this compound allows for a multitude of applications in bioconjugation and materials science. Detailed experimental protocols for its most common uses are provided below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC, a highly efficient and specific click chemistry reaction, to form a stable triazole linkage with an azide-functionalized molecule.

Experimental Workflow for CuAAC

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve this compound and Azide-Molecule in Buffer D Combine this compound and Azide-Molecule A->D B Prepare fresh Sodium Ascorbate Solution F Initiate reaction with Sodium Ascorbate B->F C Prepare CuSO4 and Ligand Solution (e.g., THPTA or BTTAA) E Add CuSO4/Ligand Complex C->E D->E E->F G Incubate at Room Temperature (1-4 hours) F->G H Quench reaction with EDTA G->H I Purify conjugate via SEC, HPLC, or Dialysis H->I

Caption: Workflow for a typical CuAAC reaction using this compound.

Detailed Protocol:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and a slight molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water) and a copper-chelating ligand such as THPTA or BTTAA (e.g., 50 mM in water). Premix the copper and ligand solutions.

  • Reaction:

    • To the mixture of the azide and alkyne, add the premixed copper/ligand solution. The final copper concentration is typically 50-250 µM, with a 5-fold molar excess of the ligand.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 times that of the copper.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • The final conjugate can be purified using size-exclusion chromatography (SEC), high-performance liquid chromatography (HPLC), or dialysis to remove excess reagents.

Thiol-Maleimide Conjugation

The thiol group of this compound reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is widely used for labeling proteins and peptides at cysteine residues.

Experimental Workflow for Thiol-Maleimide Conjugation

G cluster_prep Reagent and Sample Preparation cluster_reaction Conjugation Reaction cluster_purification Purification A Dissolve Maleimide-Molecule in Buffer (pH 6.5-7.5) D Add this compound to Maleimide-Molecule A->D B Dissolve this compound in Buffer B->D C (Optional) Reduce disulfide bonds in protein with TCEP C->A E Incubate at Room Temperature (2h) or 4°C (overnight) D->E F Quench reaction with excess thiol (e.g., cysteine) E->F G Purify conjugate via SEC, HPLC, or Dialysis F->G

Caption: Workflow for conjugating this compound to a maleimide-functionalized molecule.

Detailed Protocol:

  • Reagent and Sample Preparation:

    • Dissolve the maleimide-containing molecule in a degassed buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES). Buffers containing thiols (e.g., DTT) should be avoided.

    • If conjugating to a protein, ensure that free cysteine residues are available. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by its removal.

    • Dissolve this compound in the same buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of this compound to the maleimide-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

    • Purify the conjugate using an appropriate method like SEC, HPLC, or dialysis to remove unreacted this compound.

Functionalization of Gold Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, enabling the straightforward functionalization of gold nanoparticles (AuNPs). This process imparts stability to the nanoparticles and introduces a reactive propargyl handle for further modification.

Experimental Workflow for Gold Nanoparticle Functionalization

G cluster_prep Preparation cluster_functionalization Functionalization cluster_purification Purification A Synthesize or acquire AuNPs (e.g., citrate-capped) C Add this compound solution to AuNP suspension A->C B Dissolve this compound in an appropriate solvent B->C D Stir or rock gently at Room Temperature (overnight) C->D E Centrifuge to pellet functionalized AuNPs D->E F Remove supernatant containing excess linker E->F G Resuspend and wash AuNPs F->G

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

Detailed Protocol:

  • Preparation:

    • Synthesize or obtain a suspension of gold nanoparticles (e.g., citrate-capped AuNPs).

    • Dissolve this compound in a solvent compatible with the AuNP suspension (e.g., water or a mixture of water and a water-miscible organic solvent like DMSO).

  • Functionalization:

    • Add the this compound solution to the AuNP suspension. A large molar excess of the thiol linker is typically used to ensure complete surface coverage.

    • Allow the mixture to react overnight at room temperature with gentle stirring or rocking.

  • Purification:

    • Separate the functionalized AuNPs from the excess linker by centrifugation. The speed and duration will depend on the size of the nanoparticles.

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer. Repeat the washing step to ensure the complete removal of unreacted linker.

Advanced Therapeutic Applications

This compound is a valuable building block in the synthesis of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The thiol group can be conjugated to a cysteine residue on the antibody, while the propargyl group can be used to attach the drug via a click reaction. This modular approach facilitates the rapid assembly and optimization of ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation.

Logical Relationship in PROTAC Synthesis

G cluster_components Components cluster_product Final Product A Target Protein Ligand (with Azide or Maleimide) B This compound A->B Click or Thiol Reaction D PROTAC Molecule C E3 Ligase Ligand (with Maleimide or Azide) B->C Thiol or Click Reaction

References

An In-depth Technical Guide to Propargyl-PEG4-thiol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-thiol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal alkyne group and a thiol group connected by a flexible tetraethylene glycol (PEG4) spacer, allows for sequential and orthogonal conjugation strategies. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, complete with experimental protocols and workflow diagrams.

Core Properties and Chemical Structure

This compound is a versatile molecule that enables the linkage of various biomolecules and surfaces through two distinct reactive handles. The propargyl group facilitates covalent bond formation with azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][2][3][4] The thiol group offers a reactive site for conjugation to maleimides, haloacetyls, or for disulfide bond formation, as well as for anchoring to metal surfaces like gold and silver.[1] The hydrophilic PEG4 spacer enhances solubility in aqueous media, reduces steric hindrance, and improves the pharmacokinetic profile of resulting conjugates.

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound cluster_propargyl Propargyl Group cluster_peg4 PEG4 Spacer cluster_thiol Thiol Group p1 HC≡C-CH₂- peg O-(CH₂CH₂O)₃-CH₂CH₂- p1->peg t1 SH peg->t1

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₁₁H₂₀O₄S
Molecular Weight 248.34 g/mol
CAS Number 1347750-80-4
Appearance Solid powder
Purity >95%
Solubility Soluble in DMSO, DCM, DMF
Boiling Point 332.9 ± 37.0 °C (Predicted)
Density 1.064 ± 0.06 g/cm³ (Predicted)
pKa 9.0 ± 0.10 (Predicted)
Storage Conditions -20°C, under inert atmosphere, protected from light

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research. The following sections outline generalized protocols for its synthesis and its use in common bioconjugation reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from tetraethylene glycol. A general synthetic strategy is outlined below, adapted from methodologies for similar compounds.

Materials:

  • Tetraethylene glycol

  • Propargyl bromide

  • A suitable base (e.g., sodium hydride)

  • Thiourea

  • Hydrochloric acid

  • Organic solvents (e.g., THF, DMF)

Procedure:

  • Monopropargylation of Tetraethylene Glycol: Dissolve tetraethylene glycol in an anhydrous solvent like THF. Add a base, such as sodium hydride, portion-wise at 0°C. After stirring for a short period, add propargyl bromide dropwise and allow the reaction to proceed at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting mono-propargylated PEG alcohol by column chromatography.

  • Conversion to Thiol: The terminal hydroxyl group of the mono-propargylated PEG is then converted to a thiol. This can be achieved by various methods, including the use of thiourea followed by acidic hydrolysis. React the mono-propargylated PEG with thiourea in the presence of a strong acid like HCl. The resulting isothiouronium salt is then hydrolyzed to yield the final this compound. Purify the final product by column chromatography.

Bioconjugation Protocols

1. Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized protein.

Materials:

  • This compound

  • Maleimide-activated protein (e.g., antibody)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-ethylmaleimide

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation (Optional): If the protein's cysteine residues are involved in disulfide bonds, they may need to be reduced. Dissolve the protein in conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.

  • Conjugation Reaction: Dissolve this compound in the conjugation buffer. Add the this compound solution to the maleimide-activated protein solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a 100-fold molar excess of free cysteine and incubate for 30 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-functionalized molecule.

Materials:

  • This compound conjugated biomolecule

  • Azide-functionalized molecule (e.g., a small molecule drug)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent: Sodium ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer: PBS or Tris buffer, pH 7-8

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in an appropriate solvent (e.g., water or DMSO).

  • Reaction Setup: In a reaction vessel, combine the this compound conjugated biomolecule and the azide-functionalized molecule in the reaction buffer.

  • Initiate "Click" Reaction: Add the ligand to the reaction mixture, followed by CuSO₄ and then sodium ascorbate. The final concentrations typically range from 0.1 to 1 mM for copper and 1 to 5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.

Signaling Pathways and Experimental Workflows

The versatility of this compound allows for its integration into complex experimental workflows, such as the construction of Antibody-Drug Conjugates (ADCs).

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.

G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification A Maleimide-activated Antibody C Antibody-PEG-Propargyl Conjugate A->C Reacts with B This compound B->C Reacts with E Final Antibody-Drug Conjugate (ADC) C->E Reacts with (CuAAC) D Azide-functionalized Drug D->E Reacts with F Purified ADC E->F Purification (e.g., SEC)

Caption: Workflow for ADC synthesis.

This workflow demonstrates the orthogonal nature of the reactions, where the thiol-maleimide conjugation is performed first, followed by the click reaction to attach the drug payload. This sequential approach provides precise control over the final ADC structure.

Applications in Research and Drug Development

This compound is a valuable tool for researchers and drug development professionals due to its ability to create stable and well-defined bioconjugates. Key application areas include:

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): The linker can connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.

  • Surface Modification: The thiol group allows for the functionalization of gold nanoparticles and other surfaces, while the propargyl group enables the subsequent attachment of biomolecules via click chemistry.

  • Hydrogel Formation: The dual functionality can be utilized in the formation of biocompatible hydrogels for tissue engineering and controlled drug release.

  • Biomolecule Labeling: It serves as a versatile linker for attaching fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules for detection and imaging purposes.

References

Propargyl-PEG4-thiol: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-thiol is a heterobifunctional linker molecule that has emerged as a versatile tool in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal propargyl group (an alkyne) and a thiol group, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for sequential or orthogonal conjugation of different molecular entities. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Mechanism of Action

The utility of this compound lies in the distinct reactivity of its two terminal functional groups:

  • Propargyl Group (Alkyne): This group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with an azide-functionalized molecule.

  • Thiol Group (-SH): The thiol group provides a reactive nucleophile that can readily form stable covalent bonds with various electrophilic partners. Common reaction partners for the thiol group include maleimides, vinyl sulfones, and iodoacetamides. Furthermore, the thiol group has a strong affinity for noble metal surfaces, such as gold, enabling the functionalization of nanoparticles.

The PEG4 spacer imparts hydrophilicity to the linker, which can improve the solubility of the resulting conjugates and reduce non-specific binding. The flexibility of the PEG chain also helps to overcome steric hindrance during conjugation reactions.

Applications

The dual reactivity of this compound makes it suitable for a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the thiol group can react with a cysteine residue on the antibody, while the propargyl group can be used to click on an azide-modified drug molecule.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand.

  • Surface Modification of Nanoparticles: The thiol group allows for the direct attachment of the linker to the surface of gold nanoparticles, creating a functionalized surface with available alkyne groups for further "click" reactions.[1]

  • Biomolecule Labeling and Tracking: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.

Data Presentation

Table 1: Characterization of this compound Capped Gold Nanoparticles
ParameterValueMethodReference
Maximum Absorbance (λmax)507 nmUV-Visible Spectroscopy[1]
Average Diameter~4 nmTransmission Electron Microscopy (TEM)[1]
Sulfur 2p Binding Energy (S2p 3/2)162.2 eVX-ray Photoelectron Spectroscopy (XPS)[1]
Sulfur 2p Binding Energy (S2p 1/2)163.4 eVX-ray Photoelectron Spectroscopy (XPS)[1]
Carbon 1s Binding Energy (C-C/C-H)285 eVX-ray Photoelectron Spectroscopy (XPS)
Carbon 1s Binding Energy (C-S/C-O)286.3 eVX-ray Photoelectron Spectroscopy (XPS)

Note: The XPS data confirms the presence of reduced sulfur atoms on the surface of the gold nanoparticles, characteristic of a thiol-gold bond.

Experimental Protocols

Protocol 1: Capping of Gold Nanoparticles with this compound

This protocol is adapted from Loudy et al. and describes the synthesis of this compound-capped gold nanoparticles.

Materials:

  • This compound

  • HAuCl4·6H2O (Gold(III) chloride trihydrate)

  • NaBH4 (Sodium borohydride)

  • Absolute ethanol

Procedure:

  • Prepare a 2.5 mM solution of this compound in 20 mL of absolute ethanol.

  • Prepare a 2.5 mM solution of HAuCl4·6H2O in 20 mL of absolute ethanol.

  • Under constant and strong stirring, add 0.6 mL of a freshly prepared 0.1 M NaBH4 solution at once to the gold solution.

  • Observe the color change of the solution from yellow to wine-red, indicating the formation of gold nanoparticles.

  • Purify the this compound-capped gold nanoparticles by dialysis against ethanol. Change the ethanol twice a day.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction between a this compound functionalized molecule (e.g., the gold nanoparticles from Protocol 1) and an azide-containing molecule.

Materials:

  • This compound functionalized substrate (e.g., GNPs@propargyl)

  • Azide-containing molecule

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, add CuBr (4 mg), sodium ascorbate (4 mg), and PMDETA (5 µL) to 10 mL of an ethanol solution containing the azide-containing molecule.

  • Immerse the this compound functionalized substrate (e.g., a glass slide with the self-assembled film of GNPs@propargyl) into the reaction mixture.

  • Allow the reaction to proceed overnight.

  • After the reaction, vigorously wash the substrate with ethanol several times to remove any unreacted reagents.

  • Dry the functionalized substrate.

Protocol 3: General Procedure for Thiol-Maleimide Conjugation

This is a general protocol for the conjugation of the thiol group of this compound to a maleimide-functionalized molecule.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-ethylmaleimide or cysteine

Procedure:

  • Dissolve the maleimide-functionalized molecule in the reaction buffer.

  • If the thiol on this compound has formed a disulfide bond, it may need to be reduced. If so, add a 10-fold molar excess of TCEP and incubate for 15-30 minutes at room temperature.

  • Dissolve this compound in the reaction buffer.

  • Add a 1.5 to 20-fold molar excess of this compound to the maleimide-functionalized molecule solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or by adding N-ethylmaleimide to cap any unreacted maleimides.

  • Purify the conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove excess linker and other reagents.

Mandatory Visualization

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Reaction Partners & Products Propargyl_PEG4_Thiol This compound Thiol_Reaction Thiol End (-SH) Propargyl_PEG4_Thiol->Thiol_Reaction Alkyne_Reaction Propargyl End (-C≡CH) Propargyl_PEG4_Thiol->Alkyne_Reaction Maleimide Maleimide Thiol_Reaction->Maleimide Thiol-Maleimide Conjugation Gold_Surface Gold Surface Thiol_Reaction->Gold_Surface Surface Functionalization Azide Azide Alkyne_Reaction->Azide CuAAC 'Click' Chemistry Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond Gold_Thiol_Bond Stable Gold-Thiol Bond Gold_Surface->Gold_Thiol_Bond Triazole_Linkage Stable Triazole Linkage Azide->Triazole_Linkage G start Start: Prepare Reagents prepare_HAuCl4 Prepare HAuCl4 solution in ethanol (2.5 mM) start->prepare_HAuCl4 prepare_linker Prepare this compound solution in ethanol (2.5 mM) start->prepare_linker mix Mix HAuCl4 and Linker Solutions prepare_HAuCl4->mix prepare_linker->mix add_NaBH4 Add NaBH4 solution (0.1 M) under vigorous stirring mix->add_NaBH4 formation Nanoparticle Formation (Color change to wine-red) add_NaBH4->formation purify Purify by Dialysis against ethanol formation->purify end End: this compound Capped Gold Nanoparticles purify->end G start Start: Prepare Reaction Mixture prepare_reagents Mix CuBr, Sodium Ascorbate, and PMDETA in ethanol start->prepare_reagents add_azide Add Azide-containing molecule prepare_reagents->add_azide add_alkyne_substrate Add this compound functionalized substrate add_azide->add_alkyne_substrate react Incubate Overnight add_alkyne_substrate->react wash Wash with Ethanol react->wash dry Dry the Substrate wash->dry end End: Click-functionalized Substrate dry->end

References

The Core Function of the PEG4 Spacer in Propargyl-PEG4-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-thiol is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker is comprised of three key components: a propargyl group for bioorthogonal "click" chemistry, a thiol group for stable conjugation to biomolecules, and a central tetraethylene glycol (PEG4) spacer. While the reactive ends provide the means for covalent linkage, it is the PEG4 spacer that imparts critical physicochemical properties to the linker and the resulting bioconjugate, profoundly influencing its solubility, stability, pharmacokinetics, and overall efficacy. This technical guide provides a comprehensive examination of the function of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the strategic design and synthesis of next-generation bioconjugates.

Introduction to this compound

This compound is a molecule with a defined chemical structure (C11H20O4S) and molecular weight (248.34 g/mol ) designed for the precise and stable linkage of two molecular entities.[1] Its heterobifunctional nature allows for a two-step, orthogonal conjugation strategy.

  • Propargyl Group: The terminal alkyne group is a key component for engaging in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the covalent linkage to azide-containing molecules with minimal side reactions.[1][2]

  • Thiol Group: The sulfhydryl group provides a reactive handle for conjugation to various electrophilic partners, most commonly maleimides, to form a stable thioether bond. This reaction is widely used for linking molecules to cysteine residues in proteins and antibodies.[3]

  • PEG4 Spacer: This hydrophilic chain of four repeating ethylene glycol units serves as the bridge between the propargyl and thiol groups. Its role extends far beyond that of a simple linker, as it fundamentally modifies the properties of the entire conjugate.[4]

Core Functions of the PEG4 Spacer

The integration of a PEG4 spacer into a linker architecture confers several advantageous properties that address common challenges in bioconjugate development.

2.1 Enhanced Solubility and Reduced Aggregation Many potent cytotoxic drugs used in ADCs are hydrophobic. The covalent attachment of these "payloads" to an antibody can decrease the overall solubility of the conjugate, leading to aggregation and a loss of therapeutic efficacy. The hydrophilic nature of the PEG4 spacer acts as a solubilizing agent, mitigating the hydrophobicity of the payload and improving the aqueous solubility of the final bioconjugate. This property is critical for maintaining the stability and biological activity of the therapeutic agent.

2.2 Minimized Steric Hindrance The PEG4 spacer functions as a flexible arm, physically separating the conjugated molecules. This spatial separation is crucial for reducing steric hindrance, which can otherwise impede the interaction of the biomolecule (e.g., an antibody) with its target or the reaction of the linker's second functional group. Research has shown that the inclusion of a PEG spacer can significantly increase the reactivity of conjugated molecules by extending the reactive group away from the bulk of the biomolecule.

2.3 Improved Pharmacokinetics PEGylation, the attachment of PEG chains to therapeutic molecules, is a well-established strategy for improving their pharmacokinetic (PK) profile. The hydrophilic PEG4 spacer creates a hydration shell around the conjugate, which can increase its hydrodynamic radius. This can lead to reduced renal clearance and a longer circulation half-life, resulting in greater exposure of the target tissue to the therapeutic agent.

2.4 Reduced Immunogenicity The PEG spacer can "shield" the conjugated payload or the linker itself from the immune system, potentially reducing the risk of an immune response against the bioconjugate. This "stealth" effect can also minimize non-specific uptake by healthy cells, contributing to a better safety profile.

Quantitative Data on the Impact of PEG Spacers

The length and nature of the spacer molecule have a quantifiable impact on the properties of a bioconjugate. The following tables summarize experimental data from various studies, illustrating the effects of PEG spacers compared to other linker types and the influence of PEG chain length.

Table 1: Comparison of Spacer Types on Binding Affinity

Spacer TypeDissociation Constant (Kd) in nMFold Change in Affinity vs. No Spacer
No Spacer7.51.0
Alkyl (C12)> 50> 6.7 (decrease)
Alkyl (C24)> 50> 6.7 (decrease)
PEG4 ~10-15 (estimated) ~1.3-2.0 (decrease)
PEG85.81.3 (decrease)
PEG242.92.6 (increase)

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with hydrophilic PEG spacers compared to hydrophobic alkyl spacers. A lower Kd value indicates stronger binding.

Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer LengthIC50 (nM)
n=2PEG23.1 ± 0.2
n=3PEG33.9 ± 0.3
n=4 PEG4 5.4 ± 0.4
n=6PEG65.8 ± 0.3

Data from a study on a 68Ga-labeled bombesin antagonist analog, demonstrating that even subtle changes in short PEG spacer length can modulate receptor binding affinity.

Table 3: Influence of PEG Spacer Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4 ~4.0 2.1 (decrease)
PEG8~2.53.4 (decrease)
PEG12~2.53.4 (decrease)

Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8, showing that increasing PEG linker length significantly decreases the clearance rate of the ADC.

Experimental Protocols

The use of this compound typically involves a two-step conjugation process. The following protocols provide a general framework for these key reactions.

4.1 Protocol 1: Thiol-Maleimide Conjugation to an Antibody

This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated antibody.

Materials:

  • Antibody of interest

  • Maleimide activation reagent (e.g., SMCC)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Cysteine

  • Desalting column

Procedure:

  • Antibody Preparation: If the antibody is not already maleimide-activated, react it with a suitable maleimide crosslinker according to the manufacturer's instructions. Purify the activated antibody using a desalting column to remove excess crosslinker.

  • Linker Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the maleimide-activated antibody solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 1-10 mM and incubate for 15 minutes.

  • Purification: Purify the Propargyl-PEG4-functionalized antibody using a desalting column or size-exclusion chromatography to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and HPLC to determine the degree of labeling.

4.2 Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between the propargyl-functionalized antibody and an azide-containing molecule (e.g., a cytotoxic payload).

Materials:

  • Propargyl-PEG4-functionalized antibody (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.0

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide-containing molecule, CuSO4, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup: In a reaction vessel, combine the Propargyl-PEG4-functionalized antibody and the azide-containing molecule (typically at a 1:3 to 1:5 molar ratio of antibody to azide molecule).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

  • Reaction Initiation: Add the copper-ligand complex to the antibody-azide mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.

  • Characterization: Analyze the final ADC by mass spectrometry to confirm conjugation and by HPLC to determine purity and drug-to-antibody ratio (DAR).

Applications and Workflows

This compound is instrumental in the construction of complex therapeutic modalities like ADCs and PROTACs.

5.1 Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. The this compound linker plays a crucial role in connecting the antibody to the cytotoxic payload.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Antibody Conjugation Thiol-Maleimide & Click Chemistry Antibody->Conjugation Linker_Payload This compound + Cytotoxic Payload Linker_Payload->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Binding ADC binds to Tumor Antigen ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 1 Release Payload Release in Lysosome Internalization->Release 2 Apoptosis Induction of Cell Death Release->Apoptosis 3

ADC Synthesis and Mechanism of Action Workflow.

5.2 Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker, often containing a PEG spacer, is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Synthesis cluster_components PROTAC Components cluster_assembly Modular Assembly POI_Ligand Protein of Interest (POI) Ligand Coupling1 Couple POI Ligand to Linker POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Couple E3 Ligand to Linker E3_Ligand->Coupling2 PEG_Linker This compound (or similar) PEG_Linker->Coupling1 PEG_Linker->Coupling2 Final_PROTAC Purified PROTAC Coupling1->Final_PROTAC Sequential Coupling Coupling2->Final_PROTAC Sequential Coupling

Modular Synthesis of a PROTAC using a PEG Linker.

Conclusion

The PEG4 spacer within the this compound linker is a critical determinant of a bioconjugate's success. Its ability to enhance solubility, minimize steric hindrance, and improve pharmacokinetic properties makes it an essential component in the rational design of advanced therapeutics. By understanding the fundamental role of the PEG4 spacer and utilizing robust conjugation protocols, researchers can unlock the full potential of their bioconjugates, paving the way for more effective and safer therapies. This guide provides the foundational knowledge and practical methodologies to effectively harness the power of the PEG4 spacer in bioconjugation strategies.

References

The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science by offering a suite of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[1] At the heart of one of the most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group—a versatile and reactive functional group that has become an indispensable tool for researchers across various scientific disciplines.[1] This technical guide provides a comprehensive overview of the propargyl group's central role in click chemistry, with a focus on its application in drug discovery and bioconjugation.

The Propargyl Group: Structure and Reactivity

The propargyl group is a functional group containing a terminal alkyne, with the chemical structure -CH₂C≡CH. Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton. This unique combination of features makes it an ideal reaction partner in the CuAAC reaction, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] The small size and linear geometry of the propargyl group generally minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide coupling partner.

Propargyl groups can be introduced into molecules through various synthetic methods, most commonly via nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or through reactions with propargyl alcohol.[2][3]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, exhibiting remarkable features such as high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups and solvents, including aqueous environments over a pH range of 4 to 12. This reaction shows a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and produces a mixture of 1,4- and 1,5-isomers.

Mechanism of the CuAAC Reaction

Initial mechanistic proposals for the CuAAC reaction considered a mononuclear copper catalyst. However, a growing body of experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, points towards a more complex dinuclear copper-mediated pathway as the kinetically favored route. This dinuclear mechanism provides a more complete explanation for the remarkable rate acceleration and high fidelity of the CuAAC reaction.

The catalytic cycle, as illustrated below, involves several key steps:

  • Formation of a Copper-Acetylide Complex: The terminal alkyne of the propargyl group reacts with a copper(I) species to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the alkyne, forming a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide R1-C≡C-Cu(I) CuI->Cu_Acetylide + R1-C≡CH Propargyl R1-C≡CH (Propargyl Group) Propargyl->Cu_Acetylide Azide R2-N3 (Azide) Activated_Complex [Cu(I) Complex with Alkyne and Azide] Azide->Activated_Complex Cu_Acetylide->Activated_Complex + R2-N3 Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Activated_Complex->Triazole_Product Cycloaddition & Rearrangement Triazole_Product->CuI Product Release & Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, solvent, and the nature of the reactants. The following tables summarize quantitative data on reaction yields under various conditions.

Table 1: Comparison of Catalytic Systems for the CuAAC of Benzyl Azide with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)
CuI (ligand-free)1Cyrene™0.5 hLow
CuBr (ligand-free)0.5Neat5 min<10
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat1 h>99
CuSO₄/Sodium Ascorbate1t-BuOH/H₂O (1:1)8 h91
CuO nanowires10CH₃CN12 h95
Data compiled from multiple sources. "Neat" indicates the reaction was carried out without a solvent.

Table 2: Typical Reaction Conditions and Yields for CuAAC

ParameterSmall Molecule SynthesisBioconjugation
Copper Source CuI, CuSO₄/NaAsc, Cu(OAc)₂CuSO₄/NaAsc
Catalyst Loading 0.25 - 5 mol%0.25 - 1 mM
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1
Reducing Agent 5 - 10 mol% (or excess)5 - 50 equivalents (to azide) or 5 mM
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent (e.g., azide)
Temperature Room Temp. to 110 °CRoom Temperature
Reaction Time 10 min - 24 h15 - 60 minutes
Typical Yields >90%Near-quantitative
General conditions compiled from various sources.

Applications in Drug Discovery and Development

The reliability and orthogonality of the CuAAC reaction have made the propargyl group an invaluable component in modern drug discovery.

Lead Optimization and Library Synthesis

By incorporating a propargyl group into a core molecular scaffold, medicinal chemists can rapidly synthesize large libraries of analogues by reacting it with a diverse collection of azide-containing building blocks. This modular approach significantly accelerates Structure-Activity Relationship (SAR) studies, which are crucial for improving the potency and selectivity of lead compounds.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow Core_Scaffold Core Scaffold with Propargyl Group CuAAC_Reaction CuAAC Click Reaction Core_Scaffold->CuAAC_Reaction Azide_Library Library of Diverse Azide Building Blocks Azide_Library->CuAAC_Reaction Compound_Library Library of Novel Drug Candidates CuAAC_Reaction->Compound_Library SAR_Studies Structure-Activity Relationship (SAR) Studies Compound_Library->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 2: Workflow for generating compound libraries for drug discovery using a propargyl-functionalized core scaffold.
Bioconjugation and Activity-Based Protein Profiling (ABPP)

The propargyl group is a key component in the design of chemical probes for Activity-Based Protein Profiling (ABPP), a powerful technique for identifying and characterizing enzyme function directly in complex biological systems. In a typical ABPP workflow, a probe containing a reactive group (warhead) that covalently binds to the active site of a target enzyme and a propargyl group as a reporter is introduced into a biological sample. After labeling, an azide-functionalized tag (e.g., a fluorophore or biotin) is attached via CuAAC, allowing for visualization and/or enrichment of the target proteins.

ABPP_Workflow cluster_abpp Activity-Based Protein Profiling (ABPP) Workflow Propargyl_Probe Propargyl-containing Activity-Based Probe Labeling Incubation and Labeling of Target Proteins Propargyl_Probe->Labeling Biological_Sample Biological Sample (e.g., cell lysate, live cells) Biological_Sample->Labeling CuAAC_Click CuAAC Click Reaction Labeling->CuAAC_Click Azide_Tag Azide-functionalized Tag (e.g., Fluorophore, Biotin) Azide_Tag->CuAAC_Click Analysis Analysis (e.g., SDS-PAGE, Mass Spec) CuAAC_Click->Analysis

Figure 3: A generalized workflow for Activity-Based Protein Profiling (ABPP) using a propargyl-containing probe.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the propargyl group in click chemistry.

General Protocol for Small Molecule CuAAC Reaction

This protocol is a general guideline for a small-scale CuAAC reaction. Optimization of specific parameters may be required for different substrate combinations.

Materials:

  • Azide-containing starting material

  • Propargyl-containing starting material (terminal alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as ligand

  • Solvent (e.g., water, DMSO, DMF, or a mixture)

  • Nitrogen or Argon gas (optional but recommended)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide in a suitable solvent.

    • Prepare a 10 mM stock solution of the alkyne in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (typically in a 1:1 to 1.5 molar ratio of alkyne to azide).

    • Add the appropriate volume of solvent to reach the final reaction volume, leaving space for the catalyst and reducing agent.

  • Addition of Catalyst and Reducing Agent:

    • In a separate tube, premix the CuSO₄ solution and the ligand solution. The ligand-to-copper ratio is typically 2:1 to 5:1.

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Reaction and Work-up:

    • If desired, degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

    • Stir the reaction at room temperature or the desired temperature for the appropriate time (typically 1-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can be isolated by standard work-up procedures such as extraction, precipitation, or chromatography.

Protocol for CuAAC Bioconjugation of a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Azide-containing dye (e.g., a fluorescent probe)

  • Protein labeling buffer (e.g., phosphate buffer, pH 7.4)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassing equipment (optional)

  • Size-exclusion chromatography or dialysis equipment for purification

Procedure:

  • Determine Reaction Volume: Based on the amount of modified protein, determine the total reaction volume. The volume of the protein solution should not exceed 1/3 of the total reaction volume.

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the azide dye in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 50 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein labeling buffer to the alkyne-modified protein solution and vortex.

    • Add the calculated volume of the azide dye stock solution (typically a 3-10 fold excess over the protein) and vortex well.

  • Degassing (Recommended): To remove oxygen, which can oxidize the Cu(I) catalyst, degas the mixture. This can be done by bubbling with an inert gas or by using a centrifugal concentrator under vacuum.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio).

    • Add the premixed catalyst solution to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. Purge the tube with inert gas and close it.

  • Incubation and Purification:

    • Vortex the solution and allow the reaction to proceed at room temperature for 8-16 hours.

    • Isolate the labeled protein conjugate using dialysis or size-exclusion chromatography to remove excess reagents.

Protocol for Labeling of Oligonucleotides and DNA

This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide.

Materials:

  • Alkyne-labeled oligonucleotide in water

  • Azide-containing molecule (e.g., a dye or biotin)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ethanol for precipitation

Procedure:

  • Prepare Stock Solutions:

    • 200 mM THPTA ligand in water.

    • 100 mM CuSO₄ in water.

    • 10 mM azide in DMSO/t-BuOH or water.

    • 100 mM sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-labeled oligonucleotide in water.

    • Prepare a premixed solution of CuSO₄ and THPTA in a 1:2 ratio and let it incubate for several minutes.

    • To the oligonucleotide solution, add an excess of the azide (4-50 equivalents).

    • Add 25 equivalents of the premixed THPTA/CuSO₄ solution.

  • Initiation and Incubation:

    • Add 40 equivalents of the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Let the reaction stand at room temperature for 30-60 minutes.

  • Purification:

    • Precipitate the labeled oligonucleotide using ethanol or purify by other appropriate methods.

Conclusion

The propargyl group, through its participation in the highly efficient and versatile CuAAC reaction, has firmly established itself as a critical tool in modern chemical and biological sciences. Its ease of introduction into diverse molecular architectures and the robustness of the subsequent click reaction have empowered researchers to construct complex molecules, label biological targets with high specificity, and accelerate the drug discovery process. As our understanding of click chemistry continues to expand, the applications of the propargyl group are poised to grow even further, promising new innovations in medicine, materials, and beyond.

References

An In-depth Technical Guide to the Reactivity of the Thiol Group in Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-thiol is a heterobifunctional linker that has become an invaluable tool in bioconjugation, drug delivery, and materials science. Its utility stems from the orthogonal reactivity of its two terminal functional groups: a propargyl group for "click" chemistry and a thiol group for a variety of conjugation strategies. This guide provides a detailed examination of the chemical properties and reactivity of the thiol group, offering insights into the factors that govern its reactions, quantitative data for experimental design, and detailed protocols for its application.

Introduction to this compound

This compound is a molecule comprised of three key components: a terminal alkyne (propargyl group), a tetraethylene glycol (PEG4) spacer, and a terminal sulfhydryl (thiol) group.[1][2] This unique structure allows for a dual-reactivity approach, enabling sequential or orthogonal conjugation strategies.[1]

  • Propargyl Group: Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition, a cornerstone of "click" chemistry.[1][2]

  • PEG4 Spacer: The hydrophilic polyethylene glycol chain enhances solubility in aqueous media, reduces steric hindrance, and can minimize aggregation of modified proteins.

  • Thiol Group (-SH): A highly reactive nucleophile that selectively reacts with various electrophilic partners, making it a workhorse for bioconjugation.

This guide focuses specifically on the reactivity of the thiol group, a critical aspect for its successful application in creating antibody-drug conjugates (ADCs), PROTACs, functionalized surfaces, and advanced biomaterials.

Core Chemical Properties of the Thiol Group

The reactivity of the thiol group is fundamentally governed by its ability to deprotonate and form the highly nucleophilic thiolate anion (-S⁻).

The Thiol-Thiolate Equilibrium and pKa

The key to the thiol's reactivity lies in the equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻). The thiolate is the primary reactive species in the most common conjugation reactions. The concentration of this reactive thiolate at a given pH is determined by the thiol's acid dissociation constant (pKa).

Protein thiol reactivity generally involves the nucleophilic attack of the thiolate on an electrophile. A lower pKa indicates a higher availability of the reactive thiolate anion at a neutral pH. However, there is a paradoxical relationship between pKa and nucleophilicity; a higher pKa can sometimes correlate with higher intrinsic electron density on the sulfur atom, making the thiolate itself more reactive. For practical purposes in bioconjugation, reactions are typically performed at a pH close to or slightly below the thiol's pKa to ensure a sufficient concentration of the thiolate anion while maintaining selectivity.

Factors Influencing Thiol Reactivity

Several environmental and structural factors can influence the reactivity of the thiol group in this compound.

  • pH: This is the most critical parameter. A pH range of 6.5-7.5 is optimal for many thiol-specific reactions, such as maleimide ligation, as it balances the formation of the reactive thiolate with the stability of the reaction partner. At pH values above 7.5, the risk of competing reactions with amines (e.g., lysine residues) increases, and the maleimide group itself becomes susceptible to hydrolysis.

  • Presence of Reducing Agents: Thiols are susceptible to oxidation, leading to the formation of disulfide bonds (R-S-S-R). This dimerization renders the thiol unreactive to its intended electrophilic targets. To prevent this, reactions are often carried out in the presence of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective at reducing disulfide bonds without interfering with maleimide reactions.

  • Solvent and Buffer: The choice of buffer is crucial. Buffers should be free of any thiol-containing components. Phosphate, Tris, and HEPES buffers are commonly used. The PEG4 spacer in this compound provides excellent solubility in common aqueous buffers.

  • Oxygen Sensitivity: The presence of oxygen can promote the oxidation of thiols. For sensitive applications, degassing buffers and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can improve conjugation efficiency.

Key Reactions of the this compound Thiol Group

The thiol group is a versatile handle for several reliable conjugation chemistries.

Thiol-Maleimide Michael Addition

This is one of the most widely used bioconjugation reactions. The thiol's nucleophilic sulfur atom attacks the carbon-carbon double bond of the maleimide ring in a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.

Reactions with Haloacetyls and Pyridyl Disulfides
  • Haloacetyls (Iodoacetamides, Bromoacetamides): These reagents react with thiols via an SN2 nucleophilic substitution reaction to form a stable thioether bond.

  • Pyridyl Disulfides (e.g., OPSS): These reagents react with thiols through a disulfide exchange mechanism to form a new, cleavable disulfide bond. This is particularly useful for applications requiring a reversible linkage.

Disulfide Bond Formation

Thiols can be oxidized to form disulfide bonds. This can be a self-reaction between two molecules of this compound or a reaction with a thiol on a target molecule. This process can be used to form hydrogels or create linkages that are cleavable by reducing agents.

Thiol-Yne Reaction

The thiol-yne reaction involves the addition of a thiol across an alkyne. While the propargyl group in this molecule is primarily intended for azide-alkyne cycloadditions, under radical-initiated conditions (e.g., using a photoinitiator and UV light), the thiol can react with the alkyne. This can lead to either a mono-adduct (alkenyl sulfide) or a di-adduct (1,2-disulfide). This reaction is less common for bioconjugation but is utilized in polymer and materials science.

Surface Modification

The thiol group has a strong affinity for noble metal surfaces, such as gold and silver, forming stable self-assembled monolayers. This makes this compound an excellent linker for functionalizing nanoparticles and other surfaces.

Quantitative Data and Reaction Parameters

The following tables summarize key quantitative and qualitative parameters for planning experiments with this compound.

Reaction Type Electrophilic Partner Resulting Bond Optimal pH Key Features
Michael AdditionMaleimideThioether6.5 - 7.5High selectivity and stability.
Nucleophilic SubstitutionHaloacetyl (e.g., Iodoacetamide)Thioether~7.0 - 8.0Stable bond, but can have side reactions with other nucleophiles.
Disulfide ExchangePyridyl DisulfideDisulfide7.0 - 8.0Reversible/cleavable linkage.
OxidationOxygen / Mild OxidantsDisulfide> 7.0Can be used for crosslinking; reversible.
Radical AdditionAlkyne (Thiol-Yne)Alkenyl SulfideN/A (Radical Initiated)Used in materials science; requires specific initiation.
Surface BindingGold, Silver SurfacesThiolate-Metal BondN/AStrong, stable bond for surface functionalization.

Table 1: Summary of Key Reactions Involving the Thiol Group of this compound.

Parameter Effect on Thiol Reactivity Recommendation / Consideration
pH < 6.5 Thiol group is mostly protonated (R-SH), reducing nucleophilicity and slowing the reaction rate.Increase reaction time or consider a different conjugation strategy.
pH 6.5 - 7.5 Optimal balance of reactive thiolate (R-S⁻) and stability of partners like maleimides.Ideal range for most selective thiol conjugations.
pH > 7.5 Increased rate of reaction but also increased risk of side reactions with amines and hydrolysis of maleimides.Use with caution; may require shorter reaction times and careful purification.
Reducing Agent (TCEP) Prevents disulfide formation, keeping the thiol group available for reaction.Add a 10-20 fold molar excess relative to the thiol-containing molecule.
Temperature Reaction rates increase with temperature.Most reactions proceed efficiently at room temperature (2 hours) or 4°C (overnight).
Molar Ratio A molar excess of one reagent can drive the reaction to completion.For labeling proteins, a 10-20 fold molar excess of the maleimide reagent is often used.

Table 2: Influence of Key Parameters on Thiol Conjugation Reactions.

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to a maleimide-functionalized molecule (e.g., a protein or dye).

Protocol: Thiol-Maleimide Conjugation

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Degassed reaction buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 7.2

  • TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for reducing existing disulfides)

  • Anhydrous DMSO or DMF for dissolving reagents

  • Purification system (e.g., HPLC, size-exclusion chromatography column)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Reagents:

    • Dissolve the maleimide-functionalized molecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • Optional Reduction Step: If the target molecule contains disulfide bonds that need to be reduced to free up thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature under an inert gas atmosphere.

    • Immediately prior to use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the maleimide-functionalized molecule. A 1.5 to 5-fold molar excess of the thiol relative to the maleimide is a good starting point to drive the reaction.

    • Flush the reaction vial with an inert gas, seal it, and protect it from light.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

    • For higher purity, reverse-phase HPLC can be used to separate the conjugate from unreacted starting materials.

  • Characterization and Storage:

    • Confirm conjugation using techniques such as mass spectrometry (to observe the mass shift) or HPLC.

    • Quantify the extent of labeling if necessary. The disappearance of free thiols can be monitored using Ellman's Reagent.

    • Store the final conjugate under appropriate conditions, typically at -20°C or -80°C. For protein conjugates, adding stabilizers like BSA or glycerol may be beneficial.

Visualizations: Pathways and Workflows

G cluster_thiol Thiol (-SH) Reactivity cluster_propargyl Propargyl (-C≡CH) Reactivity Thiol This compound (-SH) Maleimide Maleimide (pH 6.5-7.5) Thiol->Maleimide Michael Addition Haloacetyl Haloacetyl Thiol->Haloacetyl SN2 Reaction Oxidation Oxidation (O2) Thiol->Oxidation Dimerization Au_Surface Gold Surface Thiol->Au_Surface Surface Binding Thioether Stable Thioether Bond Maleimide->Thioether Haloacetyl->Thioether Disulfide Disulfide Bond (Cleavable) Oxidation->Disulfide SAM Self-Assembled Monolayer Au_Surface->SAM Propargyl This compound (-C≡CH) Azide Azide (R-N3) Propargyl->Azide Click Chemistry (CuAAC / SPAAC) Triazole Stable Triazole Ring Azide->Triazole G prep 1. Prepare Reagents (Maleimide-Molecule, Thiol Stock) reduction 2. Optional: Reduce Disulfides (Add TCEP, 30 min) prep->reduction If needed conjugate 3. Conjugation Reaction (Mix, inert gas, 2h @ RT or O/N @ 4°C) prep->conjugate reduction->conjugate purify 4. Purify Conjugate (SEC, HPLC, or Dialysis) conjugate->purify characterize 5. Characterize & Store (Mass Spec, -20°C) purify->characterize G center_node Thiol Reactivity ph pH (Thiolate Formation) center_node->ph reducing_agent Reducing Agent (Prevents Oxidation) center_node->reducing_agent oxygen Oxygen (Promotes Oxidation) center_node->oxygen temperature Temperature (Reaction Rate) center_node->temperature sterics Steric Hindrance (Minimized by PEG4) center_node->sterics

References

Propargyl-PEG4-thiol: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Propargyl-PEG4-thiol is a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal propargyl group for click chemistry, a reactive thiol for conjugation to maleimides or other thiol-reactive moieties, and a hydrophilic four-unit polyethylene glycol (PEG) spacer, offers a versatile platform for linking molecules of interest. The PEG spacer not only provides spatial separation between conjugated molecules but also enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] This guide provides an in-depth overview of the solubility and stability of this compound, supported by experimental protocols and logical workflows to aid researchers in its effective application.

Core Properties of this compound

PropertyDescription
Chemical Name 1-(2-Mercaptoethoxy)-2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethane
Synonyms SH-PEG4-Alkyne, Thiol-PEG4-Propargyl
Molecular Formula C11H20O4S
Molecular Weight 248.34 g/mol
CAS Number 1347750-80-4

Solubility Characteristics

This compound exhibits favorable solubility in a range of solvents commonly used in bioconjugation and drug development. The presence of the hydrophilic PEG4 chain significantly contributes to its solubility in aqueous media.[1][3] While specific quantitative solubility data is not extensively published, the following table summarizes its known qualitative solubility.

SolventSolubilityNotes
WaterSolubleThe hydrophilic PEG spacer enhances aqueous solubility.[3]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.
Dichloromethane (DCM)SolubleUseful for reactions in organic media.
Dimethylformamide (DMF)SolubleOften used as a solvent in peptide and protein chemistry.

For practical applications, it is recommended to prepare concentrated stock solutions in an organic solvent such as DMSO and then dilute them into the desired aqueous reaction buffer. When preparing solutions, gentle warming to 37°C and sonication can aid in dissolution.

Stability Profile and Handling Recommendations

The stability of this compound is crucial for its successful application, with the thiol group being particularly susceptible to oxidation. Proper storage and handling are paramount to preserving its reactivity.

Storage
FormRecommended Storage TemperatureDurationConditions
Powder-20°CUp to 3 yearsStore under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
In Solvent-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use freshly prepared solutions for optimal performance.
Handling

To maintain the integrity of the thiol group, it is strongly advised to use freshly prepared solutions for conjugation reactions. The thiol group is prone to oxidation, which can lead to the formation of disulfide bonds, thereby reducing the efficiency of the desired conjugation reaction.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to estimate the aqueous solubility of this compound.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • The concentration of this compound in the supernatant can be determined using a suitable analytical technique. Given the lack of a strong chromophore, derivatization of the thiol group followed by spectrophotometric analysis or the use of techniques like HPLC with a suitable detector (e.g., ELSD or MS) would be appropriate.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol, based on ICH guidelines for stress testing, can be adapted to evaluate the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare an unstressed control sample by diluting the stock solution with the analysis solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 80°C for 8 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 100°C in a hot air oven for 48 hours.

    • Photostability: Expose the solid compound and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark.

  • Analysis:

    • Following exposure to the stress conditions, neutralize the acidic and basic samples.

    • Analyze all stressed samples and the unstressed control using a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control.

Application Workflows

This compound is a key reagent in the construction of complex biomolecules. The following diagrams illustrate its role in the synthesis of ADCs and PROTACs.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Conjugation cluster_final_conjugation Final ADC Assembly mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction of interchain disulfides (e.g., with TCEP) ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC Thiol-Maleimide Conjugation linker This compound linker_payload Linker-Payload Conjugate linker->linker_payload payload Payload (Drug) with Maleimide payload->linker_payload linker_payload->ADC

Figure 1: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_reaction1 Step 1: Ligation to E3 Ligase Ligand cluster_reaction2 Step 2: Click Chemistry with POI Ligand poi_ligand Protein of Interest (POI) Ligand with Azide Group protac Final PROTAC Molecule poi_ligand->protac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) e3_ligase_ligand E3 Ligase Ligand with Maleimide Group intermediate E3 Ligase Ligand-Linker Intermediate e3_ligase_ligand->intermediate Thiol-Maleimide Conjugation linker This compound linker->intermediate intermediate->protac

Figure 2: A representative synthetic pathway for a PROTAC molecule.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation due to its dual functionality and the beneficial properties imparted by the PEG spacer. While quantitative data on its solubility and stability are not widely published, its qualitative solubility in common laboratory solvents is well-established. The stability of the compound, particularly the thiol group, is sensitive to oxidation, necessitating careful storage and handling. The provided experimental protocols offer a framework for researchers to determine specific solubility and stability parameters for their applications. The illustrated workflows for ADC and PROTAC synthesis highlight the logical application of this versatile linker in creating complex and targeted therapeutic agents.

References

An In-depth Technical Guide to the Core Features of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are instrumental in the advancement of bioconjugation and drug delivery.[1][2] These linkers are composed of a polyethylene glycol chain with two distinct reactive functional groups at each end, allowing for the specific and sequential conjugation of two different molecules.[3][4] The incorporation of a PEG spacer offers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[3] This guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, with a focus on their applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), detailed experimental protocols, and quantitative data to inform experimental design.

Core Properties and Advantages of Heterobifunctional PEG Linkers

The unique properties of heterobifunctional PEG linkers make them invaluable tools in the development of complex biotherapeutics. The PEG backbone, consisting of repeating ethylene oxide units, imparts several beneficial characteristics.

Key Advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, which is crucial for drug formulation and in vivo applications.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and extend its circulation half-life in the bloodstream.

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by shielding the conjugated molecule from recognition by the immune system, thereby reducing its immunogenic potential.

  • Biocompatibility: PEG is generally considered non-toxic and biocompatible, making it suitable for a wide range of biomedical applications.

  • Controlled Spacing: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is critical for optimizing the biological activity and stability of the final construct.

  • Dual Reactivity: The presence of two different functional groups enables the specific and controlled conjugation of two distinct molecular entities, a foundational principle in the design of ADCs and PROTACs.

Data Presentation: Quantitative Insights into PEG Linker Performance

The selection of a heterobifunctional PEG linker is a critical step in the design of bioconjugates. The following tables summarize quantitative data to aid in this selection process, focusing on the impact of PEG linker length on pharmacokinetics and a comparison of the reaction kinetics and efficiency of common bioconjugation chemistries.

ADC ConstructPEG LengthHalf-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)Maximum Tolerated Dose (mg/kg)
ZHER2-PEG-MMAE4 kDa2.5-fold4.5-fold10
ZHER2-PEG-MMAE10 kDa11.2-fold22-fold20
IgG-MMAEPEG8Slower clearance than shorter PEGsNot ReportedNot Reported
IgG-MMAEPEG12Similar clearance to PEG8Not ReportedNot Reported
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table illustrates how increasing the length of the PEG linker can significantly extend the half-life of an ADC and increase its maximum tolerated dose.
Bioconjugation MethodTarget ResiduesTypical Efficiency/YieldLinkage StabilityKey AdvantagesKey Disadvantages
NHS Ester Chemistry Primary amines (Lysine, N-terminus)Variable, moderate to highHigh (Amide bond)Well-established, readily available reagentsCan be non-specific due to multiple lysines, hydrolysis is a competing reaction
Maleimide-Thiol Coupling CysteineHighHigh (Thioether bond)Highly specific for thiolsRequires a free thiol, potential for maleimide hydrolysis at higher pH
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Site-specifically introduced azides and alkynesHigh to very highHigh (Triazole ring)Bioorthogonal, high specificity, copper-freeRequires introduction of non-native functional groups
Sortase-Mediated Ligation C-terminal LPXTG motif and N-terminal oligoglycineHighHigh (Peptide bond)Enzymatic, highly specificRequires specific recognition motifs, enzyme production can be complex
Table 2: Comparative Overview of Common Bioconjugation Chemistries. This table provides a qualitative and quantitative comparison of different bioconjugation methods, highlighting their reaction efficiencies and key characteristics.
Cyclooctyne ReagentReaction Rate Constant (M⁻¹s⁻¹)
DBCO-Herceptin~0.14 - 0.28
DBCO-PEG5-Herceptin~0.18 - 0.37
Table 3: Reaction Rates for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This table presents the reaction rate constants for the copper-free click chemistry reaction between DBCO-functionalized Herceptin and an azide, demonstrating the efficiency of this bioorthogonal ligation.
LinkerMolecular Weight ( g/mol )
Mal-PEG2-NHS ester354.31
Mal-PEG3-NHS ester398.37
Mal-PEG6-NHS ester530.52
Mal-PEG-NHS, Mp 5000~5,000
Table 4: Molecular Weights of Common Heterobifunctional PEG Linkers. This table provides the molecular weights of several commercially available maleimide-PEG-NHS ester linkers.

Mandatory Visualization: Diagrams of Key Pathways and Workflows

Visualizing the complex biological processes and experimental workflows involved in the use of heterobifunctional PEG linkers is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Figure 1: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3 Ligase Polyubiquitination Polyubiquitination of Target Protein E3Ligase->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeting Degradation Degradation of Target Protein Proteasome->Degradation Mediates

Figure 2: PROTAC-Mediated Protein Degradation Pathway.

Bioconjugation_Workflow Start Start: Prepare Biomolecule 1 (e.g., Antibody) Step1 Step 1: Reaction with Heterobifunctional PEG Linker Start->Step1 Purification1 Purification 1: Remove Excess Linker (e.g., Desalting Column) Step1->Purification1 Step2 Step 2: Reaction with Biomolecule 2 (e.g., Drug Payload) Purification1->Step2 Purification2 Purification 2: Remove Excess Reactants (e.g., SEC) Step2->Purification2 Characterization Characterization: - SDS-PAGE - HIC-HPLC (for ADCs) - Mass Spectrometry Purification2->Characterization End End: Purified Bioconjugate Characterization->End

Figure 3: General Experimental Workflow for Bioconjugation.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines to a molecule with a free sulfhydryl group.

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, small molecule drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

  • Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.

  • Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 3-fold molar excess of the sulfhydryl-containing molecule is recommended.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • DBCO-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

  • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.

  • Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the linker to the protein solution.

  • Incubate for 1-2 hours at room temperature.

  • Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0.

  • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Copper-Free Click Reaction

  • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

  • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

  • Characterize the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.

Protocol 3: Synthesis of an Amide-Linked PROTAC

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Materials:

  • Component A-COOH (warhead or E3 ligase ligand)

  • Amine-PEGn-Boc

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Component B-COOH (the other PROTAC component)

Procedure:

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

  • Upon completion, purify the crude product to yield Component A-PEGn-Boc.

Step 2: Deprotection of the Boc Group

  • Dissolve Component A-PEGn-Boc in DCM.

  • Add TFA (20-50% v/v) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

Step 3: Final Amide Coupling

  • Dissolve the deprotected Component A-PEGn-NH₂ in anhydrous DMF.

  • In a separate flask, activate Component B-COOH with HATU and DIPEA as in Step 1.

  • Add the solution of Component A-PEGn-NH₂ to the activated Component B-COOH.

  • Stir at room temperature for 2-4 hours.

  • Purify the final PROTAC by preparative HPLC.

Protocol 4: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC-HPLC)

This protocol describes a generic method for the analysis of ADCs to determine the drug-to-antibody ratio (DAR).

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B) at a flow rate of 0.5-1.0 mL/min.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the ADC species with a linear gradient from high salt (e.g., 80% A) to low salt (e.g., 100% B) over 20-30 minutes.

  • Monitor the elution profile by UV absorbance at 280 nm.

  • The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

  • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective drug load.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern bioconjugation and drug development, offering a unique combination of properties that enhance the performance of complex biotherapeutics. By carefully selecting the appropriate linker based on its physicochemical properties and the desired conjugation chemistry, researchers can optimize the stability, solubility, and pharmacokinetic profile of their constructs. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to make informed decisions and advance their research in areas such as ADCs, PROTACs, and other targeted therapies. The continued innovation in linker technology will undoubtedly lead to the development of more effective and safer biopharmaceuticals.

References

Propargyl-PEG4-thiol: A Versatile Bioconjugation Linker for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics, the precise and stable linkage of molecules is paramount to the development of effective and safe drugs. Propargyl-PEG4-thiol has emerged as a key heterobifunctional linker, offering a versatile platform for the conjugation of biomolecules. Its unique structure, featuring a terminal alkyne group and a free thiol, enables researchers to employ two distinct and highly efficient bioconjugation strategies: copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," and thiol-maleimide or thiol-disulfide conjugation.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Advantages

This compound is a valuable tool in bioconjugation due to its distinct chemical features. The propargyl group provides a terminal alkyne for highly specific and efficient copper-catalyzed click chemistry reactions with azide-containing molecules.[3] The thiol group offers a nucleophilic handle for reaction with electrophiles like maleimides and haloacetyls, or for the formation of disulfide bonds.[1] The polyethylene glycol (PEG4) spacer is a critical component that imparts several beneficial properties to the resulting bioconjugate.

Key Advantages of the PEG4 Spacer:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, which is a common challenge with many potent drug payloads.[4]

  • Reduced Steric Hindrance: The flexible PEG spacer provides adequate distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactions and applications involving this compound and similar linker technologies.

Table 1: Thiol-Maleimide Conjugate Stability

N-Substituent on MaleimideReaction EnvironmentHalf-life (t1/2) of Thioether BondReference
N-alkylHuman Plasma (37 °C)~24 - 32 months (for ring-opened form)
N-arylHuman Plasma (37 °C)Improved stability over N-alkyl maleimides
UnspecifiedHuman Plasma (37 °C, LC-V205C conjugate)~80% intact after 72 hours
UnspecifiedHuman Plasma (37 °C, Fc-S396C conjugate)~20% intact after 72 hours

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterValue/ConditionOutcomeReference
Catalyst/Alkyne Molar Ratio0.582.32% yield (in scCO2, 24h)
Reaction Time48 hours87.14% yield (in scCO2)
LigandTris(benzyltriazolylmethyl)amine (TBTA)High conversion of Aha-containing IFNb
PEG-alkyne to IFNb Molar Ratio2:1High conversion to desired product

Table 3: PROTAC Efficacy Metrics

PROTACTarget ProteinE3 Ligase LigandpDC50DmaxReference
MZ1BRD4VHL->90%
dBET1BRD4CRBN-~80%
PROTAC 1RIPK2VHL8.7 ± 0.1Not specified
PROTAC 2RIPK2IAP9.4 ± 0.1Not specified
PROTAC 3RIPK2Cereblon8.6 ± 0.4Not specified

pDC50 is the negative logarithm of the half-maximal degradation concentration. Dmax is the maximum level of protein degradation.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-containing biomolecule to this compound.

Materials:

  • Azide-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Sodium ascorbate

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products)

  • Degassed conjugation buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving linker

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing biomolecule in the degassed conjugation buffer.

    • Dissolve this compound in DMSO or DMF to create a stock solution.

    • Prepare fresh stock solutions of CuSO4, the chosen ligand, and sodium ascorbate in degassed water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-biomolecule solution with the this compound solution. A molar excess of the linker is typically used.

    • In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

    • Add the copper/ligand complex to the biomolecule/linker mixture. The final copper concentration is typically in the range of 50-250 µM.

    • If using, add aminoguanidine to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of this compound to a maleimide-functionalized molecule.

Materials:

  • Maleimide-functionalized molecule

  • This compound

  • Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to the desired concentration.

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the conjugation buffer.

  • Optional Reduction of Disulfides:

    • If the target molecule contains disulfide bonds that need to be reduced to generate free thiols, treat the molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-containing solution. A molar excess of the thiol linker is often used.

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light. The reaction should be performed in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiol.

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC, dialysis, or HPLC to remove unreacted starting materials.

Applications and Workflows

Antibody-Drug Conjugates (ADCs)

This compound is a valuable linker for the synthesis of ADCs, which are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability, solubility, and overall efficacy of the ADC.

ADC Synthesis Workflow:

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.

ADC_Workflow cluster_0 Antibody Modification cluster_1 Linker-Payload Synthesis cluster_2 Final Conjugation cluster_3 Purification & Characterization mAb Monoclonal Antibody (mAb) mod_mAb Azide-Modified mAb mAb->mod_mAb Site-specific modification ADC Antibody-Drug Conjugate (ADC) mod_mAb->ADC CuAAC (Click Chemistry) drug Cytotoxic Drug drug_linker Drug-Linker Conjugate drug->drug_linker linker This compound linker->drug_linker drug_linker->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (SEC) analysis DAR Analysis (HIC, MS) purified_ADC->analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This compound can serve as a component of the linker that connects the target protein binder to the E3 ligase ligand.

PROTAC Mechanism of Action:

The following diagram illustrates the mechanism by which a PROTAC induces protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its dual functionality, combined with the beneficial properties of the PEG spacer, makes it an ideal linker for the construction of complex and highly effective biotherapeutics. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this important molecule in their work to create the next generation of targeted therapies.

References

Propargyl-PEG4-thiol in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5] This technical guide provides an in-depth overview of Propargyl-PEG4-thiol, a versatile linker used in PROTAC development, covering its structure, function, and application in the synthesis and evaluation of these powerful molecules.

This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG component enhances aqueous solubility and can improve cell permeability, crucial properties for effective drug development. The molecule is bifunctional, featuring a terminal propargyl group and a thiol group, which allow for versatile and efficient conjugation to the target and E3 ligase ligands. The propargyl group enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for a highly specific and reliable conjugation reaction. The thiol group provides an alternative or additional attachment point, capable of reacting with various electrophiles such as maleimides.

Core Concepts: The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein. Key functions of the linker include:

  • Optimizing Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to come together in a productive orientation for ubiquitin transfer.

  • Enhancing Solubility and Permeability: The physicochemical properties of the linker, such as the hydrophilicity imparted by a PEG chain, can significantly improve the overall solubility and cell membrane permeability of the PROTAC molecule.

  • Influencing Selectivity: The linker can contribute to the selectivity of the PROTAC by influencing the conformation of the ternary complex and the interactions between the POI and the E3 ligase.

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

The following table provides a representative example of how quantitative data for a hypothetical PROTAC utilizing a this compound linker would be presented.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
PROTAC-X-ThiolProtein AVHL LigandCancer Cell Line 15095
PROTAC-X-ThiolProtein ACRBN LigandCancer Cell Line 27590

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry and Thiol-Maleimide Ligation

This protocol describes a modular approach to synthesize a PROTAC where the this compound linker is conjugated to an azide-functionalized E3 ligase ligand via CuAAC click chemistry, followed by the reaction of the thiol group with a maleimide-functionalized target protein ligand.

Materials:

  • Azide-functionalized E3 ligase ligand

  • Maleimide-functionalized target protein ligand

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Inert gas (Nitrogen or Argon)

  • Reaction vials and stirring equipment

  • Purification system (e.g., HPLC)

Procedure:

  • Step 1: Click Chemistry Conjugation

    • In a reaction vial under an inert atmosphere, dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a mixture of DMF and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO4 (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

    • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting propargyl-PEG4-E3 ligase ligand conjugate by HPLC.

  • Step 2: Thiol-Maleimide Ligation

    • Dissolve the purified propargyl-PEG4-E3 ligase ligand conjugate (1.0 eq) in PBS buffer.

    • Add TCEP (1.5 eq) to the solution to ensure the thiol group is in its reduced state.

    • In a separate vial, dissolve the maleimide-functionalized target protein ligand (1.2 eq) in DMF.

    • Add the solution of the maleimide-functionalized ligand to the reaction mixture containing the thiol-linker-E3 ligase ligand conjugate.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blotting

This protocol outlines the procedure to determine the DC50 and Dmax of a synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest PROTAC concentration.

    • Treat the cells with the different concentrations of the PROTAC or vehicle for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively and apply the ECL substrate.

  • Data Analysis:

    • Detect the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Development

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand_Prep Prepare Azide-E3 Ligand & Maleimide-POI Ligand Click_Reaction CuAAC Click Chemistry Ligand_Prep->Click_Reaction Thiol_Reaction Thiol-Maleimide Ligation Ligand_Prep->Thiol_Reaction Linker This compound Linker->Click_Reaction Click_Reaction->Thiol_Reaction Purification Purification & Characterization (HPLC, MS, NMR) Thiol_Reaction->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Synthesized PROTAC Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Determine DC50 & Dmax Western_Blot->Data_Analysis

Caption: Workflow for synthesis and evaluation of a PROTAC.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its PEG backbone enhances solubility, while its dual functional groups, a propargyl and a thiol, provide flexible and efficient handles for conjugation to target and E3 ligase ligands. The ability to utilize robust and specific reactions like click chemistry simplifies the synthesis of PROTAC libraries for screening and optimization. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers to incorporate this compound into their PROTAC design and discovery workflows, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

The Core Principles of Propargyl-PEG4-thiol in Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Central to the design and performance of an ADC is the linker molecule, which connects the antibody to the payload. Propargyl-PEG4-thiol is a bifunctional, non-cleavable linker that offers a versatile platform for ADC development, enabling precise control over conjugation chemistry and providing favorable physicochemical properties to the final conjugate.

This technical guide provides a comprehensive overview of the basic principles for utilizing this compound in the construction of ADCs. We will delve into its structure and function, provide detailed experimental protocols for its use, present quantitative data on the impact of such linkers, and visualize key workflows and biological pathways.

The Architecture of this compound: A Trifunctional Design

This compound is a heterobifunctional linker with three key components, each serving a distinct and critical purpose in ADC construction:

  • Thiol Group (-SH): This functional group provides a reactive handle for conjugation to the monoclonal antibody. The thiol group readily reacts with maleimide moieties that can be introduced onto the antibody surface, typically by modifying lysine residues or by reducing interchain disulfide bonds to yield free cysteine thiols. This thiol-maleimide reaction forms a stable thioether bond, securely attaching the linker to the antibody.[1][2]

  • Propargyl Group (a terminal alkyne): The propargyl group is the attachment point for the cytotoxic payload. It is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] An azide-modified payload can be efficiently and specifically joined to the propargyl group, forming a highly stable triazole ring.[3] This bio-orthogonal reaction offers high yields and is compatible with a wide range of functional groups, making it ideal for complex biomolecule modification.

  • Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer consists of four repeating ethylene glycol units. This hydrophilic chain imparts several beneficial properties to the ADC. It increases the overall water solubility of the conjugate, which is particularly important when working with hydrophobic payloads, thereby reducing the propensity for aggregation. The PEG spacer also provides steric hindrance, which can help to prevent the ADC from being rapidly cleared from circulation, leading to a longer plasma half-life and increased tumor exposure.

The Two-Step Conjugation Strategy: A Controlled Approach

The bifunctional nature of this compound allows for a sequential and controlled two-step conjugation process. This is a significant advantage as it minimizes the risk of unwanted side reactions, such as antibody-antibody or payload-payload crosslinking.

The general strategy involves:

  • Antibody-Linker Conjugation: The thiol group of this compound is first reacted with a maleimide-functionalized antibody.

  • Linker-Payload Conjugation: The propargyl group on the now antibody-linker conjugate is then reacted with an azide-modified cytotoxic payload via CuAAC.

This sequential approach ensures a well-defined ADC structure with a precise drug-to-antibody ratio (DAR).

Quantitative Insights: The Impact of PEG Linkers on ADC Performance

While specific quantitative data for this compound across a wide range of ADCs is often proprietary, the general effects of incorporating PEG linkers are well-documented. The following tables summarize representative data on how PEG linkers can influence key ADC parameters. It is important to note that the optimal PEG length can be context-dependent, involving a trade-off between improved pharmacokinetics and potentially reduced in vitro potency or tumor penetration.

Linker TypePlasma Half-life (t½)Key ObservationsReference(s)
No PEG LinkerShortestProne to rapid clearance and aggregation with hydrophobic payloads.
Short PEG Linker (e.g., PEG4)Moderate IncreaseProvides a balance of improved stability and a molecular size that allows for efficient tumor penetration.
Long PEG Linker (e.g., PEG12, PEG24)Significant IncreaseLarger hydrodynamic radius reduces renal clearance, further prolonging circulation time. May slightly impede tumor penetration.
Cell LineLinkerIC50 (ng/mL)Key ObservationsReference(s)
Karpas-299 (CD30+)No PEG~10The in vitro potency of the ADC was not significantly affected by the presence or length of the PEG linker in this specific study.
Karpas-299 (CD30+)PEG2~10"
Karpas-299 (CD30+)PEG4~10"
Karpas-299 (CD30+)PEG8~10"
NCI-N87 (HER2+)No PEG (HM conjugate)4.94 nMIn this study with smaller affibody conjugates, the introduction of a PEG linker led to a decrease in in vitro cytotoxicity.
NCI-N87 (HER2+)4 kDa PEG (HP4KM conjugate)4.5-fold reduction vs. no PEG"
NCI-N87 (HER2+)10 kDa PEG (HP10KM conjugate)22-fold reduction vs. no PEG"
ADC ConstructTumor Growth InhibitionKey ObservationsReference(s)
ADC with no PEGLess effectiveRapid clearance leads to lower tumor exposure and reduced efficacy.
ADC with PEG linkerMore effectiveProlonged circulation and increased tumor accumulation lead to enhanced anti-tumor activity.
Non-cleavable PEG ADCPotent activityCan be highly effective, especially in tumors with high antigen expression.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the two key conjugation reactions involved in the use of this compound for ADC synthesis.

Protocol 1: Antibody-Linker Conjugation via Thiol-Maleimide Reaction

This protocol describes the conjugation of this compound to a monoclonal antibody that has been functionalized with maleimide groups.

Materials:

  • Maleimide-activated monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Ensure the maleimide-activated antibody is in a thiol-free buffer at a concentration of 1-10 mg/mL.

    • If starting with a native antibody, it will need to be functionalized with a maleimide crosslinker (e.g., SMCC) or have its disulfide bonds partially or fully reduced to generate free thiols for reaction with a maleimide-functionalized linker. For the purpose of this protocol, we assume a maleimide-activated antibody.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The exact ratio should be optimized for the specific antibody and desired DAR.

    • Incubate the reaction mixture at 4°C for 12-16 hours or at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a 2- to 5-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of maleimide groups to cap any unreacted maleimides.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using SEC or TFF to remove excess linker and quenching reagent.

    • The buffer should be exchanged to one suitable for the subsequent click chemistry reaction (e.g., PBS).

  • Characterization:

    • Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Linker-Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified cytotoxic payload onto the propargyl-functionalized antibody-linker conjugate.

Materials:

  • Propargyl-functionalized antibody-linker conjugate (in PBS or similar buffer)

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Payload Preparation:

    • Dissolve the azide-modified payload in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Catalyst and Reducing Agent Preparation:

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), the ligand (e.g., 250 mM in water or DMSO), and sodium ascorbate (e.g., 500 mM in water).

  • Conjugation Reaction:

    • To the antibody-linker conjugate solution, add the azide-payload stock solution to achieve a 2- to 10-fold molar excess of the payload over the antibody.

    • In a separate tube, pre-mix the CuSO4 and ligand solutions. A typical ratio is 1:5 (CuSO4:ligand).

    • Add the CuSO4/ligand mixture to the reaction vessel. The final concentration of copper is typically in the range of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent is typically 5-10 times that of the copper.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the final ADC using SEC or TFF to remove the excess payload, copper catalyst, and other small molecules.

    • The buffer should be exchanged to a formulation buffer suitable for storage.

  • Characterization:

    • Determine the final Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, MS, or HIC.

    • Assess the level of aggregation using SEC.

    • Confirm the purity and integrity of the ADC using SDS-PAGE.

Visualizing the Process and Mechanisms

Diagrams are essential tools for understanding the complex relationships and workflows in ADC development. The following sections provide Graphviz diagrams to illustrate the ADC synthesis workflow and the signaling pathways affected by common cytotoxic payloads.

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Antibody-Linker Conjugation cluster_payload_prep Payload Preparation cluster_payload_conjugation Linker-Payload Conjugation cluster_characterization Final ADC Characterization mAb Monoclonal Antibody (mAb) activated_mAb Maleimide-Activated mAb mAb->activated_mAb Activation (e.g., with SMCC) conjugation1 Thiol-Maleimide Reaction activated_mAb->conjugation1 linker This compound linker->conjugation1 mAb_linker mAb-Linker Conjugate conjugation1->mAb_linker purification1 Purification (SEC/TFF) mAb_linker->purification1 conjugation2 CuAAC Click Chemistry purification1->conjugation2 payload Cytotoxic Payload azide_payload Azide-Modified Payload payload->azide_payload Azidation azide_payload->conjugation2 ADC Final ADC conjugation2->ADC purification2 Purification (SEC/TFF) ADC->purification2 characterization DAR (HIC/MS) Aggregation (SEC) Purity (SDS-PAGE) Potency (in vitro assay) purification2->characterization

Caption: A logical workflow for the synthesis of an ADC using this compound.

Signaling Pathways of Common ADC Payloads

The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Below are diagrams illustrating the signaling pathways disrupted by common payloads used in ADC development.

Monomethyl Auristatin E (MMAE)

MMAE is a potent antimitotic agent that inhibits the polymerization of tubulin, a critical component of the cytoskeleton.

MMAE_Pathway cluster_cell Target Cancer Cell ADC ADC Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosomal Degradation of Antibody ADC->Lysosome MMAE Released MMAE Lysosome->MMAE Microtubules Microtubule Polymerization MMAE->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of MMAE, leading to cell cycle arrest and apoptosis.

Maytansinoid DM1

DM1 is another potent tubulin inhibitor that, like MMAE, disrupts microtubule dynamics.

DM1_Pathway cluster_cell Target Cancer Cell ADC ADC Internalization (e.g., T-DM1) Lysosome Lysosomal Degradation ADC->Lysosome DM1 Released DM1 Lysosome->DM1 Microtubule_Dynamics Microtubule Dynamics DM1->Microtubule_Dynamics Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Cell_Death Cell Death Mitotic_Arrest->Cell_Death

Caption: Mechanism of action of DM1, resulting in mitotic arrest and cell death.

SN-38

SN-38 is the active metabolite of irinotecan and acts as a topoisomerase I inhibitor, leading to DNA damage.

SN38_Pathway cluster_cell Target Cancer Cell ADC ADC Internalization and Payload Release SN38 Released SN-38 ADC->SN38 Top1_DNA_Complex Top1-DNA Cleavage Complex SN38->Top1_DNA_Complex Stabilization TopoisomeraseI Topoisomerase I (Top1) TopoisomeraseI->Top1_DNA_Complex DNA DNA Replication DNA->Top1_DNA_Complex DNA_Damage DNA Double-Strand Breaks Top1_DNA_Complex->DNA_Damage Collision with Replication Fork Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of SN-38, causing DNA damage and subsequent apoptosis.

Conclusion

This compound stands out as a highly versatile and enabling linker for the development of next-generation Antibody-Drug Conjugates. Its trifunctional design allows for a controlled, sequential conjugation strategy, leading to the production of well-defined and homogeneous ADCs. The integrated PEG4 spacer offers significant advantages in terms of solubility and pharmacokinetic properties, which are crucial for the overall performance and therapeutic window of the ADC. By understanding the core principles of its application, from the specifics of the conjugation chemistries to the downstream biological consequences of the delivered payload, researchers and drug developers can effectively harness the potential of this compound to engineer more effective and safer targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the site-specific labeling of proteins using the heterobifunctional linker, Propargyl-PEG4-thiol. This reagent is particularly useful for introducing an alkyne handle onto a protein, which can then be used for subsequent bioorthogonal "click" chemistry reactions. This two-step labeling strategy offers high specificity and efficiency for attaching a wide range of molecules, such as fluorescent dyes, biotin, or drug molecules, to a protein of interest.

This compound contains a thiol group at one end and a propargyl (alkyne) group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer. The thiol group can react specifically with a maleimide-activated protein to form a stable thioether bond. The terminal alkyne group is then available for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule. The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers and reduces steric hindrance.[1]

This protocol is intended for researchers, scientists, and drug development professionals who wish to perform site-specific protein modification.

Key Applications:

  • Site-specific protein labeling: Enables the precise attachment of probes to a protein at a specific cysteine residue.

  • Fluorescent labeling: For imaging and tracking of proteins in cells and tissues.

  • Bioconjugation: For the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.[2][3]

  • Surface immobilization: For attaching proteins to surfaces in a specific orientation.

  • Proteomics: For the enrichment and identification of specific proteins from complex mixtures.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the thiol-maleimide labeling reaction and subsequent click chemistry. These values are typical and may require optimization for specific proteins and reagents.

ParameterThiol-Maleimide LabelingCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protein Concentration 1-10 mg/mL[4][5]1-10 µM
Reagent Molar Excess 10-20 fold molar excess of this compound over protein10-50 fold molar excess of azide probe over protein
Reaction pH 7.0-7.57.0-8.0
Reaction Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 2 hours to overnight1-4 hours
Typical Labeling Efficiency > 90%> 95%

Experimental Protocols

This section provides detailed protocols for a two-stage protein labeling procedure:

  • Activation of the protein with a maleimide crosslinker.

  • Labeling of the maleimide-activated protein with this compound.

  • Click chemistry reaction to conjugate an azide-containing molecule to the propargyl-labeled protein.

Protocol 1: Protein Preparation and Maleimide Activation

This protocol describes the preparation of a protein with a free cysteine residue and its activation with a maleimide crosslinker. If your protein already contains a free cysteine and you wish to label it with a maleimide-containing probe first, you can adapt this protocol accordingly. For this application note, we will assume the protein of interest needs to be maleimide-activated to react with the thiol group of this compound.

Materials:

  • Protein of interest

  • Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide crosslinker (e.g., a homo-bifunctional maleimide crosslinker if creating protein dimers, or a hetero-bifunctional linker to introduce a maleimide group)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 20-30 minutes.

  • Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with degassed PBS buffer.

  • Maleimide Activation: Prepare a 10 mM stock solution of the maleimide crosslinker in anhydrous DMF or DMSO. Add a 10-20 fold molar excess of the maleimide crosslinker to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess maleimide crosslinker using a desalting column equilibrated with degassed PBS buffer. The protein is now maleimide-activated and ready for labeling with this compound.

Protocol 2: Labeling of Maleimide-Activated Protein with this compound

Materials:

  • Maleimide-activated protein (from Protocol 1)

  • This compound

  • Anhydrous DMF or DMSO

  • Degassed PBS buffer, pH 7.2-7.5

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the maleimide-activated protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess this compound by dialysis or using a desalting column equilibrated with PBS buffer. The protein is now labeled with a propargyl group.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent probe) onto the propargyl-labeled protein.

Materials:

  • Propargyl-labeled protein (from Protocol 2)

  • Azide-containing molecule of interest (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS buffer, pH 7.4

  • Desalting column

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Propargyl-labeled protein to a final concentration of 1-10 µM in PBS.

    • Azide-containing molecule to a final concentration of 100-500 µM.

    • THPTA to a final concentration of 500 µM.

    • CuSO₄ to a final concentration of 100 µM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled protein conjugate from excess reagents using a desalting column or dialysis.

  • Characterization: The degree of labeling can be determined using UV-Vis spectroscopy or mass spectrometry.

Diagrams

G cluster_prep Protein Preparation & Activation cluster_label Propargyl Labeling cluster_click Click Chemistry Protein Protein of Interest Reduce Reduce Disulfide Bonds (optional, with TCEP) Protein->Reduce Activate Activate with Maleimide Crosslinker Reduce->Activate Purify1 Purification (Desalting Column) Activate->Purify1 AddLinker Add this compound Purify1->AddLinker Incubate1 Incubate (2h RT or O/N 4°C) AddLinker->Incubate1 Purify2 Purification (Desalting Column) Incubate1->Purify2 AddClick Add Azide Probe, CuSO4, THPTA Purify2->AddClick Initiate Initiate with Sodium Ascorbate AddClick->Initiate Incubate2 Incubate (1-4h RT) Initiate->Incubate2 Purify3 Final Purification Incubate2->Purify3 Labeled Protein Conjugate Labeled Protein Conjugate Purify3->Labeled Protein Conjugate

Caption: Experimental workflow for protein labeling using this compound and click chemistry.

G cluster_step1 Step 1: Thiol-Maleimide Ligation cluster_step2 Step 2: Click Chemistry (CuAAC) Protein_Maleimide Protein-Maleimide Protein_Propargyl Protein-S-PEG4-Propargyl Protein_Maleimide->Protein_Propargyl + Propargyl_Thiol Propargyl-PEG4-SH Propargyl_Thiol->Protein_Propargyl pH 7.0-7.5 Labeled_Protein Labeled Protein Protein_Propargyl->Labeled_Protein + Azide_Probe N3-Probe Azide_Probe->Labeled_Protein Cu(I) catalyst Protein_Propargyl_ref Protein-S-PEG4-Propargyl

Caption: Two-step reaction scheme for protein labeling.

References

Propargyl-PEG4-thiol Conjugation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propargyl-PEG4-thiol is a heterobifunctional crosslinker that serves as a versatile tool in bioconjugation and drug development.[1][2][3] Its structure features a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and a thiol group that can readily react with various functionalities, most notably maleimides.[1][2] The polyethylene glycol (PEG) spacer, composed of four ethylene glycol units, enhances the molecule's solubility in aqueous solutions and provides flexibility, which can reduce steric hindrance during conjugation.

These application notes provide detailed protocols for the two primary conjugation strategies involving this compound: the "click chemistry" reaction of the propargyl group with an azide-functionalized molecule and the reaction of the thiol group with a maleimide-containing molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Functionality

This compound possesses two distinct reactive ends, enabling sequential or orthogonal conjugation strategies.

cluster_propargyl Propargyl Group (for Click Chemistry) cluster_peg PEG4 Spacer cluster_thiol Thiol Group (for Maleimide/Thiol-Ene Conjugation) Propargyl HC≡C-CH₂- PEG O-(CH₂CH₂O)₄- Propargyl->PEG Thiol SH PEG->Thiol

Caption: Chemical structure of this compound.

Section 1: Propargyl Group Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage. This "click chemistry" reaction is highly efficient, specific, and biocompatible, making it a favored method for bioconjugation.

Signaling Pathway and Reaction Mechanism

The CuAAC reaction is catalyzed by Cu(I), which is often generated in situ from a Cu(II) salt (like copper(II) sulfate) and a reducing agent (such as sodium ascorbate). The copper(I) species coordinates with the terminal alkyne, facilitating the cycloaddition with the azide.

Propargyl This compound-MoleculeA Intermediate Copper-Acetylide Intermediate Propargyl->Intermediate Azide Azide-MoleculeB Azide->Intermediate CuII Cu(II)SO₄ CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Intermediate Product Triazole-Linked Conjugate (MoleculeA-PEG4-S-MoleculeB) Intermediate->Product Cycloaddition

Caption: CuAAC reaction mechanism.

Experimental Workflow

A typical workflow for a CuAAC reaction involves the preparation of the reactants, the in situ generation of the Cu(I) catalyst, the reaction itself, and subsequent purification of the conjugate.

A 1. Prepare Reactants - this compound Conjugate - Azide-containing Molecule D 4. Initiate Reaction - Mix reactants, catalyst, and reducing agent A->D B 2. Prepare Catalyst Solution - CuSO₄ - Ligand (e.g., THPTA) B->D C 3. Prepare Reducing Agent - Sodium Ascorbate (freshly prepared) C->D E 5. Incubate - Room temperature for 1-4 hours D->E F 6. Purify Conjugate - SEC, HIC-HPLC, or LC-MS E->F

Caption: Experimental workflow for CuAAC.

Protocol: CuAAC Conjugation

This protocol provides a general guideline for conjugating an azide-containing molecule to a biomolecule previously modified with this compound.

Materials:

  • This compound conjugated biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Degassed buffers

Procedure:

  • In a reaction tube, dissolve the this compound conjugated biomolecule and the azide-containing molecule in a degassed buffer.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

  • Add the copper/ligand complex to the biomolecule/payload mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, purify the conjugate using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or other suitable methods to remove excess reagents and the catalyst.

Quantitative Data for CuAAC
ParameterRecommended Range/ValueNotes
Molar Ratio (Alkyne:Azide) 1:1 to 1:5An excess of the smaller molecule can drive the reaction to completion.
Copper(I) Catalyst 50 - 250 µMHigher concentrations can increase reaction rate but may also lead to protein aggregation or degradation.
Reducing Agent (Sodium Ascorbate) 5-10x molar excess over Cu(II)Should be freshly prepared to ensure potency.
Ligand (e.g., THPTA) 5x molar excess over Cu(II)Protects biomolecules from oxidative damage and stabilizes the Cu(I) catalyst.
pH 7.0 - 8.0The reaction is generally tolerant to a pH range of 4-12.
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.
Reaction Time 1 - 4 hoursCan be optimized based on the specific reactants and concentrations.

Section 2: Thiol Group Conjugation

The thiol group of this compound offers another reactive handle for conjugation, most commonly through reactions with maleimides or via thiol-ene chemistry.

Thiol-Maleimide Conjugation

This is a widely used method for bioconjugation where the thiol group undergoes a Michael addition reaction with the double bond of a maleimide to form a stable thioether bond.

The reaction is highly selective for thiols at neutral to slightly alkaline pH.

Thiol This compound-MoleculeA Product Thioether Conjugate (MoleculeA-PEG4-S-MoleculeB) Thiol->Product Michael Addition Maleimide Maleimide-MoleculeB Maleimide->Product

Caption: Thiol-maleimide reaction.

A 1. Prepare Thiolated Molecule - Dissolve in degassed buffer (pH 7.0-7.5) B 2. (Optional) Reduce Disulfides - Use TCEP if necessary A->B D 4. Initiate Reaction - Add maleimide solution to thiolated molecule B->D C 3. Prepare Maleimide Solution - Dissolve in DMSO or DMF C->D E 5. Incubate - RT for 2h or 4°C overnight D->E F 6. Purify Conjugate - Gel filtration, dialysis, or chromatography E->F

Caption: Thiol-maleimide conjugation workflow.

This protocol describes the conjugation of a maleimide-activated molecule to this compound.

Materials:

  • This compound

  • Maleimide-activated molecule

  • Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Anhydrous DMSO or DMF for dissolving the maleimide

  • Purification column (e.g., gel filtration)

Procedure:

  • Dissolve this compound in a degassed reaction buffer.

  • If the molecule to be conjugated to the thiol has disulfide bonds, it may be necessary to reduce them first. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Prepare a stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.

  • Add the maleimide solution to the thiol-containing solution. A molar excess of 10-20 fold of the maleimide is often recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate using gel filtration, dialysis, or another suitable chromatographic method to remove unreacted reagents.

Thiol-Ene Radical Addition

The thiol-ene reaction involves the radical-initiated addition of a thiol across a double bond (ene). This reaction is known for its high efficiency and biocompatibility, often initiated by light.

ParameterRecommended Range/ValueNotes
Molar Ratio (Thiol:Maleimide) 1:10 to 1:20An excess of the maleimide-containing molecule is typically used to ensure complete conjugation of the thiol.
pH 7.0 - 7.5The reaction is most efficient and specific at this pH range.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction, 4°C for overnight incubation.
Reaction Time 2 hours to overnightDepends on the reactivity of the specific molecules and the temperature.
Solvent Aqueous buffer (PBS, HEPES, Tris)An organic co-solvent (DMSO, DMF) may be needed to dissolve the maleimide-containing molecule.

Storage and Handling

This compound should be stored at -20°C under an inert atmosphere and protected from light to prevent oxidation of the thiol group. When preparing solutions, it is recommended to use freshly prepared and degassed buffers to maintain the activity of the thiol. For long-term storage of conjugated biomolecules, the addition of stabilizers like BSA and sodium azide is recommended, and storage at 4°C or -20°C (with glycerol) is advised.

Conclusion

This compound is a powerful and versatile linker for creating complex bioconjugates. By leveraging the distinct reactivities of its propargyl and thiol groups, researchers can employ orthogonal conjugation strategies to assemble novel molecular constructs for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in your conjugation workflows.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This application note provides a detailed protocol for the use of Propargyl-PEG4-thiol, a heterobifunctional linker, in CuAAC reactions. This versatile reagent possesses a terminal alkyne group for click chemistry and a thiol group for orthogonal conjugation, making it a valuable tool in drug development, proteomics, and materials science.[3][4][5] The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance of the conjugated molecules. These protocols are intended for researchers, scientists, and drug development professionals.

This compound is particularly useful in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise and stable ligation is critical. The reaction is known for its high yields, often exceeding 90%, and its ability to proceed under mild, aqueous conditions, rendering it suitable for use with sensitive biological molecules.

Chemical Information

Compound Name This compound
Synonyms SH-PEG4-Alkyne, 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
CAS Number 1347750-80-4
Molecular Formula C11H20O4S
Molecular Weight 248.34 g/mol
Structure
Purity >95%
Storage Store at -20°C, protect from light and moisture

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors including the concentration of reactants, catalyst, ligand, and the reaction environment. The following tables provide representative data for a typical CuAAC reaction involving a propargyl-functionalized molecule like this compound and an azide-modified protein. Yields for CuAAC reactions are generally high, often exceeding 70-95% with proper optimization.

Table 1: Representative Reaction Conditions for CuAAC Bioconjugation

Parameter Concentration / Condition Notes
Azide-Modified Protein 1 - 10 mg/mL (25 - 250 µM)Protein concentration should be optimized based on its properties.
This compound 5 - 20 molar equivalents (relative to protein)A molar excess of the PEG linker ensures efficient conjugation.
Copper(II) Sulfate (CuSO4) 0.2 - 1 mMThe copper source for the in situ generation of the Cu(I) catalyst.
Sodium Ascorbate 2 - 10 mMReducing agent to convert Cu(II) to the active Cu(I) state.
THPTA (Ligand) 1 - 5 mMA water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2 - 7.5Amine-free buffers are recommended.
Reaction Time 1 - 4 hoursReaction progress can be monitored by SDS-PAGE or LC-MS.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperature.

Table 2: Influence of Reactant Ratios on Conjugation Efficiency (Illustrative)

Protein:PEG Linker:CuSO4:Ascorbate:THPTA Molar Ratio Reaction Time (h) Estimated Yield (%)
1 : 5 : 10 : 50 : 502~75
1 : 10 : 20 : 100 : 1002>90
1 : 20 : 20 : 100 : 1001>95

Note: The data in Table 2 are illustrative and the optimal conditions should be determined empirically for each specific application.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to an azide-modified protein via a CuAAC reaction.

Materials and Reagents
  • Azide-modified protein (in an amine-free buffer like PBS)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 50 mM EDTA in PBS

  • Desalting columns (for purification)

  • Deionized water

  • DMSO (for preparing stock solutions)

Protocol 1: Preparation of Stock Solutions
  • This compound (100 mM): Dissolve 24.8 mg of this compound in 1 mL of DMSO.

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO4·5H2O in 1 mL of deionized water.

  • Sodium Ascorbate (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

Protocol 2: CuAAC Reaction for Protein Conjugation
  • In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 5 mg/mL in PBS.

  • Add this compound stock solution to achieve a 10-fold molar excess relative to the protein.

  • Add the THPTA stock solution to a final concentration of 2 mM.

  • In a separate tube, premix the CuSO4 stock solution with the THPTA solution before adding to the reaction mixture. Add the CuSO4 stock solution to the reaction mixture to a final concentration of 0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 2 hours with gentle shaking.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 5 mM to chelate the copper catalyst.

  • Purify the resulting conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterize the final product using SDS-PAGE, mass spectrometry, and other relevant analytical techniques.

Visualizations

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(II) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide This compound This compound This compound->Cu-Acetylide Azide Azide Triazole_Product Triazole-PEG4-thiol Conjugate Azide->Triazole_Product Cu-Acetylide->Triazole_Product Cycloaddition Triazole_Product->Cu(I) Catalyst Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Protein Bioconjugation

experimental_workflow start Start: Azide-Modified Protein reagent_prep Prepare Stock Solutions (this compound, CuSO4, Ascorbate, THPTA) start->reagent_prep reaction_setup Combine Protein, PEG-Linker, and THPTA in Buffer start->reaction_setup reagent_prep->reaction_setup catalyst_addition Add CuSO4 reaction_setup->catalyst_addition reaction_initiation Initiate with Sodium Ascorbate catalyst_addition->reaction_initiation incubation Incubate at Room Temperature (1-4h) reaction_initiation->incubation quenching Quench Reaction with EDTA incubation->quenching purification Purify Conjugate (Desalting Column / Dialysis) quenching->purification characterization Characterize Product (SDS-PAGE, MS) purification->characterization end End: Purified this compound Conjugate characterization->end

Caption: General experimental workflow for protein bioconjugation using this compound.

Troubleshooting

Problem Possible Cause Solution
Low or No Reaction Inactive Sodium AscorbateAlways use a freshly prepared solution of sodium ascorbate.
Copper sequestration by thiols or proteinIncrease the concentration of CuSO4 and THPTA. Consider pre-treating the protein with a reversible thiol-blocking agent if the free thiol on the PEG linker is not desired for subsequent reactions.
Oxygen interferenceWhile not always necessary, degassing the reaction mixture with argon or nitrogen can improve yields.
Protein Precipitation High concentration of organic solvent (DMSO)Ensure the final concentration of DMSO is low (typically <10%).
Protein instability under reaction conditionsOptimize buffer conditions (pH, additives). Reduce reaction time.
Non-specific Labeling Inadequate quenchingEnsure complete chelation of copper by adding a sufficient amount of EDTA.

Conclusion

This compound is a highly effective bifunctional linker for the creation of complex bioconjugates via copper-catalyzed click chemistry. The protocol outlined in this application note provides a robust starting point for the conjugation of this linker to azide-modified biomolecules. By carefully optimizing reaction conditions, researchers can achieve high yields and create well-defined conjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Surface Modification using Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG4-thiol for the functionalization of surfaces, particularly gold and other noble metals. This heterobifunctional linker is an invaluable tool for creating tailored interfaces for a wide range of applications, including biosensing, targeted drug delivery, and fundamental cell biology studies. The protocols outlined below detail the formation of a self-assembled monolayer (SAM) and subsequent bio-orthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

This compound is a versatile molecule featuring a terminal thiol group for robust anchoring to metallic surfaces and a terminal propargyl group for subsequent covalent modification. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media and minimizes non-specific protein adsorption, thereby improving the signal-to-noise ratio in bioassays.[1] The thiol group readily forms a stable bond with surfaces such as gold, silver, and platinum, creating a well-defined self-assembled monolayer.[2] The propargyl group provides a bio-orthogonal handle for the covalent attachment of azide-containing molecules, such as peptides, proteins, oligonucleotides, and small molecule drugs, through the highly efficient and specific click chemistry reaction.[3]

Key Applications

  • Biosensor Development: Immobilization of antibodies, enzymes, or nucleic acid probes for the detection of specific analytes.

  • Targeted Drug Delivery: Functionalization of nanoparticles with targeting ligands to enhance cellular uptake and specificity.

  • Cell Culture Engineering: Creation of surfaces with specific biochemical cues to control cell adhesion, proliferation, and differentiation.

  • Biomaterial Functionalization: Modification of implantable devices to improve biocompatibility and reduce fouling.

Quantitative Data Summary

The surface density of self-assembled monolayers is a critical parameter that influences the performance of the functionalized surface. While specific data for this compound is not extensively published, the following table summarizes representative surface densities for similar thiol-PEG molecules on gold surfaces, as determined by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][5] The surface coverage is influenced by factors such as the length of the PEG chain and the self-assembly conditions.

Linker MoleculeSubstrateSurface Density (molecules/nm²)Reference
HS-(CH₂)₂-COOH (MPA)Gold Nanoparticles6.3
HS-(CH₂)₁₀-COOH (MUA)Gold Nanoparticles5.0
SH-PEG4-COOHGold Nanoparticles5.3
SH-PEG7-COOHGold Nanoparticles4.3

Note: The surface density of this compound is expected to be in a similar range to that of SH-PEG4-COOH. Optimization of the self-assembly protocol may be required to achieve desired surface coverage.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a well-ordered monolayer of this compound on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer, or gold nanoparticles)

  • This compound

  • Absolute Ethanol (200 proof)

  • Deionized (DI) water

  • Clean glass or polypropylene container with a sealable cap

  • Tweezers

  • Nitrogen gas source

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • Alternatively, for a less hazardous cleaning procedure, sonicate the substrate in acetone, followed by isopropanol, and finally DI water (15 minutes each).

    • Dry the substrate under a stream of nitrogen gas.

  • Preparation of Thiol Solution:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol. For example, to make 10 mL of a 1 mM solution, dissolve 2.48 mg of this compound (MW: 248.34 g/mol ) in 10 mL of absolute ethanol.

  • Self-Assembly:

    • Place the clean, dry gold substrate in the container.

    • Immerse the substrate in the this compound solution.

    • To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Carefully remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The propargyl-functionalized surface is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Modified Surface

This protocol details the "clicking" of an azide-containing molecule onto the propargyl-functionalized surface.

Materials:

  • This compound modified substrate (from Protocol 1)

  • Azide-containing molecule of interest (e.g., peptide, protein, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

  • Deionized (DI) water

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Azide Solution: Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., water, DMSO). The final concentration in the reaction will typically be in the range of 10-100 µM.

    • Copper(II) Sulfate Solution: Prepare a 10 mM stock solution of CuSO₄ in DI water.

    • Sodium Ascorbate Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in DI water.

    • Ligand Solution: Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in water.

  • Click Reaction:

    • In a clean container, prepare the click reaction mixture. The following is a representative recipe for a 1 mL reaction volume. The final concentrations may need to be optimized for your specific application.

      • 800 µL of PBS buffer

      • 10 µL of 10 mM azide stock solution (final concentration: 100 µM)

      • 10 µL of 10 mM CuSO₄ stock solution (final concentration: 100 µM)

      • 20 µL of 10 mM ligand stock solution (final concentration: 200 µM)

    • Mix the above components gently.

    • Add 50 µL of 100 mM sodium ascorbate stock solution to initiate the reaction (final concentration: 5 mM).

    • Immediately immerse the this compound modified substrate in the reaction mixture.

    • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction can be performed in the dark to minimize potential side reactions.

  • Rinsing and Drying:

    • Remove the substrate from the reaction mixture.

    • Rinse the substrate thoroughly with DI water to remove the catalyst and unreacted reagents.

    • Dry the substrate under a gentle stream of nitrogen gas.

Characterization of the Modified Surface

The successful modification of the surface can be confirmed using various surface-sensitive analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface. The appearance of a nitrogen 1s peak after the click reaction with an azide-containing molecule is indicative of successful conjugation. The sulfur 2p peak can confirm the attachment of the thiol linker to the gold surface.

  • Contact Angle Goniometry: The hydrophilicity of the surface will change upon modification. The initial clean gold surface is hydrophilic, becomes more hydrophobic after the formation of the this compound SAM, and the final hydrophilicity will depend on the nature of the "clicked" molecule.

  • Ellipsometry: Can be used to measure the thickness of the molecular layers on the surface.

  • Atomic Force Microscopy (AFM): Can provide information about the surface topography and homogeneity of the monolayer.

Visualizations

G Experimental Workflow for Surface Modification cluster_0 SAM Formation cluster_1 Click Chemistry Clean Gold Substrate Clean Gold Substrate Immerse in this compound Solution Immerse in this compound Solution Clean Gold Substrate->Immerse in this compound Solution Ethanol, 18-24h Rinse and Dry Rinse and Dry Immerse in this compound Solution->Rinse and Dry Ethanol Propargyl-Functionalized Surface Propargyl-Functionalized Surface Rinse and Dry->Propargyl-Functionalized Surface Immerse in Click Reaction Mixture Immerse in Click Reaction Mixture Propargyl-Functionalized Surface->Immerse in Click Reaction Mixture CuSO4, NaAsc, Ligand, Azide-Molecule Rinse and Dry Rinse and Dry Immerse in Click Reaction Mixture->Rinse and Dry DI Water Bio-functionalized Surface Bio-functionalized Surface Rinse and Dry ->Bio-functionalized Surface

Caption: Workflow for surface modification.

G Signaling Pathway Analogy: Surface Activation Gold Surface Gold Surface Activated Surface Activated Surface Gold Surface->Activated Surface Thiol Binding This compound This compound This compound->Activated Surface Click Reaction Click Reaction Activated Surface->Click Reaction Azide-Molecule Azide-Molecule Azide-Molecule->Click Reaction Functionalized Surface Functionalized Surface Click Reaction->Functionalized Surface

Caption: Surface activation and functionalization.

References

Propargyl-PEG4-thiol: Applications in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Propargyl-PEG4-thiol is a heterobifunctional linker molecule increasingly utilized in the field of advanced drug delivery. Its unique structure, featuring a terminal propargyl group (an alkyne) and a thiol group, connected by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, enables precise and versatile conjugation strategies. This linker is instrumental in the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles and hydrogels.[1][2][3][4][5] The propargyl group allows for covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The thiol group offers a reactive handle for conjugation to various substrates, such as maleimide-functionalized molecules or the surface of gold nanoparticles. The PEG4 spacer enhances water solubility and provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.

These application notes provide an overview of the key applications of this compound in drug delivery, along with detailed experimental protocols for its use in constructing various drug delivery platforms.

Key Applications

This compound is a versatile tool for creating advanced drug delivery systems with enhanced efficacy and targeting capabilities. Its primary applications include:

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody component directs the conjugate to cancer cells expressing a specific antigen, whereupon the drug exerts its therapeutic effect.

  • PROTACs: This linker is employed in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Functionalization of Nanoparticles: The thiol group of this compound allows for its straightforward attachment to the surface of gold nanoparticles, liposomes, and micelles. The exposed propargyl group can then be used to conjugate targeting ligands, imaging agents, or drugs.

  • Hydrogel-Based Drug Delivery: this compound can be incorporated into hydrogel networks to create depots for the sustained release of therapeutic agents. The alkyne and thiol groups can participate in cross-linking reactions or be used for tethering drugs within the hydrogel matrix.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems utilizing PEGylated linkers with functionalities similar to this compound. These values are illustrative and will vary depending on the specific drug, targeting moiety, and nanoparticle or hydrogel formulation.

Table 1: Characterization of Paclitaxel-Loaded Gold Nanoparticles Functionalized with Thiol-PEG Linkers

ParameterValueReference
Nanoparticle Core Size (TEM) 15 ± 2 nm
Hydrodynamic Diameter (DLS) 55 ± 5 nm
Surface Plasmon Resonance (SPR) 525 nm
Drug Loading Capacity (wt%) 12.5%
Encapsulation Efficiency >90%

Table 2: In Vitro Drug Release Kinetics from a PEG-Based Hydrogel

Time (hours)Cumulative Drug Release (%)Release Model
1 15.2 ± 2.1Higuchi Model
6 45.8 ± 3.5Higuchi Model
12 68.3 ± 4.2Higuchi Model
24 85.1 ± 5.0First-Order
48 96.7 ± 3.8First-Order

Table 3: Cellular Uptake and Cytotoxicity of Herceptin-Conjugated Nanoparticles in SK-BR-3 Cells

ParameterValue
Cellular Uptake (fluorescence intensity) 3.5-fold increase vs. non-targeted
IC50 of Drug-Loaded Nanoparticles 0.8 µM
IC50 of Free Drug 5.2 µM

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of gold nanoparticles (AuNPs) with this compound, creating a platform for subsequent conjugation via click chemistry.

Materials:

  • Gold nanoparticles (15 nm, aqueous solution)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge tubes

Procedure:

  • To 1 mL of the AuNP solution, add this compound to a final concentration of 10 µM.

  • Incubate the mixture at room temperature for 2 hours with gentle stirring to allow for the formation of the gold-thiol bond.

  • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant and resuspend the pellet in 1 mL of PBS.

  • Repeat the centrifugation and washing step two more times to remove any unbound linker.

  • After the final wash, resuspend the Propargyl-PEG4-functionalized AuNPs in the desired buffer for characterization or subsequent conjugation.

Characterization:

  • Confirm the successful functionalization using UV-Vis spectroscopy by observing the shift in the surface plasmon resonance peak.

  • Determine the hydrodynamic size and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).

  • Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to assess their size and morphology.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol details the conjugation of an azide-modified drug to Propargyl-PEG4-functionalized nanoparticles.

Materials:

  • Propargyl-PEG4-functionalized gold nanoparticles (from Protocol 1)

  • Azide-modified drug

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS, pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • In a microcentrifuge tube, mix 1 mL of the Propargyl-PEG4-functionalized AuNPs (1 nM) with the azide-modified drug (10 µM).

  • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ (final concentration 50 µM) and THPTA (final concentration 250 µM) in PBS.

  • Add the copper catalyst solution to the nanoparticle-drug mixture.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).

  • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Purify the drug-conjugated nanoparticles by centrifugation using a centrifugal filter unit to remove unreacted drug and catalyst components. Wash the nanoparticles three times with PBS.

  • Resuspend the final drug-conjugated nanoparticles in the desired buffer for in vitro or in vivo studies.

Protocol 3: Thiol-Maleimide Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a maleimide-activated drug to a partially reduced antibody, followed by attachment of a targeting ligand using the alkyne functionality of this compound.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • This compound

  • Maleimide-activated cytotoxic drug

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Azide-functionalized targeting ligand (e.g., azide-folate)

  • PBS, pH 7.2

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Treat the antibody (10 mg/mL in PBS) with a 10-fold molar excess of TCEP at 37°C for 30 minutes to partially reduce the interchain disulfide bonds.

  • Thiol-Maleimide Conjugation: Immediately after reduction, add a 5-fold molar excess of the maleimide-activated drug and this compound (in a 1:1 molar ratio to the drug) to the reduced antibody. Incubate at room temperature for 2 hours.

  • Purification: Purify the antibody-drug-linker conjugate using an SEC column to remove excess drug and linker.

  • Click Chemistry for Targeting Ligand Attachment: To the purified conjugate, add the azide-functionalized targeting ligand (10-fold molar excess).

  • Add the copper catalyst (CuSO₄/THPTA) and sodium ascorbate as described in Protocol 2.

  • Incubate for 1 hour at room temperature.

  • Final Purification: Purify the final ADC using an SEC column to remove excess targeting ligand and catalyst.

  • Characterize the final ADC by SDS-PAGE, mass spectrometry, and binding affinity assays.

Visualizations

G cluster_0 Drug Delivery System Assembly Drug Therapeutic Drug (e.g., Paclitaxel) Linker This compound Drug->Linker Conjugation (e.g., via ester bond) DDS Functionalized Drug Delivery System Linker->DDS Self-Assembly or Final Conjugation Carrier Nanoparticle or Targeting Moiety Carrier->Linker Conjugation (e.g., Thiol-Au or Click)

Fig 1. Assembly of a Drug Delivery System.

G cluster_1 Targeted Drug Delivery Workflow Start Administration of Targeted Nanoparticle Circulation Systemic Circulation (PEG shield reduces clearance) Start->Circulation Targeting Tumor Site Accumulation (EPR Effect & Active Targeting) Circulation->Targeting Internalization Cellular Internalization (Endocytosis) Targeting->Internalization Release Intracellular Drug Release Internalization->Release Effect Therapeutic Effect (e.g., Apoptosis) Release->Effect

Fig 2. Workflow of Targeted Drug Delivery.

G cluster_2 EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Targeted Drug (e.g., Gefitinib) Drug->EGFR

Fig 3. Inhibition of EGFR Signaling Pathway.

References

Application Notes and Protocols for Thiol-Maleimide Conjugation using Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide conjugation is a widely utilized bioconjugation technique that facilitates the specific and efficient covalent linkage of biomolecules.[1] This method relies on the Michael addition reaction between a thiol group (sulfhydryl group, -SH) and the double bond of a maleimide ring, resulting in a stable thioether bond.[2] The reaction is highly selective for thiols, especially when conducted under mild, near-neutral pH conditions (6.5-7.5), making it an ideal strategy for creating well-defined bioconjugates.[1][2] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.

Propargyl-PEG4-thiol is a versatile bifunctional linker that incorporates both a terminal thiol group for conjugation to maleimide-functionalized molecules and a propargyl group for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This dual functionality makes this compound a valuable tool in the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized surfaces.

These application notes provide a comprehensive guide to performing thiol-maleimide conjugation using this compound, including detailed experimental protocols, data on reaction efficiency, and methods for characterizing the final conjugate.

Reaction Mechanism and Workflow

The thiol-maleimide conjugation proceeds via a Michael addition mechanism. The thiol group of this compound acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring, leading to the formation of a stable succinimidyl thioether linkage.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product PropargylPEG4Thiol This compound (R'-SH) Conditions pH 6.5 - 7.5 Room Temperature PropargylPEG4Thiol->Conditions + Thiol Source MaleimideMolecule Maleimide-functionalized Molecule (Maleimide-R'') MaleimideMolecule->Conditions + Electrophile Conjugate Stable Thioether Conjugate (R'-S-Maleimide-R'') Conditions->Conjugate Michael Addition

Quantitative Data Summary

The efficiency of thiol-maleimide conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and the specific biomolecules being conjugated. The following table summarizes typical conjugation efficiencies reported in the literature for similar systems.

ReactantsMolar Ratio (Maleimide:Thiol)Reaction TimeTemperaturepHConjugation Efficiency (%)Reference
Maleimide-functionalized Nanoparticles + cRGDfK (peptide)2:130 minRoom Temp7.084 ± 4
Maleimide-functionalized Nanoparticles + 11A4 (nanobody)5:12 hoursRoom Temp7.458 ± 12

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Maleimide-Functionalized Protein

This protocol provides a general procedure for conjugating this compound to a protein containing a maleimide group.

Materials:

  • Maleimide-functionalized protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds in the protein if necessary)

  • Purification column (e.g., size-exclusion chromatography)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Protein Solution: Dissolve the maleimide-functionalized protein in degassed PBS to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols for other applications, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: This step is generally not necessary if the goal is to conjugate to an existing maleimide group.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate to remove excess unreacted this compound and other reagents. This can be achieved using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

G A Prepare Maleimide-Protein (1-10 mg/mL in degassed PBS) C Add 10-20x molar excess of Thiol to Protein A->C B Prepare this compound (10 mM in DMSO) B->C D Incubate (2h @ RT or O/N @ 4°C) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E

Protocol 2: Characterization of the Conjugate

A. Quantification of Unreacted Thiols using Ellman's Reagent:

To determine the efficiency of the conjugation, the amount of unreacted thiol can be quantified using Ellman's reagent (DTNB).

B. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: Monitor the reaction by observing the decrease in the absorbance of the maleimide group (around 300 nm) over time.

  • ¹H NMR Spectroscopy: The success of the conjugation can be confirmed by the disappearance of the characteristic proton signal of the maleimide double bond, which appears at approximately 6.87 ppm in ¹H NMR spectra.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry can be used to confirm the mass of the final conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Suboptimal pH.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
Incorrect stoichiometry.Optimize the molar ratio of this compound to the maleimide-containing molecule. A 10-20 fold molar excess of the thiol is a good starting point for protein conjugations.
Hydrolysis of the maleimide group.Prepare maleimide-containing solutions fresh and avoid prolonged storage in aqueous buffers, especially at pH > 7.5.
Poor Reproducibility Oxidation of the thiol group on this compound.Prepare the this compound solution fresh before use. Degas all buffers to minimize oxygen content.
Side Reactions Reaction of maleimide with other nucleophiles (e.g., amines) at high pH.Maintain the reaction pH below 7.5 to ensure chemoselectivity for the thiol group.
Thiazine rearrangement if conjugating to an N-terminal cysteine.This is an inherent reactivity pattern that can lead to a more stable conjugate. Be aware of this possibility when characterizing the final product.

Conclusion

Thiol-maleimide conjugation using this compound is a robust and versatile method for creating well-defined bioconjugates. By carefully controlling the reaction conditions, particularly the pH and stoichiometry, high conjugation efficiencies can be achieved. The dual functionality of this compound opens up possibilities for subsequent orthogonal "click" chemistry modifications, making it a powerful tool for researchers in drug development and various scientific fields. The protocols and data presented here provide a solid foundation for the successful implementation of this valuable bioconjugation strategy.

References

Attaching Propargyl-PEG4-thiol to Gold Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of gold nanoparticles (AuNPs) with Propargyl-PEG4-thiol. This process yields highly stable, biocompatible nanoparticles with a terminal alkyne group, making them ideal platforms for subsequent bioconjugation reactions via "click chemistry." The protocols outlined below cover the synthesis of gold nanoparticles, their functionalization with this compound, and a general method for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Introduction

Gold nanoparticles are widely utilized in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification. The functionalization of AuNPs with polyethylene glycol (PEG) is a common strategy to enhance their stability in biological media and reduce non-specific protein adsorption. The incorporation of a propargyl group at the terminus of the PEG linker provides a versatile handle for the covalent attachment of a wide range of molecules, such as peptides, proteins, nucleic acids, and small molecule drugs, through the highly efficient and specific CuAAC "click" reaction. This approach is particularly valuable in drug delivery, diagnostics, and bio-imaging applications. The strong affinity between the thiol group and the gold surface ensures a stable and robust linkage.

Experimental Protocols

Synthesis of Gold Nanoparticles (Citrate Reduction Method)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 20 nm. The size of the nanoparticles can be modulated by varying the ratio of the gold precursor to the reducing agent.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)

  • Sodium citrate dihydrate (1% w/v)

  • Deionized (DI) water

  • Glassware (thoroughly cleaned with aqua regia)

Procedure:

  • In a clean round-bottom flask, add 100 mL of DI water and bring to a rolling boil with vigorous stirring.

  • To the boiling water, add 1 mL of the 1% HAuCl₄ solution. The solution will appear pale yellow.

  • Continue to heat and stir for 1 minute.

  • Rapidly add 2 mL of the 1% sodium citrate solution to the flask.

  • Observe the color change of the solution from yellow to blue and finally to a stable ruby red, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

  • Store the gold nanoparticle solution at 4°C.

Functionalization of Gold Nanoparticles with this compound

This protocol details the process of forming a self-assembled monolayer of this compound on the surface of pre-synthesized gold nanoparticles through a ligand exchange reaction.

Materials:

  • Synthesized gold nanoparticle solution (from Protocol 2.1)

  • This compound

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a clean glass vial, add 10 mL of the gold nanoparticle solution.

  • Prepare a 1 mM stock solution of this compound in ethanol.

  • To the gold nanoparticle solution, add a calculated volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). The optimal concentration may need to be determined empirically.

  • Gently vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for at least 4 hours, or overnight, with gentle stirring to ensure complete ligand exchange.

Purification of this compound Functionalized Gold Nanoparticles

Purification is crucial to remove excess unbound this compound and displaced citrate ions.

Materials:

  • Functionalized gold nanoparticle solution (from Protocol 2.2)

  • Ethanol or PBS (pH 7.4)

  • Centrifuge

Procedure:

  • After the incubation period, centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs).[1]

  • Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.[1]

  • Resuspend the nanoparticle pellet in fresh ethanol or PBS by vortexing and sonication if necessary.[1]

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound thiol.[1]

  • Finally, resuspend the purified this compound functionalized gold nanoparticles in the desired solvent for storage or further use.[1] A detailed protocol for purification of gold nanoparticles via liquid-liquid extraction has also been described as a faster alternative to dialysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-PEG4-AuNPs

This protocol provides a general procedure for the "click" reaction between the propargyl-functionalized AuNPs and an azide-containing molecule of interest.

Materials:

  • Purified this compound functionalized AuNPs

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a reaction tube, combine the Propargyl-PEG4-AuNP solution with the azide-modified molecule. The molar ratio should be optimized for the specific application.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

  • Add the copper/ligand complex to the AuNP/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting the reaction from light.

  • The resulting bioconjugate can be purified by centrifugation or size-exclusion chromatography to remove the catalyst and excess reagents.

Data Presentation

Successful synthesis and functionalization of gold nanoparticles should be confirmed by various characterization techniques. The following tables summarize typical characterization data for unfunctionalized and functionalized gold nanoparticles. Note that specific values for this compound are limited in the literature; therefore, data from analogous thiol-functionalized AuNPs are included as a reference.

Table 1: Typical Characterization Data for Unfunctionalized Gold Nanoparticles

ParameterMethodTypical Value
Core DiameterTransmission Electron Microscopy (TEM)10 - 100 nm (synthesis dependent)
Hydrodynamic DiameterDynamic Light Scattering (DLS)Slightly larger than core diameter
Surface Plasmon Resonance (λmax)UV-Vis Spectroscopy~520 nm for ~20 nm spheres
Zeta PotentialDLS-30 to -50 mV (for citrate-capped AuNPs)

Table 2: Characterization Data for Thiol-Functionalized Gold Nanoparticles

ParameterMethodTypical Value/Observation
Hydrodynamic DiameterDynamic Light Scattering (DLS)Increase in size upon functionalization
Surface Plasmon Resonance (λmax)UV-Vis SpectroscopyRed-shift of a few nanometers
Zeta PotentialDLSChange in surface charge depending on the terminal group of the PEG linker. For propargyl-PEG, a less negative value compared to citrate-capped AuNPs is expected. For thiol-gold nanoparticles, a zeta potential of -14.8 mV has been reported, compared to -23.9 mV for citrate-capped nanoparticles.
Surface Coverage/Grafting Density1H NMR, TGA, ICP-MSVaries with PEG length and AuNP size. For a 15 nm AuNP, grafting density can range from ~3.9 PEG/nm² for shorter PEGs to ~0.3 PEG/nm² for longer PEGs.

Table 3: Stability of Functionalized Gold Nanoparticles

ConditionObservation
High Salt Concentration (e.g., >0.1 M NaCl)Stable, no significant aggregation observed.
Varying pH (e.g., pH 5-9)Generally stable within this range. Extreme pH values can lead to aggregation.
Biological Media (e.g., cell culture media)High stability due to the PEGylation, which prevents protein adsorption and aggregation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_click_chemistry Click Chemistry s1 HAuCl4 Solution s4 Citrate-Capped AuNPs s1->s4 s2 Sodium Citrate s2->s4 s3 Boiling DI Water s3->s4 f2 Functionalized AuNPs s4->f2 Ligand Exchange f1 This compound f1->f2 p1 Centrifugation f2->p1 p2 Washing Steps p1->p2 p3 Purified AuNPs p2->p3 c3 Bioconjugated AuNPs p3->c3 CuAAC Reaction c1 Azide-Molecule c1->c3 c2 Cu(I) Catalyst c2->c3

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles with this compound and subsequent bioconjugation via click chemistry.

Signaling Pathway: Click Chemistry on AuNP Surface

click_chemistry_pathway AuNP Gold Nanoparticle (AuNP) Functionalized_AuNP Functionalized AuNP AuNP-S-PEG-C≡CH AuNP->Functionalized_AuNP Thiol Linkage PEG_Thiol This compound HS-(CH2CH2O)4-CH2C≡CH PEG_Thiol->Functionalized_AuNP Bioconjugate Bioconjugated AuNP AuNP-S-PEG-Triazole-R Functionalized_AuNP->Bioconjugate Click Reaction Azide_Molecule Azide-Molecule N3-R Azide_Molecule->Bioconjugate Catalyst Cu(I) Catalyst Ascorbate Catalyst->Bioconjugate

Caption: Schematic of the attachment of this compound to a gold nanoparticle and subsequent "click" reaction with an azide-functionalized molecule.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Propargyl-PEG4-thiol is a heterobifunctional linker that offers a versatile platform for ADC synthesis.[1] Its thiol group allows for covalent attachment to the antibody, typically at cysteine residues, while the propargyl group provides a handle for the subsequent conjugation of an azide-modified drug payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and reduces aggregation of the resulting ADC.[3]

These application notes provide a detailed protocol for the synthesis and characterization of ADCs using this compound, including methods for antibody modification, drug conjugation, and determination of the drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffers (e.g., phosphate-buffered saline (PBS), borate buffer)

  • Organic co-solvents (e.g., DMSO, DMF)

  • Reagents for protein concentration and DAR determination (e.g., BCA protein assay reagents, UV/Vis spectrophotometer, HIC or RP-HPLC columns)

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol outlines a two-step process for the synthesis of an ADC using this compound. The first step involves the reduction of the antibody's interchain disulfide bonds followed by conjugation with the thiol-reactive linker. The second step is the copper-catalyzed click reaction to attach the azide-modified drug.

Step 1: Antibody-Linker Conjugation

  • Antibody Reduction:

    • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA).

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with PBS.

  • Linker Conjugation:

    • Immediately after desalting, add a 5-10 fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • The reaction can be quenched by adding a 20-fold molar excess of N-acetylcysteine over the linker to cap any unreacted maleimides, although this is not strictly necessary for thiol-based linkers.

    • Purify the antibody-linker conjugate by passing it through a desalting column to remove excess linker and other small molecules.

Step 2: Drug Conjugation via Click Chemistry

  • Preparation of Click Chemistry Reagents:

    • Prepare a stock solution of the azide-modified cytotoxic drug in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a stock solution of a copper-chelating ligand, such as THPTA, in water.

    • Prepare a fresh stock solution of a reducing agent for Cu(I) generation, such as sodium ascorbate, in water.

  • Click Reaction:

    • To the purified antibody-linker conjugate, add the azide-modified drug to a final molar excess of 3-5 fold over the antibody.

    • Premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio to form the copper-ligand complex.

    • Add the copper-ligand complex to the antibody-linker-drug mixture to a final copper concentration of 100-200 µM.

    • Initiate the click reaction by adding a 5-10 fold molar excess of sodium ascorbate over the copper.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the final ADC product using a desalting column or size-exclusion chromatography to remove unreacted drug, copper, and other reaction components.

    • The purified ADC can be buffer-exchanged into a formulation buffer and stored at 2-8°C or frozen for long-term storage.

Data Presentation

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts its efficacy and safety.[] Several methods can be used to determine the average DAR of the ADC population.

Method Principle Advantages Disadvantages
UV/Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug) to calculate the concentrations of each component based on their extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the antibody, leading to longer retention times.Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).Requires method development and may not be suitable for all ADCs.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Typically used for reduced and deglycosylated ADCs to separate the light and heavy chains. The retention time of the chains shifts based on the number of conjugated drugs.Provides high-resolution separation and can be coupled with mass spectrometry for precise mass determination.Requires denaturation of the antibody, which can alter its structure.
Mass Spectrometry (MS) Directly measures the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the conjugated and unconjugated antibody/chains reveals the number of attached drug-linker molecules.Provides the most accurate and detailed information on DAR and the distribution of different species.Requires specialized instrumentation and expertise.

Mandatory Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Conjugation (Click Chemistry) mAb Monoclonal Antibody reduction Reduction (TCEP or DTT) mAb->reduction reduced_mAb Reduced Antibody (with free thiols) reduction->reduced_mAb conjugation1 Thiol Conjugation reduced_mAb->conjugation1 linker This compound linker->conjugation1 mAb_linker Antibody-Linker Conjugate conjugation1->mAb_linker purification1 Purification (Desalting) mAb_linker->purification1 conjugation2 CuAAC Click Reaction purification1:e->conjugation2:w azide_drug Azide-Modified Drug azide_drug->conjugation2 click_reagents CuSO4, THPTA, Sodium Ascorbate click_reagents->conjugation2 raw_ADC Crude ADC conjugation2->raw_ADC purification2 Purification (SEC or Desalting) raw_ADC->purification2 final_ADC Final Antibody-Drug Conjugate purification2->final_ADC

Caption: Experimental workflow for the two-step synthesis of an ADC.

Signaling Pathway of a HER2-Targeted ADC

ADC_Signaling_Pathway cluster_cell Cancer Cell ADC HER2-Targeted ADC binding Binding ADC->binding HER2 HER2 Receptor HER2->binding pi3k_akt PI3K/AKT Pathway HER2->pi3k_akt Inhibition ras_mapk RAS/MAPK Pathway HER2->ras_mapk Inhibition internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release drug Cytotoxic Drug drug_release->drug dna_damage DNA Damage drug->dna_damage apoptosis Apoptosis dna_damage->apoptosis proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mapk->proliferation

Caption: Intracellular trafficking and mechanism of action of a HER2-targeted ADC.

References

Application Notes and Protocols for Live-Cell Imaging Using Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-thiol is a heterobifunctional linker designed for a two-step sequential labeling strategy in live-cell imaging. This reagent possesses two key functional groups: a thiol group for covalent attachment to cysteine residues on target proteins, and a propargyl group (a terminal alkyne) for subsequent bioorthogonal "click" chemistry reactions. The polyethylene glycol (PEG4) spacer enhances solubility in aqueous media and provides flexibility, minimizing steric hindrance during conjugation.

This two-step labeling approach offers enhanced specificity and versatility. Initially, the thiol-reactive group is used to covalently link the molecule to a protein of interest, particularly those with accessible cysteine residues on the cell surface. Subsequently, the propargyl group is available for reaction with an azide-modified imaging probe, such as a fluorescent dye. This bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the attachment of the imaging molecule with high specificity and efficiency in the complex environment of a living cell. This methodology is particularly valuable for pulse-chase experiments to track protein trafficking, internalization, and dynamics in real-time.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols outlined below. These values are derived from established methodologies for live-cell maleimide labeling and click chemistry and should be optimized for specific cell types and experimental conditions.

Table 1: Thiol-Reactive Labeling Parameters

ParameterRecommended RangeConsiderations
This compound Concentration 10 - 100 µMHigher concentrations may increase labeling efficiency but also the potential for non-specific binding and cytotoxicity.
Incubation Time 15 - 60 minutesLonger incubation times may improve labeling but can also lead to internalization of the labeled protein.
Incubation Temperature 4°C or 37°CIncubation at 4°C minimizes endocytosis, restricting labeling to the cell surface.
Cell Viability >95%It is crucial to assess cell viability post-labeling to ensure the experimental conditions are not cytotoxic.[1]

Table 2: Click Chemistry (CuAAC and SPAAC) Parameters for Live-Cell Imaging

ParameterCuAACSPAACConsiderations
Azide-Fluorophore Concentration 1 - 25 µM5 - 50 µMThe optimal concentration depends on the brightness of the fluorophore and the efficiency of the click reaction.
Copper(I) Catalyst (for CuAAC) 50 - 100 µM CuSO₄ with 250 - 500 µM ligand (e.g., THPTA)Not ApplicableCopper can be toxic to cells; use of a chelating ligand is essential to minimize cytotoxicity.[2][3]
Strained Alkyne (for SPAAC) Not Applicable10 - 100 µMThe choice of strained alkyne (e.g., DBCO, BCN) will affect reaction kinetics and potential for non-specific reactions.
Reaction Time 5 - 30 minutes15 - 60 minutesReaction times should be minimized to reduce potential toxicity and background signal.
Signal-to-Noise Ratio Moderate to HighHighSPAAC often provides a higher signal-to-noise ratio due to the absence of a cytotoxic catalyst and lower background fluorescence.[4]

Experimental Protocols

This section provides a detailed protocol for a two-step labeling strategy to visualize the trafficking of a cysteine-containing cell surface protein, using Epidermal Growth Factor Receptor (EGFR) as an example. EGFR is a well-characterized receptor tyrosine kinase that undergoes ligand-induced endocytosis, making it an excellent model for tracking protein trafficking.

Protocol 1: Two-Step Labeling of Cell Surface EGFR with this compound and an Azide-Fluorophore

Materials:

  • Live cells expressing the protein of interest (e.g., A431 cells for high EGFR expression) cultured on glass-bottom dishes.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Azide-conjugated fluorescent dye (e.g., Azide-AF488)

  • For CuAAC:

    • Copper(II) Sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Sodium Ascorbate

  • For SPAAC:

    • DBCO-conjugated fluorescent dye (in place of azide-fluorophore)

  • Live-cell imaging medium

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching

Step 1: Thiol-Reactive Labeling of Cell Surface Proteins

  • Cell Preparation: Culture cells to 70-80% confluency on glass-bottom imaging dishes.

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: a. Wash the cells twice with ice-cold PBS to remove serum proteins. b. Dilute the this compound stock solution to a final concentration of 50 µM in ice-cold PBS. c. Add the labeling solution to the cells and incubate for 30 minutes at 4°C to minimize endocytosis.

  • Quenching and Washing: a. To quench the reaction, add PBS containing 1% BSA or 5% FBS to the cells and incubate for 5 minutes on ice. b. Wash the cells three times with ice-cold PBS to remove unbound this compound.

Step 2: Click Chemistry Reaction for Fluorescent Labeling

Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Reaction Cocktail:

    • Prepare stock solutions: 10 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM Sodium Ascorbate in water.

    • In live-cell imaging medium, prepare the click reaction cocktail with final concentrations of 10 µM Azide-AF488, 100 µM CuSO₄, 500 µM THPTA, and 1 mM Sodium Ascorbate. Important: Premix the CuSO₄ and THPTA before adding the other components.

  • Labeling Reaction: a. Remove the PBS from the cells and add the click reaction cocktail. b. Incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with live-cell imaging medium.

Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Prepare SPAAC Reaction Solution:

    • Dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 20 µM.

  • Labeling Reaction: a. Remove the PBS from the cells and add the DBCO-fluorophore solution. b. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with live-cell imaging medium.

Step 3: Live-Cell Imaging

  • Replace the wash medium with fresh, pre-warmed live-cell imaging medium.

  • Proceed with live-cell imaging using a fluorescence microscope equipped with a suitable filter set for the chosen fluorophore and an environmental chamber to maintain 37°C and 5% CO₂.

  • To induce EGFR endocytosis, add EGF to the imaging medium at a final concentration of 100 ng/mL and acquire time-lapse images.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Thiol-Reactive Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Live-Cell Imaging A Culture cells to 70-80% confluency B Wash cells with ice-cold PBS A->B C Incubate with this compound (50 µM in PBS, 30 min at 4°C) B->C D Quench with BSA or FBS C->D E Wash cells three times with ice-cold PBS D->E F Add Click Reaction Cocktail (CuAAC or SPAAC with Azide/DBCO-Fluorophore) E->F G Incubate at 37°C F->G H Wash cells three times G->H I Add pre-warmed imaging medium H->I J Induce endocytosis with EGF I->J K Acquire time-lapse images J->K

Caption: Experimental workflow for two-step labeling and imaging.

Signaling Pathway: EGFR Endocytosis

G cluster_0 Plasma Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding ReceptorDimer EGFR Dimer (Activated) EGFR->ReceptorDimer Dimerization & Autophosphorylation ClathrinPit Clathrin-Coated Pit ReceptorDimer->ClathrinPit Recruitment EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome Endocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Sorting for Degradation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting for Recycling Lysosome Lysosome LateEndosome->Lysosome Fusion & Degradation RecyclingEndosome->EGFR Recycling to Plasma Membrane

Caption: Simplified pathway of ligand-induced EGFR endocytosis.

References

Application Notes and Protocols: Propargyl-PEG4-thiol in Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-thiol is a versatile heterobifunctional linker designed for the precise modification of peptides and other biomolecules. Its unique structure, featuring a terminal thiol group and a propargyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, enables a two-step, orthogonal conjugation strategy. The thiol group allows for covalent linkage to cysteine residues or other thiol-containing moieties, while the propargyl group is available for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes this compound an invaluable tool in drug development, proteomics, and various bioconjugation applications, facilitating the creation of well-defined peptide conjugates with enhanced solubility and tailored functionality.

Chemical Properties

PropertyValue
Molecular Formula C11H20O4S
Molecular Weight 248.34 g/mol
CAS Number 1347750-80-4
Structure HS-(CH2)2-(O(CH2)2)3-O-(CH2)2-C≡CH
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, desiccated and protected from light

Applications in Peptide Modification

This compound is instrumental in a variety of peptide modification strategies:

  • Site-Specific PEGylation: The thiol-reactive end can be selectively conjugated to a cysteine residue within a peptide sequence, introducing a PEG spacer that can improve solubility, stability, and pharmacokinetic properties.

  • Development of Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to cysteine residues on antibodies or antibody fragments. The propargyl group can then be used to conjugate a targeting ligand or another functional molecule.

  • Synthesis of PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to connect a protein-targeting ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of specific proteins.

  • Surface Immobilization of Peptides: Peptides can be attached to surfaces (e.g., nanoparticles, microarrays) through the thiol group, leaving the propargyl group available for the attachment of other molecules.

  • Fluorescent Labeling and Biotinylation: Following conjugation to a peptide, the propargyl group can be "clicked" with an azide-modified fluorescent dye or biotin for visualization and detection purposes.

Experimental Workflows

Two-Step Orthogonal Peptide Conjugation

This workflow illustrates the general strategy for using this compound to first modify a peptide at a cysteine residue and then perform a subsequent click chemistry reaction.

G Peptide Peptide with Cysteine Step1 Thiol-Maleimide Reaction (or other thiol-reactive chemistry) Peptide->Step1 Linker This compound Linker->Step1 Intermediate Propargyl-PEGylated Peptide Step1->Intermediate Step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Intermediate->Step2 Azide Azide-containing Molecule (e.g., drug, dye, biotin) Azide->Step2 Final Final Peptide Conjugate Step2->Final

Caption: General workflow for two-step peptide modification.

Experimental Protocols

Protocol 1: Thiol-Specific Peptide Modification with this compound

This protocol describes the conjugation of this compound to a cysteine-containing peptide via a maleimide-thiol reaction.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Maleimide-activated peptide or other molecule for conjugation

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: β-mercaptoethanol or free cysteine

  • Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification System: HPLC or FPLC with a suitable column (e.g., C18 for peptides)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.

  • This compound Preparation:

    • Dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the maleimide-activated molecule to the peptide solution.

    • Immediately add the this compound solution to the reaction mixture. The thiol group of the linker will react with the maleimide group on the activated molecule.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring. Protect the reaction from light if using light-sensitive molecules.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of a quenching reagent (e.g., β-mercaptoethanol) to consume any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the Propargyl-PEGylated peptide from unreacted reagents and byproducts using reverse-phase HPLC or size-exclusion chromatography.

    • Monitor the purification by UV absorbance at 280 nm (for the peptide) and/or a wavelength specific to the conjugated molecule.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargyl-PEGylated Peptide

This protocol details the "click" reaction between the propargyl group of the modified peptide and an azide-containing molecule.

Materials:

  • Propargyl-PEGylated peptide (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified drug, fluorescent probe, or biotin)

  • Copper(II) sulfate (CuSO4)

  • Reducing Agent: Sodium ascorbate

  • Copper(I)-stabilizing ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: PBS or Tris buffer, pH 7-8

  • Organic Solvent: DMSO or tert-butanol

  • Purification System: HPLC or FPLC

Procedure:

  • Preparation of Reagents:

    • Dissolve the Propargyl-PEGylated peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-containing molecule in DMSO or water to a stock concentration of 10-100 mM.

    • Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (1 M in water), and TBTA or THPTA (50 mM in DMSO/tert-butanol).

  • Click Reaction:

    • In a reaction vessel, combine the Propargyl-PEGylated peptide, a 3 to 10-fold molar excess of the azide-containing molecule, and a 1 to 2-fold molar excess of the copper(I)-stabilizing ligand.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the final peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove the catalyst, excess reagents, and byproducts.

  • Characterization:

    • Verify the successful cycloaddition and assess the purity of the final conjugate using mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following tables provide typical reaction parameters and expected efficiencies for the two key reactions involving this compound. Note that optimal conditions may vary depending on the specific peptide and reagents used.

Table 1: Thiol-Maleimide Reaction Parameters

ParameterTypical RangeNotes
pH 6.5 - 7.5Reaction rate increases with pH, but maleimide stability decreases at pH > 7.5.
Temperature 4 - 25 °CLower temperatures can be used to minimize side reactions.
Reaction Time 1 - 12 hoursCan be monitored by HPLC to determine completion.
Molar Ratio (Maleimide:Thiol) 1.5:1 to 5:1A slight excess of the maleimide component is often used to drive the reaction to completion.
Typical Yield > 80%Highly dependent on the purity of reactants and reaction conditions.

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterTypical RangeNotes
pH 7.0 - 8.0The reaction is generally robust within this pH range.
Temperature 20 - 37 °CRoom temperature is usually sufficient.
Reaction Time 1 - 4 hoursTypically a rapid and high-yielding reaction.
Molar Ratio (Azide:Alkyne) 3:1 to 10:1An excess of the azide component is used to ensure complete conversion of the alkyne.
Catalyst Concentration (CuSO4) 0.1 - 1 mMHigher concentrations can lead to protein precipitation or degradation.
Typical Yield > 90%CuAAC is known for its high efficiency and specificity.[1]

Logical Relationship Diagram

The following diagram illustrates the decision-making process for choosing the appropriate conjugation strategy based on the desired final product.

G Start Desired Peptide Conjugate Decision1 Need to attach a single molecule? Start->Decision1 Decision2 Is the molecule maleimide-activated? Decision1->Decision2 Yes Decision3 Need to attach a second molecule? Decision1->Decision3 No ThiolConj Direct Thiol Conjugation (e.g., to a maleimide) Decision2->ThiolConj Yes OrthogonalConj Use this compound for Two-Step Conjugation Decision2->OrthogonalConj No Decision3->OrthogonalConj Yes Step1 Step 1: Thiol Reaction OrthogonalConj->Step1 Step2 Step 2: Click Chemistry Step1->Step2

Caption: Decision tree for peptide conjugation strategy.

References

Troubleshooting & Optimization

Optimizing Propargyl-PEG4-Thiol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Propargyl-PEG4-thiol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and efficient conjugation experiments.

This compound is a versatile heterobifunctional linker widely used in bioconjugation, drug delivery (e.g., ADCs and PROTACs), and surface modification.[1] It features a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a thiol group for reactions with moieties like maleimides.[2] This guide addresses the common challenges associated with both functionalities to streamline experimental workflows.

Thiol-Maleimide Conjugation: Troubleshooting and Optimization

The reaction between the thiol group of this compound and a maleimide is a popular method for bioconjugation. However, several factors can influence its success.

Frequently Asked Questions (FAQs): Thiol-Maleimide Reactions

Q1: Why is my thiol-maleimide conjugation yield low?

A1: Several factors can contribute to low conjugation efficiency. These include:

  • Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis, especially at pH values above 7.5.[3] This opens the maleimide ring, rendering it unreactive towards thiols. Always prepare maleimide solutions fresh.

  • Thiol Oxidation: The thiol group can oxidize to form disulfide bonds, which are unreactive with maleimides. It is crucial to work with freshly prepared or properly stored thiol-containing molecules and to deaerate buffers.

  • Incorrect pH: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.[4] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide is more prone to hydrolysis, and side reactions with amines can occur.

  • Suboptimal Stoichiometry: The molar ratio of maleimide to thiol is critical. A 1:1 ratio is the theoretical ideal, but in practice, a slight excess of the maleimide-containing partner may be required to drive the reaction to completion, especially when one component is present at a low concentration.[3]

Q2: What are the common side reactions in thiol-maleimide conjugation?

A2: A primary side reaction is the formation of a thiazine rearrangement product, particularly when the thiol is part of an N-terminal cysteine residue in a peptide. This rearrangement is more pronounced at neutral to basic pH. To minimize this, consider performing the conjugation at a slightly acidic pH (around 6.0-6.5) or acetylating the N-terminal amine of the cysteine. Another potential side reaction is the reaction of the maleimide with other nucleophilic groups, such as the epsilon-amino group of lysine, which becomes more prevalent at higher pH values.

Quantitative Data: pH and Stoichiometry Effects on Thiol-Maleimide Conjugation
pHReaction RateMaleimide StabilityPotential Side Reactions
< 6.5SlowHighMinimal
6.5 - 7.5Optimal ModerateMinimal; potential for thiazine rearrangement with N-terminal Cys
> 7.5FastLow (hydrolysis)Increased reaction with amines (e.g., lysine)

This table summarizes general trends in thiol-maleimide reactions.

A study on the conjugation of a thiol-containing peptide to maleimide-functionalized nanoparticles showed an optimal maleimide to thiol molar ratio of 2:1, achieving a conjugation efficiency of 84 ± 4%. For larger proteins, a higher excess of the maleimide reagent may be necessary.

Experimental Protocol: Thiol-Maleimide Conjugation
  • Reagent Preparation:

    • Dissolve the maleimide-containing molecule in a suitable organic solvent (e.g., DMSO or DMF) at a high concentration.

    • Dissolve this compound in a degassed aqueous buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.

  • Conjugation Reaction:

    • Add the maleimide solution to the this compound solution with gentle mixing. A typical starting molar ratio is 1.1:1 (maleimide:thiol).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional):

    • To quench any unreacted maleimide, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in a 5-10 fold molar excess over the initial maleimide concentration.

  • Purification:

    • Purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Thiol_Maleimide_Workflow Reagent_Prep Reagent Preparation (Fresh Maleimide & Degassed Thiol) Conjugation Conjugation Reaction (pH 6.5-7.5, RT, 1-2h) Reagent_Prep->Conjugation Quenching Quenching (Optional, with excess thiol) Conjugation->Quenching Purification Purification (SEC, HPLC, or Dialysis) Conjugation->Purification If no quenching Quenching->Purification

A simplified workflow for a typical thiol-maleimide conjugation experiment.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage.

Frequently Asked Questions (FAQs): CuAAC Reactions

Q1: My CuAAC reaction is not working. What are the common causes?

A1: Common reasons for a failed CuAAC reaction include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen. It is essential to use a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.

  • Poor Quality Reagents: Ensure the purity of your azide and alkyne starting materials. Solvents should be of high quality and degassed if necessary.

  • Inhibitors: Some molecules can chelate the copper catalyst, rendering it inactive. The presence of certain functional groups on your substrates might interfere with the reaction.

  • Insufficient Mixing: For heterogeneous reactions, ensure adequate mixing to facilitate the interaction of all components.

Q2: How can I minimize side reactions in my CuAAC reaction?

A2: The most common side reaction is the Glaser coupling, which is the oxidative homocoupling of two terminal alkynes. This can be minimized by:

  • Maintaining Anaerobic Conditions: Degassing solvents and using an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of Cu(I) and subsequent alkyne homocoupling.

  • Using a Copper-Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, improve reaction efficiency, and reduce side reactions.

Quantitative Data: Comparison of CuAAC Catalytic Systems

The choice of the copper source and ligand can significantly impact the efficiency of the CuAAC reaction.

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
CuI (ligand-free)1Cyrene™0.5 hLow
CuBr (ligand-free)0.5Neat5 min<10
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat30 min>99
CuSO₄ / Sodium Ascorbate1-5t-BuOH/H₂O1 - 24 h>95
[Cu(CH₃CN)₄]PF₆1CH₂Cl₂1 - 12 h>95

This table provides a comparison of different catalytic systems for the CuAAC reaction.

Experimental Protocol: CuAAC Reaction
  • Reagent Preparation:

    • Dissolve this compound and the azide-containing molecule in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMSO).

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the azide. A 1:1.1 molar ratio (alkyne:azide) is a good starting point.

    • Add the premixed CuSO₄/ligand solution to the reaction mixture. A typical final copper concentration is 50-250 µM, with a 5-fold molar excess of the ligand to copper.

    • Initiate the reaction by adding the sodium ascorbate solution. A 5-10 fold molar excess of sodium ascorbate to copper is commonly used.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the conjugate using methods such as SEC, dialysis (with EDTA in the buffer to remove copper), or HPLC.

CuAAC_Workflow Reagent_Prep Reagent Preparation (this compound, Azide, Catalyst Stocks) Reaction_Setup Reaction Setup (Mix Reactants, Add Catalyst/Ligand & Reductant) Reagent_Prep->Reaction_Setup Incubation Incubation (Room Temperature, 1-4h) Reaction_Setup->Incubation Purification Purification (SEC, HPLC, or Dialysis with EDTA) Incubation->Purification

A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Thiol-Yne Reaction: An Alternative Pathway

The thiol-yne reaction involves the addition of a thiol to an alkyne. This reaction typically proceeds via a radical mechanism and can result in either mono- or di-addition of the thiol to the alkyne.

Frequently Asked Questions (FAQs): Thiol-Yne Reactions

Q1: How is the thiol-yne reaction initiated?

A1: The thiol-yne reaction is commonly initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation in the presence of a photoinitiator.

Q2: How can I control for mono- versus di-addition?

A2: The stoichiometry of the reactants is the primary means of controlling the extent of the reaction. Using a 1:1 molar ratio of thiol to alkyne will favor the mono-adduct, while a 2:1 or greater excess of the thiol will favor the di-adduct. Reaction time and initiator concentration can also influence the product distribution.

Experimental Protocol: Radical-Mediated Thiol-Yne Reaction
  • Reagent Preparation:

    • Dissolve this compound and the other thiol-containing molecule in a suitable anhydrous solvent (e.g., THF or dioxane).

    • Dissolve the radical initiator (e.g., AIBN) in the same solvent.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere, combine the solutions of the thiols.

    • Add the radical initiator solution. A typical concentration is 1-5 mol% relative to the alkyne.

  • Incubation:

    • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) or irradiate with a UV lamp if using a photoinitiator.

    • Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, cool the mixture and remove the solvent.

    • Purify the product by flash chromatography or HPLC.

Thiol_Yne_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products PropargylPEG4Thiol This compound Mono_Adduct Mono-Adduct PropargylPEG4Thiol->Mono_Adduct Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Mono_Adduct Di_Adduct Di-Adduct Thiol_Molecule->Di_Adduct Initiator Radical Initiator (e.g., AIBN or UV light) Initiator->Mono_Adduct Mono_Adduct->Di_Adduct

Logical relationship in a radical-mediated thiol-yne reaction.

This technical support center provides a foundational guide for optimizing reactions with this compound. For specific applications, further optimization of the described conditions may be necessary.

References

Troubleshooting low yield in Propargyl-PEG4-thiol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Propargyl-PEG4-thiol conjugation reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the conjugation of this compound to other molecules.

Q1: What are the most common reasons for low yield in a this compound conjugation reaction?

Low yields in this compound conjugations often stem from a few key areas:

  • Side Reactions: The most prevalent side reaction is the oxidation of the thiol group to form disulfide bonds, which are unreactive in the desired conjugation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, solvent, and the presence of a catalyst can significantly impact the reaction's efficiency.[1][3][4]

  • Reactant Quality and Stoichiometry: The purity of the reactants and the molar ratio of thiol to the reactive partner are critical for a successful conjugation.

  • Inefficient Purification: Significant product loss can occur during purification steps if the chosen method is not optimized for the specific conjugate.

Q2: My thiol group appears to be unreactive. What could be the cause and how can I fix it?

The primary cause of thiol inactivity is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bridge (-S-S-). This can happen during storage or the reaction itself.

Solutions:

  • Use a Reducing Agent: Before starting the conjugation, treat your thiol-containing molecule with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to cleave any disulfide bonds. Note that TCEP can sometimes react with alkylating agents, so it should be used judiciously.

  • Work Under an Inert Atmosphere: To prevent oxidation during the reaction, it's recommended to degas your solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon.

  • Control the pH: Maintaining a slightly acidic pH can help minimize thiol oxidation in aqueous solutions.

Q3: How does pH affect the conjugation reaction, and what is the optimal pH?

The optimal pH depends on the nature of the conjugation partner.

  • For Thiol-Maleimide Reactions: A pH range of 6.5-7.5 is generally recommended. In this range, the thiol is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions like hydrolysis of the maleimide group.

  • For Thiol-Yne Reactions (Radical-Mediated): The pH is less critical for the radical addition itself, but it can influence side reactions. As mentioned, a slightly acidic pH can help prevent thiol oxidation.

Q4: What is the best solvent for my this compound conjugation?

The choice of solvent can have a pronounced effect on the reaction rate.

  • Polar Aprotic Solvents: Solvents like DMF and DMSO are often good choices for nucleophilic substitution reactions as they can dissolve ionic nucleophiles without strongly solvating them, leaving the nucleophile more reactive.

  • Aqueous Buffers: For bioconjugation, aqueous buffers like PBS are common. The hydrophilic PEG spacer in this compound enhances solubility in aqueous media. Interestingly, some studies have shown that water can facilitate thiol-yne reactions.

  • Nonpolar Solvents: These are generally not recommended for reactions involving polar reactants as they cannot effectively stabilize charged species.

Q5: I am observing the formation of multiple products. What could be the cause?

The formation of multiple products can be due to several factors:

  • Di-addition in Thiol-Yne Reactions: The thiol-yne reaction can proceed with either a single addition of the thiol to the alkyne (mono-adduct) or a double addition (di-adduct), resulting in a mixture of products.

  • Side Reactions: As mentioned, thiol oxidation can lead to disulfide-linked homodimers of your thiol-containing molecule.

  • Instability of the Conjugation Partner: If your other reactant has multiple reactive sites or can degrade under the reaction conditions, this can lead to a heterogeneous product mixture.

Q6: How can I improve the yield and purity of my final product during purification?

The purification of PEGylated molecules can be challenging due to their heterogeneity.

  • Chromatographic Methods:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.

    • Ion-Exchange Chromatography (IEX): This is often the method of choice as it can separate PEGylated products based on changes in their surface charge.

    • Hydrophobic Interaction Chromatography (HIC): Can be a useful supplementary technique to IEX.

  • Non-Chromatographic Methods:

    • Dialysis and Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange.

Quantitative Data Summary

The following table summarizes the qualitative effects of various parameters on the yield of this compound conjugation.

ParameterConditionEffect on YieldRationaleCitations
pH Acidic (for storage/handling)Increases (indirectly)Minimizes thiol oxidation.
6.5 - 7.5 (for thiol-maleimide)OptimalBalances thiol reactivity and maleimide stability.
Solvent Polar Aprotic (e.g., DMF, DMSO)Generally IncreasesEnhances nucleophilicity in S(_N)2 reactions.
WaterCan IncreaseMay facilitate the reaction through hydrogen bonding.
Nonpolar (e.g., Hexane)DecreasesPoor stabilization of polar reactants and intermediates.
Reducing Agent TCEP or DTT Pre-treatmentIncreasesReduces disulfide bonds to reactive thiols.
Atmosphere Inert (Nitrogen or Argon)IncreasesPrevents oxygen-mediated thiol oxidation.
Catalyst Radical Initiator (for thiol-yne)NecessaryFacilitates the radical-mediated addition.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general guideline. Optimal conditions (e.g., molar excess, reaction time) should be determined empirically for each specific application.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Reducing Agent (e.g., TCEP)

  • Quenching Reagent (e.g., free cysteine or N-ethylmaleimide)

  • Purification columns (e.g., SEC, IEX)

Methodology:

  • Reduction of Disulfides (if necessary): If your thiol-containing molecule has been stored or handled in conditions that could lead to oxidation, dissolve it in the conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.

  • Conjugation Reaction: In a separate reaction vessel, dissolve the maleimide-functionalized molecule in the conjugation buffer. Add the this compound solution to the maleimide solution. A molar excess of the thiol or maleimide may be used depending on the desired outcome.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined experimentally.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent in slight molar excess.

  • Purification: Purify the resulting conjugate using an appropriate method such as SEC to remove unreacted small molecules, followed by IEX to separate different conjugate species.

  • Analysis: Analyze the purified product by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizations

Thiol_Yne_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical R• Initiator->Radical hv or Δ Thiol R'-SH Thiyl_Radical R'-S• Thiol->Thiyl_Radical + R• - RH Mono_Adduct Vinyl Sulfide (Mono-adduct) Di_Adduct Dithioether (Di-adduct) Alkyne R-C≡CH Thiyl_Radical->Alkyne Addition Thiyl_Radical->Mono_Adduct Addition to Vinyl Sulfide Vinyl_Radical R-C(S-R')=C•H Alkyne->Vinyl_Radical Vinyl_Radical->Thiol Chain Transfer Vinyl_Radical->Mono_Adduct + R'-SH - R'-S• Mono_Adduct->Thiyl_Radical Further Reaction Vinyl_Sulfide_Radical R-C(S-R')=C(S-R')H• Mono_Adduct->Vinyl_Sulfide_Radical Vinyl_Sulfide_Radical->Thiol Chain Transfer Vinyl_Sulfide_Radical->Di_Adduct + R'-SH - R'-S•

Caption: Radical-mediated Thiol-Yne reaction mechanism.

Experimental_Workflow Start Start Prepare_Reactants Prepare Reactants (this compound & Partner) Start->Prepare_Reactants Pre_treatment Optional: Reduce Disulfides (e.g., with TCEP) Prepare_Reactants->Pre_treatment Conjugation Perform Conjugation Reaction (Control pH, Temp, Time) Pre_treatment->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (e.g., SEC, IEX) Quench->Purification Analysis Analyze Product (e.g., MS, HPLC, SDS-PAGE) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Low_Yield Low_Yield Low Yield? Check_Reactants Reactant Integrity Check Low_Yield->Check_Reactants Thiol_Oxidized Thiol Oxidized? Check_Reactants->Thiol_Oxidized Yes Check_Conditions Reaction Conditions Check Check_Reactants->Check_Conditions No Reduce_Thiol Action: Add Reducing Agent (TCEP/DTT) Work under inert atmosphere Thiol_Oxidized->Reduce_Thiol Yes Thiol_Oxidized->Check_Conditions No Incorrect_pH pH Optimal? Check_Conditions->Incorrect_pH Yes Check_Purification Purification Check Check_Conditions->Check_Purification No Adjust_pH Action: Adjust pH of buffer (e.g., 6.5-7.5 for maleimide) Incorrect_pH->Adjust_pH No Incorrect_Solvent Solvent Optimal? Incorrect_pH->Incorrect_Solvent Yes Change_Solvent Action: Switch to polar aprotic solvent (e.g., DMF, DMSO) Incorrect_Solvent->Change_Solvent No Incorrect_Solvent->Check_Purification Yes Product_Loss Product Loss During Purification? Check_Purification->Product_Loss Yes Optimize_Purification Action: Optimize purification method (e.g., change gradient, column type) Product_Loss->Optimize_Purification Yes

Caption: Troubleshooting decision tree for low yield.

References

Preventing side reactions with Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG4-thiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate side reactions and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It consists of a propargyl group, a tetraethylene glycol (PEG4) spacer, and a terminal thiol group.[1][2]

  • Propargyl Group: Contains a terminal alkyne (-C≡CH) that is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4]

  • Thiol Group: A sulfhydryl group (-SH) that readily reacts with maleimides, haloacetyls, and can form disulfide bonds or bind to metal surfaces like gold.[1]

  • PEG4 Spacer: A hydrophilic polyethylene glycol chain that enhances solubility in aqueous solutions and provides spatial separation between the conjugated molecules.

Q2: How should I properly store and handle this compound to prevent degradation?

Proper storage and handling are critical to prevent degradation and side reactions. The thiol group is particularly susceptible to oxidation.

ConditionRecommendationRationale
Temperature Store at or below -20°C.Minimizes the rate of degradation and side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the thiol group by atmospheric oxygen.
Light Protect from light.Prevents light-induced degradation.
Aliquoting Aliquot the reagent into smaller, single-use vials.Avoids repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.
Solution Prep Use freshly prepared solutions in anhydrous solvents.The thiol group is more reactive and prone to oxidation in aqueous solutions, especially at higher pH.

Troubleshooting Guide: Common Side Reactions and Prevention

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

You are performing a "click" reaction between this compound and an azide-containing molecule, but the yield of your desired product is low, and you observe unexpected byproducts.

Potential Cause 1: Oxidative Homocoupling of the Propargyl Group (Glaser Coupling)

In the presence of a copper catalyst and an oxidant (like atmospheric oxygen), the terminal alkyne of the propargyl group can undergo homocoupling to form a symmetric 1,3-diyne dimer. This is a common side reaction in CuAAC.

Diagram: Glaser Coupling Side Reaction

G1 cluster_0 Glaser Coupling P-PEG-SH1 Propargyl-PEG4-SH Dimer Dimerized Product P-PEG-SH1->Dimer P-PEG-SH2 Propargyl-PEG4-SH P-PEG-SH2->Dimer Catalyst Cu(I), O₂ Catalyst->Dimer

Caption: Glaser coupling of this compound.

Troubleshooting Steps:

StepActionDetails
1. Deoxygenate Solutions Thoroughly deoxygenate all reaction buffers and solvent systems.Bubble argon or nitrogen through the solutions for at least 20-30 minutes before use. Maintain an inert atmosphere over the reaction mixture.
2. Use a Reducing Agent Add an excess of a reducing agent like sodium ascorbate.Sodium ascorbate helps to keep the copper catalyst in the active Cu(I) oxidation state, which minimizes the Cu(II) species that can promote Glaser coupling.
3. Use a Copper Ligand Include a copper-stabilizing ligand such as THPTA or TBTA.Ligands protect the Cu(I) catalyst from oxidation and improve the efficiency of the CuAAC reaction.
4. Control Temperature Perform the reaction at a controlled, low temperature.For sensitive reactions, maintaining a lower temperature can reduce the rate of Glaser coupling.
Potential Cause 2: Thiol-Yne Addition

The thiol group of one this compound molecule can react with the alkyne of another, especially under radical-initiating conditions (e.g., exposure to UV light or high heat). While less common in standard CuAAC conditions, it can contribute to product loss.

Troubleshooting Steps:

  • Protect from Light: Ensure the reaction is carried out in a vessel protected from light.

  • Avoid High Temperatures: Do not heat the reaction mixture unless the protocol specifically requires it.

  • Purify Reagents: Ensure that no radical initiators are present as contaminants in your reagents.

Issue 2: Unwanted Dimerization and Loss of Thiol Reactivity

You intend to use the thiol group for conjugation (e.g., to a maleimide), but you find that the reactivity is low, or you observe a product with approximately double the expected molecular weight.

Potential Cause: Thiol Oxidation to Disulfide

The most common side reaction for the thiol group is oxidation, which leads to the formation of a disulfide bond between two molecules of this compound. This reaction is accelerated by:

  • Presence of atmospheric oxygen.

  • Basic pH (pH > 7.5), which favors the formation of the more reactive thiolate anion.

  • Presence of trace metal ions (e.g., Fe²⁺, Cu²⁺).

Diagram: Thiol Oxidation to Disulfide

G2 cluster_1 Thiol Oxidation Thiol1 Propargyl-PEG4-SH Disulfide Propargyl-PEG4-S-S-PEG4-Propargyl Thiol1->Disulfide Thiol2 Propargyl-PEG4-SH Thiol2->Disulfide Oxidant O₂ or Metal Ions Oxidant->Disulfide

Caption: Oxidation of two thiol groups to form a disulfide bond.

Troubleshooting Steps:

StepActionDetails
1. Control pH Maintain a neutral or slightly acidic pH (6.5-7.5) during reactions and purification if possible.This keeps the thiol in its protonated state, which is less susceptible to oxidation than the thiolate anion.
2. Use Degassed Buffers Work with buffers that have been deoxygenated by bubbling with an inert gas.This removes dissolved oxygen, a key oxidant.
3. Add a Reducing Agent If disulfide formation is suspected, pre-treat the this compound with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).TCEP is effective at reducing disulfide bonds back to free thiols and does not contain a thiol itself, avoiding interference in subsequent reactions. DTT can also be used, but it must be removed before the conjugation step.
4. Use Chelating Agents If metal ion contamination is suspected, add a chelating agent like EDTA to the buffer.This sequesters metal ions that can catalyze thiol oxidation.

Issue 3: Instability of Thiol-Maleimide Conjugates

You have successfully conjugated this compound to a maleimide-functionalized molecule, but the resulting thioether bond is unstable, or you observe unexpected structural rearrangements.

Potential Cause 1: Retro-Michael Reaction

The thioether bond formed between a thiol and a maleimide is susceptible to a retro-Michael reaction, especially in the presence of other nucleophiles like endogenous thiols (e.g., glutathione in vivo). This can lead to the exchange of the this compound with another thiol-containing molecule.

Potential Cause 2: Thiazine Rearrangement

If the maleimide is conjugated to a peptide or protein via an N-terminal cysteine, the resulting product can undergo rearrangement to form a stable six-membered thiazine ring. This is a significant side reaction that alters the structure of the conjugate.

Diagram: Thiol-Maleimide Reaction and Side Reactions

G3 Start Propargyl-PEG4-SH + Maleimide-R Conjugate Thioether Conjugate Start->Conjugate Retro Retro-Michael Reaction (Thiol Exchange) Conjugate->Retro Unstable Thiazine Thiazine Rearrangement (if N-terminal Cys) Conjugate->Thiazine Unstable Desired Stable Product Conjugate->Desired Stable

Caption: Potential pathways for a thiol-maleimide conjugate.

Troubleshooting Steps:

StepActionDetails
1. Control pH during Conjugation Perform the thiol-maleimide conjugation at pH 6.5-7.5 for optimal selectivity and reaction rate.Higher pH increases the rate of maleimide hydrolysis and reaction with amines, while lower pH slows the desired reaction.
2. Hydrolyze the Thiosuccinimide Ring After conjugation, raise the pH to 8.5-9.0 and incubate to hydrolyze the thiosuccinimide ring.This hydrolysis makes the linkage much more stable and prevents the retro-Michael reaction. Monitor the reaction by mass spectrometry to confirm completion.
3. Avoid N-terminal Cysteine If possible, design peptides or proteins where the conjugation site is not an N-terminal cysteine.This is the most effective way to prevent thiazine rearrangement.
4. Acidic Conditions for N-terminal Cys If an N-terminal cysteine must be used, perform the conjugation and subsequent purification and storage under acidic conditions (e.g., pH 5) to halt thiazine formation.This significantly slows down the rearrangement but may not be compatible with all biomolecules.

Experimental Protocols

Protocol 1: Reduction of Oxidized this compound

This protocol describes how to reduce disulfide dimers of this compound back to the active monomeric form before use in a conjugation reaction.

  • Dissolve Reagent: Dissolve the this compound in a deoxygenated buffer (e.g., phosphate buffer, pH 7.0).

  • Add Reducing Agent: Add a 10-fold molar excess of TCEP from a freshly prepared stock solution.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Proceed to Conjugation: The reduced this compound solution can now be used directly in your conjugation reaction. TCEP does not need to be removed as it will not interfere with thiol-maleimide or other common thiol-reactive chemistries.

This guide is intended for research use only. For further assistance, please consult the relevant scientific literature or contact your reagent supplier.

References

How to improve the stability of Propargyl-PEG4-thiol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Propargyl-PEG4-thiol solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Low or no reactivity of this compound in conjugation reactions. Oxidation of the thiol group: The primary cause of decreased reactivity is the oxidation of the thiol (-SH) group to form a disulfide (-S-S-) bond, which is unreactive in typical thiol-specific conjugations. This is accelerated by oxygen, alkaline pH, and trace metal ions.1. Use freshly prepared solutions: Prepare the this compound solution immediately before use. 2. Degas all buffers and solvents: Purge buffers and solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. 3. Work under an inert atmosphere: If possible, perform solution preparation and reactions in a glove box or under a gentle stream of inert gas. 4. Control pH: Maintain the pH of the stock solution below 6.5. Acidic conditions favor the protonated, more stable thiol form.
Precipitate forms in the solution upon storage. Disulfide formation: The disulfide dimer of this compound may have lower solubility than the monomer, leading to precipitation.1. Confirm the identity of the precipitate: Analyze the precipitate to confirm it is the disulfide dimer. 2. Review storage conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere. 3. Consider adding a reducing agent: For some applications, a small amount of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added to the buffer to maintain the thiol in its reduced state. Note: This is not suitable for all applications, especially if the final product needs to be free of reducing agents.
Inconsistent results between experiments. Variable degradation of stock solutions: If stock solutions are prepared and stored for varying lengths of time or under different conditions, the concentration of active thiol will be inconsistent.1. Standardize solution preparation: Always follow a strict protocol for preparing and handling this compound solutions. 2. Quantify thiol concentration before each use: Use a method like Ellman's test to determine the concentration of free thiols in your stock solution before each experiment to ensure consistency.
Change in odor of the solution. Degradation: The formation of volatile sulfur-containing byproducts due to degradation can alter the odor profile of the solution.1. Discard the solution: A noticeable change in odor is a strong indicator of degradation. 2. Prepare a fresh solution: Always use freshly prepared solutions for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other thiols, is the oxidation of the sulfhydryl (-SH) group. This process is often catalyzed by factors such as elevated pH, the presence of oxygen, and trace metal ions. The initial oxidation product is a disulfide dimer. Further oxidation can lead to the formation of sulfinic and sulfonic acids.

Q2: How does pH affect the stability of this compound solutions?

A2: pH is a critical factor in the stability of thiol solutions. The thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻). This deprotonation is more prevalent at higher (alkaline) pH values.[1] The thiolate anion is significantly more nucleophilic and susceptible to oxidation than the protonated thiol.[1] Consequently, the rate of oxidative degradation increases as the pH of the solution rises. At an acidic pH, the thiol is more stable against oxidation.[1]

Q3: What is the optimal pH range for storing this compound solutions?

A3: For maximal stability, this compound solutions should be maintained at an acidic pH, typically below 6.0.[1] At these lower pH values, the equilibrium favors the more stable protonated thiol form.

Q4: What type of buffer should I use to prepare my this compound solution?

A4: While many common buffers can be used, it is crucial to consider their potential to interact with the thiol or contain trace metal impurities that can catalyze oxidation. Phosphate or acetate buffers are generally suitable for maintaining acidic pH ranges.[1] It is advisable to use buffers prepared with high-purity, deoxygenated water and to consider the use of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester catalytic metal ions.

Q5: How should I store the solid this compound compound?

A5: The solid compound should be stored at –20°C under an inert atmosphere and protected from light.

Q6: How can I minimize oxidation during my experiments?

A6: To minimize oxidation, always use freshly prepared solutions from degassed buffers. If your experimental conditions permit, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Including a chelating agent like EDTA in your buffers can also help by sequestering metal ions that catalyze oxidation.

Q7: Can I use antioxidants to improve the stability of my this compound solution?

A7: While antioxidants can in principle protect against oxidation, their use must be carefully considered in the context of your specific application. Thiol-based antioxidants (e.g., dithiothreitol, DTT) will compete in subsequent conjugation reactions. Non-thiol reducing agents like TCEP can be effective but may need to be removed before certain downstream applications. If you consider using an antioxidant, it is crucial to validate its compatibility with your experimental workflow.

Data Presentation: Factors Influencing Thiol Stability

Disclaimer: The following tables present illustrative data on the hydrolytic degradation of PEG-based hydrogels containing thiol-ester linkages to demonstrate the principles of how temperature and pH affect stability. While this provides a relevant proxy, the specific degradation rates for this compound in solution may vary.

Table 1: Effect of Temperature on the Hydrolytic Degradation of PEG-Thiol-Ester Linkages

Temperature (°C)Degradation Half-life (khydrolysis) Constant MultiplierDescription
251x (Baseline)Slower degradation at room temperature.
3710xSignificantly faster degradation at physiological temperature.

Based on data from the hydrolytic degradation of PEGNBCA hydrogels. The degradation was found to be 10 times slower at 25°C compared to 37°C.

Table 2: Effect of pH on the Hydrolytic Degradation of PEG-Thiol-Ester Linkages

pHRelative Degradation RateDescription
3.0SlowAcidic conditions generally promote the stability of thiol groups by keeping them protonated.
7.4ModerateAt physiological pH, the rate of degradation increases.
12.0FastBasic conditions significantly accelerate the degradation of thiol-ester linkages and promote the oxidation of free thiols.

This table illustrates the general trend of pH-dependent stability for thiol-containing compounds.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

  • Buffer Preparation: Prepare the desired buffer (e.g., 50 mM sodium acetate for pH 5.0 or 50 mM sodium phosphate for pH 6.0) using high-purity, deionized water.

  • Degassing: Degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • (Optional) Addition of Chelating Agent: If desired, add EDTA to the buffer to a final concentration of 0.1-1 mM to sequester metal ions.

  • Dissolution of this compound: In a well-ventilated fume hood, accurately weigh the required amount of this compound. Add it to the degassed buffer and mix gently until fully dissolved.

  • Storage: Immediately cap the solution container, flush the headspace with inert gas, and store at 2-8°C, protected from light. For best results, use the solution immediately after preparation.

Protocol 2: Monitoring this compound Stability by HPLC-UV

  • Sample Preparation: Prepare solutions of this compound at different pH values (e.g., pH 5.0, 7.4, and 8.5) as described in Protocol 1.

  • Time Points: Aliquot the solutions into separate vials for each time point (e.g., 0, 1, 4, 8, 24 hours). Store the vials under the desired temperature and atmospheric conditions.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase HPLC column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a suitable gradient, for example, from 10% to 90% mobile phase B over 20 minutes.

    • Detection: Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210-220 nm).

  • Data Analysis: At each time point, inject a sample onto the HPLC. The this compound monomer should elute as a major peak. The disulfide dimer, being more hydrophobic, will elute later. Quantify the remaining monomer by integrating the peak area. Plot the percentage of remaining monomer against time for each condition to determine the stability.

Protocol 3: Quantification of Free Thiol Groups using Ellman's Test

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.

  • Standard Curve Preparation:

    • Prepare a stock solution of a known thiol, such as L-cysteine, of a known concentration in the Reaction Buffer.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0-100 µM).

  • Assay:

    • For each standard and unknown sample, add 50 µL to a microplate well.

    • Add 200 µL of the Ellman's Reagent Solution to each well.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Subtract the absorbance of a blank (buffer only) from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of free thiols in the unknown samples.

Visualizations

Caption: Degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Testing A Prepare Stabilized Solution (Protocol 1) B Aliquot for Time Points A->B C Incubate under Test Conditions (pH, Temp, Atmosphere) B->C D Analyze by HPLC (Protocol 2) or Ellman's Test (Protocol 3) C->D E Quantify Remaining Thiol D->E F Plot % Remaining Thiol vs. Time E->F

Caption: Workflow for assessing this compound stability.

G start Low Conjugation Efficiency? q1 Was the solution freshly prepared in degassed buffer? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Prepare fresh solution in degassed buffer q2 Was the pH of the solution acidic (e.g., < 6.5)? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Adjust pH to acidic range q3 Was the free thiol concentration confirmed before use? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Quantify thiol with Ellman's Test end_node Consider other reaction parameters (e.g., stoichiometry, reaction time) a3_yes->end_node

References

Technical Support Center: Propargyl-PEG4-thiol Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG4-thiol and its applications in click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker that contains two reactive groups: a terminal alkyne (propargyl group) and a thiol group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2][3]

  • Propargyl Group: This group enables the molecule to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the stable ligation with azide-modified molecules.[2][4]

  • Thiol Group: The thiol group can react with maleimides, haloacetyls, or form disulfide bonds. It also allows for attachment to metal surfaces like gold.

  • PEG4 Spacer: The polyethylene glycol spacer increases the solubility of the molecule in aqueous solutions and reduces steric hindrance.

This dual functionality makes it a versatile tool for bioconjugation, drug delivery, surface modification, and the synthesis of PROTACs and antibody-drug conjugates (ADCs).

Q2: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity of the thiol group.

  • Storage: Store at -20°C under an inert atmosphere and protected from light.

  • Handling: To preserve the activity of the thiol group, it is recommended to use freshly prepared solutions. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.

Q3: What is the role of each component in a typical copper-catalyzed click chemistry reaction?

A typical CuAAC reaction involves several key components:

  • Copper(II) Sulfate (CuSO₄): This is the source of the copper catalyst.

  • Reducing Agent (e.g., Sodium Ascorbate): The active catalyst in CuAAC is Copper(I). A reducing agent like sodium ascorbate is used to reduce the inactive Cu(II) to the active Cu(I) state in situ.

  • Copper(I)-Stabilizing Ligand (e.g., THPTA or TBTA): These ligands are crucial for stabilizing the Cu(I) oxidation state, preventing its oxidation back to Cu(II), and increasing the reaction rate. In bioconjugation, ligands also protect sensitive biomolecules from damage by reactive oxygen species that can be generated.

  • Azide- and Alkyne-containing molecules: These are the two molecules you intend to conjugate.

Troubleshooting Guide

This section addresses common issues encountered during click chemistry experiments with this compound.

Q4: I am observing low or no product yield. What are the possible causes and solutions?

Low or no product yield is a common issue in CuAAC reactions. The following table summarizes potential causes and recommended solutions.

Possible Cause Suggested Solution(s)
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure you are using a reducing agent like sodium ascorbate to generate Cu(I) in situ. It is also recommended to perform the reaction under an inert atmosphere (e.g., by degassing your solutions).
Issues with the Ligand The ligand is critical for stabilizing the Cu(I) catalyst. Ensure you are using an appropriate ligand like THPTA for aqueous reactions. The recommended ligand-to-copper ratio is typically 5:1 to protect biomolecules.
Poor Substrate Solubility If your azide- or alkyne-containing molecule has poor solubility in the reaction solvent, this can hinder the reaction. Consider using a co-solvent system such as DMSO/water or THF/water to improve solubility.
Steric Hindrance Bulky groups near the azide or alkyne functionalities can prevent the formation of the triazole ring. To overcome this, you can try increasing the reaction time or temperature, or use a more active catalyst system.
Copper Sequestration by the Thiol Group The thiol group of this compound can chelate the copper catalyst, making it inactive. If you suspect this is happening, you can try adding an excess of the copper catalyst. Alternatively, adding a sacrificial metal ion like Zn(II) or Ni(II) can bind to the thiol, leaving the copper free to catalyze the reaction.

Q5: My click reaction is not reproducible. Why is this happening?

Lack of reproducibility often points to subtle variations in the experimental setup.

Possible Cause Suggested Solution(s)
Oxygen Exposure Variable exposure to oxygen is a primary cause of inconsistency as it deactivates the Cu(I) catalyst. Standardize your procedure for deoxygenating solvents and protecting the reaction from air.
Reagent Stability Stock solutions, especially of sodium ascorbate, can degrade over time. Always prepare fresh sodium ascorbate solutions before setting up your reactions.
Order of Reagent Addition The order in which you add your reagents can impact the catalyst's stability and activity. A recommended order is to first mix the copper sulfate with the ligand, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.

Q6: I am seeing unexpected byproducts. What are the likely side reactions?

Side reactions can compete with the desired click reaction, leading to a complex product mixture.

  • Thiol-yne Reaction: Besides the intended azide-alkyne cycloaddition, the thiol group can react with the alkyne group, especially under radical conditions. This can be minimized by ensuring the reaction is performed under oxygen-free conditions and avoiding radical initiators.

  • Disulfide Bond Formation: The thiol group is prone to oxidation, which can lead to the formation of a homodimer of this compound through a disulfide bond. Using fresh reagents and deoxygenated buffers can help minimize this.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for your specific molecules.

  • Prepare Stock Solutions:

    • Azide-containing molecule in a suitable buffer or solvent.

    • This compound in the same buffer or solvent.

    • 20 mM Copper(II) Sulfate (CuSO₄) in water.

    • 50 mM THPTA ligand in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • Optional: 500 mM Aminoguanidine in water (to scavenge byproducts of ascorbate oxidation).

  • Reaction Setup:

    • In a reaction tube, combine your azide-containing molecule and this compound.

    • Prepare the catalyst premix in a separate tube by combining the 20 mM CuSO₄ and 50 mM ligand solutions. A 1:2.5 volume ratio will give a 5:1 ligand-to-copper molar ratio. Mix gently.

    • Add the catalyst premix to the reaction tube containing the alkyne and azide.

    • If using, add the aminoguanidine solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE if one of the components is a protein).

Protocol 2: Troubleshooting Low Yield by Optimizing Catalyst Concentration

This protocol uses a fluorogenic azide to quickly determine the optimal catalyst concentration for your system.

  • Prepare Reagents:

    • A model alkyne (e.g., propargyl alcohol).

    • A fluorogenic azide (e.g., coumarin azide).

    • A series of dilutions of the CuSO₄/ligand premix.

  • Reaction Setup:

    • Set up a series of reactions with varying concentrations of the CuSO₄/ligand premix, while keeping the model alkyne and fluorogenic azide concentrations constant.

    • Follow the general reaction setup described in Protocol 1.

  • Analysis:

    • After a set time (e.g., 1 hour), measure the fluorescence of each reaction mixture at the appropriate excitation and emission wavelengths for the fluorogenic product.

    • The condition that gives the highest fluorescence intensity is the optimal catalyst concentration for your system.

Visual Guides

The following diagrams illustrate key processes and workflows related to this compound click chemistry.

G cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG4_thiol This compound (Alkyne) Product Triazole-linked Conjugate Propargyl_PEG4_thiol->Product Azide_Molecule Azide-containing Molecule Azide_Molecule->Product CuSO4 Cu(II)SO4 Cu_I Cu(I)-Ligand Complex (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Ligand THPTA Ligand Ligand->Cu_I Stabilization Cu_I->Product Catalysis

Caption: The workflow of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G start Low or No Product Yield check_catalyst Is the catalyst system active? start->check_catalyst check_reagents Are reagents fresh and pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh sodium ascorbate. Ensure inert atmosphere. Check ligand:copper ratio (5:1). check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use fresh this compound. Purify azide component. check_reagents->solution_reagents No check_interference Is there interference from the thiol group? check_conditions->check_interference Yes solution_conditions Optimize solvent for solubility. Increase reaction time/temperature. check_conditions->solution_conditions No solution_interference Add excess copper catalyst. Use a sacrificial metal ion (Zn(II) or Ni(II)). check_interference->solution_interference Yes

Caption: A troubleshooting workflow for low product yield in click chemistry reactions.

G cluster_click Desired Reaction: Click Chemistry cluster_side Potential Side Reactions Alkyne Alkyne Triazole Triazole Product Alkyne->Triazole Azide Azide Azide->Triazole Thiol Thiol Thiol_Oxidation Disulfide (Dimer) Thiol->Thiol_Oxidation Oxidation Thiol_Yne Thiol-yne Adduct Thiol->Thiol_Yne Alkyne_side Alkyne Alkyne_side->Thiol_Yne

Caption: The relationship between the desired click chemistry reaction and potential side reactions.

References

Propargyl-PEG4-thiol: A Technical Guide to Best Practices for Storage, Handling, and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-thiol is a versatile heterobifunctional linker at the forefront of bioconjugation and drug delivery system development. Its unique structure, featuring a terminal propargyl group for "click" chemistry and a thiol group for maleimide chemistry, allows for the precise and efficient coupling of molecules. This technical support center provides a comprehensive guide to the best practices for storing and handling this compound, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

To maintain the integrity and reactivity of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the thiol group.

  • Light: Protect from light to avoid potential degradation.

Q2: What are the key handling precautions for this compound?

Proper handling is essential to preserve the functionality of the linker. Key recommendations include:

  • Use Fresh Solutions: It is highly recommended to use freshly prepared solutions of this compound for each experiment to ensure maximal activity of the thiol group.

  • Anhydrous Solvents: When preparing stock solutions, use anhydrous solvents like DMSO or DMF to prevent hydrolysis of the reactive groups.

  • Oxygen-Free Buffers: For aqueous reactions, use degassed buffers to minimize the oxidation of the thiol group. This can be achieved by bubbling with an inert gas or by using commercially available degassed buffers.

Q3: What are the primary applications of this compound?

The bifunctional nature of this compound makes it a valuable tool in a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[1][2]

  • PROTACs (Proteolysis Targeting Chimeras): It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in PROTAC development.[1][2]

  • Bioconjugation: It facilitates the linking of different biomolecules, such as proteins, peptides, and nucleic acids.

  • Surface Modification: It can be used to functionalize nanoparticles, quantum dots, and other material surfaces.

  • Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Troubleshooting Guides

Thiol-Maleimide Conjugation

Problem: Low or no conjugation efficiency.

Potential CauseRecommended Solution
Oxidation of Thiol Group Prepare solutions in degassed buffers. Work under an inert atmosphere if possible. Consider adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), but be mindful of its potential interference with the maleimide group.
Hydrolysis of Maleimide Prepare maleimide solutions fresh before use. Maintain the reaction pH between 6.5 and 7.5, as maleimides are more susceptible to hydrolysis at higher pH.
Incorrect Buffer Conditions Use a thiol-free buffer, such as phosphate-buffered saline (PBS), HEPES, or MOPS, at a pH between 6.5 and 7.5 for optimal reaction kinetics and stability.
Steric Hindrance If conjugating to a large biomolecule, steric hindrance may be a factor. Consider using a longer PEG linker to increase the distance between the reactive groups.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low yield or failed "click" reaction.

Potential CauseRecommended Solution
Oxidation of Copper(I) Catalyst The Cu(I) catalyst is essential for the reaction and is prone to oxidation. Use a reducing agent like sodium ascorbate in the reaction mixture to maintain the copper in its active Cu(I) state. Deoxygenate all solutions before use.
Poor Quality of Reagents Use high-purity reagents. Ensure the azide-containing molecule is stable and has not degraded.
Presence of Chelating Agents Buffers containing chelating agents like EDTA will sequester the copper catalyst. Use non-chelating buffers such as HEPES or Tris.
Inhibition by Thiols The free thiol group on this compound can potentially coordinate with the copper catalyst, inhibiting the reaction. If the thiol is not the intended reactive partner in a sequential conjugation, consider protecting the thiol group before performing the click reaction.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating this compound to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous DMSO or DMF

  • Quenching Reagent: N-ethylmaleimide or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 1-5 mg/mL.

  • Prepare this compound Solution: Immediately before use, prepare a 10-20 fold molar excess stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quench Reaction: Add a 5-fold molar excess of the quenching reagent over the initial amount of this compound to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess linker and quenching reagent.

  • Characterization: Characterize the final conjugate using appropriate techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an azide-containing molecule.

Materials:

  • This compound-conjugated molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the this compound-conjugated molecule and the azide-containing molecule in DMSO or buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup: In a microcentrifuge tube, combine the this compound-conjugated molecule and a 1.5 to 5-fold molar excess of the azide-containing molecule in Tris-HCl buffer.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM, followed by the addition of CuSO₄ to a final concentration of 1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification: Purify the final product using an appropriate method, such as chromatography, to remove the copper catalyst and unreacted starting materials.

Visualizing Experimental Workflows

experimental_workflow General Workflow for this compound Bioconjugation cluster_thiol_maleimide Thiol-Maleimide Conjugation cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Prepare Maleimide-Activated Molecule Prepare Maleimide-Activated Molecule Conjugation Reaction (pH 6.5-7.5) Conjugation Reaction (pH 6.5-7.5) Prepare Maleimide-Activated Molecule->Conjugation Reaction (pH 6.5-7.5) Prepare this compound Prepare this compound Prepare this compound->Conjugation Reaction (pH 6.5-7.5) Quenching Quenching Conjugation Reaction (pH 6.5-7.5)->Quenching Purification_TM Purification Quenching->Purification_TM Characterization_TM Characterization Purification_TM->Characterization_TM Prepare Azide-Containing Molecule Prepare Azide-Containing Molecule Click Reaction (Cu(I) catalyst) Click Reaction (Cu(I) catalyst) Prepare Azide-Containing Molecule->Click Reaction (Cu(I) catalyst) Prepare this compound Conjugate Prepare this compound Conjugate Prepare this compound Conjugate->Click Reaction (Cu(I) catalyst) Purification_CuAAC Purification Click Reaction (Cu(I) catalyst)->Purification_CuAAC Characterization_CuAAC Characterization Purification_CuAAC->Characterization_CuAAC

Caption: A flowchart illustrating the key steps in thiol-maleimide conjugation and CuAAC reactions.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_purification Purification & Analysis Low Yield Low Yield Check Reagent Integrity Check Reagent Integrity Low Yield->Check Reagent Integrity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Verify Purification Verify Purification Low Yield->Verify Purification Fresh Solutions? Fresh Solutions? Check Reagent Integrity->Fresh Solutions? Correct pH? Correct pH? Optimize Reaction Conditions->Correct pH? Appropriate Method? Appropriate Method? Verify Purification->Appropriate Method? Proper Storage? Proper Storage? Anhydrous Solvents? Anhydrous Solvents? Degassed Buffers? Degassed Buffers? Optimal Temperature? Optimal Temperature? Loss During Purification? Loss During Purification?

Caption: A decision-making diagram for troubleshooting low yield in bioconjugation experiments.

References

Optimizing pH for Propargyl-PEG4-Thiol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Propargyl-PEG4-thiol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this versatile bifunctional linker.

This compound is a valuable tool in bioconjugation, drug delivery, and materials science, featuring a terminal alkyne for "click" chemistry and a thiol group for conjugation to various substrates.[1][2][3] The reactivity of the thiol group is critically dependent on the reaction pH, making optimization of this parameter essential for successful outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, with a focus on pH-related causes and solutions.

Issue 1: Low Conjugation Yield in Thiol-Maleimide Reactions

  • Question: I am reacting this compound with a maleimide-functionalized protein at physiological pH (~7.4), but my conjugation efficiency is consistently low. What could be the cause?

  • Answer: While physiological pH is a common starting point, several factors related to pH could be impacting your yield:

    • Suboptimal Thiolate Concentration: The reactive species in a thiol-maleimide reaction is the deprotonated thiolate anion (R-S⁻).[4][5] The concentration of this species is dependent on the pKa of the thiol and the pH of the solution. If the pH is too low relative to the thiol's pKa, the equilibrium will favor the less reactive protonated thiol (R-SH), slowing down the reaction.

    • Maleimide Hydrolysis: A common cause of low efficiency is performing the reaction at a pH that is too high. Maleimide groups are susceptible to hydrolysis at alkaline pH values (pH ≥ 8), which results in the opening of the maleimide ring, rendering it unreactive towards thiols.

    • Competitive Disulfide Formation: At neutral to alkaline pH, thiols can be oxidized to form disulfide bonds (R-S-S-R), especially in the presence of oxygen. This side reaction will consume your this compound, reducing the amount available to react with the maleimide.

  • Recommended Solutions:

    • Optimize pH: The optimal pH for thiol-maleimide reactions is typically between 6.5 and 7.5. This range provides a good balance between having a sufficient concentration of the reactive thiolate anion while minimizing maleimide hydrolysis.

    • Degas Buffers: To minimize oxidation and disulfide bond formation, thoroughly degas all buffers before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Include a Reducing Agent (with caution): For protein conjugations, a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be used to ensure the cysteine thiol on the protein is available for reaction. However, be mindful that this can also interfere with other disulfide bonds in your protein.

Issue 2: Poor Reproducibility in Thiol-Ene Reactions (Michael Addition)

  • Question: My base-catalyzed thiol-ene reaction with an acrylate-containing polymer is giving variable results. How does pH influence this reaction?

  • Answer: In a base-catalyzed thiol-ene reaction (a thiol-Michael addition), the base deprotonates the thiol to form the reactive thiolate. The reaction rate is therefore highly pH-dependent.

    • Insufficient Catalyst/High Acidity: If the pH of your reaction mixture is too low, there will be insufficient deprotonation of the thiol, leading to a very slow or incomplete reaction.

    • Buffer Effects: The choice of buffer can also play a role. Different buffer systems have different abilities to act as a base and catalyze the reaction.

  • Recommended Solutions:

    • Increase pH: For base-catalyzed thiol-Michael additions, increasing the pH will generally increase the reaction rate. You can explore a pH range from 7.5 to 8.5, but be mindful of the stability of your other reactants at higher pH.

    • Consistent Buffering: Use a consistent and well-defined buffer system for your reactions to ensure reproducibility. Phosphate-buffered saline (PBS) is a common choice.

Frequently Asked Questions (FAQs)

1. What is the fundamental principle behind pH optimization for thiol reactions?

The key principle is the thiol-thiolate equilibrium (R-SH ⇌ R-S⁻ + H⁺). The deprotonated thiolate (R-S⁻) is a much stronger nucleophile than the protonated thiol (R-SH). The position of this equilibrium is governed by the pH of the solution and the pKa of the thiol, as described by the Henderson-Hasselbalch equation. By increasing the pH above the thiol's pKa, you increase the concentration of the more reactive thiolate species, thus accelerating the reaction.

2. What is the typical pKa of a thiol group?

The pKa of thiols can vary, but for small molecules like this compound, it is generally in the range of 8 to 10. In the context of proteins, the pKa of a cysteine residue's thiol group can be significantly influenced by its local microenvironment and can range from as low as 3-4 to above 8.

3. How does pH affect the stability of this compound?

The primary concern for the stability of this compound at different pH values is the oxidation of the thiol group. This oxidation to form disulfide bonds is more favorable at higher pH values where the thiolate concentration is greater. Storing the compound at a lower pH (e.g., in acidic conditions) can improve its stability against oxidation. For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.

4. What is the optimal pH for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the propargyl group?

The optimal pH for CuAAC is typically in the range of 4 to 7. The reaction is often run in buffered aqueous solutions. The pH is important for maintaining the solubility of the reactants and the stability of the copper(I) catalyst. It is crucial to consult the specific protocol for your copper source and ligands, as the optimal conditions can vary.

Data on pH Effects in Thiol Reactions

The following tables summarize the general effects of pH on key reactions involving this compound.

Table 1: pH Effects on Thiol-Maleimide Reaction

pH RangeThiolate ConcentrationMaleimide StabilityDisulfide FormationOverall Reaction Efficiency
< 6.0LowHighLowVery Slow
6.5 - 7.5ModerateHighModerateOptimal
> 8.0HighLow (Hydrolysis)HighPoor

Table 2: pH Effects on Base-Catalyzed Thiol-Ene (Michael Addition)

pH RangeThiolate ConcentrationReaction RatePotential Side Reactions
< 7.0LowVery Slow-
7.5 - 8.5Moderate to HighFastPotential hydrolysis of 'ene' component (e.g., esters)
> 9.0HighVery FastIncreased risk of side reactions and instability of reactants

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Buffer Preparation: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), and adjust the pH to the desired value (typically 6.5-7.5). Degas the buffer thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Reactant Preparation: Dissolve the maleimide-containing molecule in the degassed buffer to a desired concentration. Dissolve this compound in a small amount of a compatible, water-miscible organic solvent (like DMSO or DMF) before diluting it into the degassed buffer. This ensures the thiol remains active.

  • Reaction: Add the this compound solution to the maleimide-containing solution. A slight molar excess of the thiol may be used to drive the reaction to completion.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE (for proteins).

  • Quenching and Purification: Once the reaction is complete, it can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any remaining maleimide groups. The final conjugate can then be purified using appropriate chromatographic techniques (e.g., size exclusion or affinity chromatography).

Visual Guides

The following diagrams illustrate key concepts and workflows for optimizing your this compound reactions.

Thiol_Thiolate_Equilibrium cluster_equilibrium Thiol-Thiolate Equilibrium cluster_reactivity Impact on Reactivity Thiol R-SH (Protonated Thiol) Thiolate R-S⁻ (Deprotonated Thiolate) More Reactive Thiol->Thiolate + OH⁻ (Higher pH) Thiolate->Thiol + H⁺ (Lower pH) High_pH High pH (pH > pKa) Low_pH Low pH (pH < pKa) Low_Reactivity Low Reactivity Low_pH->Low_Reactivity High_Reactivity High Reactivity High_pH->High_Reactivity

Caption: The pH-dependent equilibrium between the less reactive thiol (R-SH) and the more reactive thiolate (R-S⁻).

Troubleshooting_Workflow start Low Reaction Yield check_ph Is the reaction pH optimal? (e.g., 6.5-7.5 for maleimide) start->check_ph check_oxidation Was the reaction performed under inert atmosphere? check_ph->check_oxidation Yes adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_maleimide Is the maleimide reactant fresh and stored correctly? check_oxidation->check_maleimide Yes degas_buffers Degas buffers and use inert atmosphere check_oxidation->degas_buffers No use_fresh_maleimide Use fresh maleimide and verify its activity check_maleimide->use_fresh_maleimide No success Re-run Experiment check_maleimide->success Yes adjust_ph->success degas_buffers->success use_fresh_maleimide->success

References

Technical Support Center: Deprotection of S-acetyl-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers working on the deprotection of S-acetyl-PEG4-propargyl to generate the corresponding free thiol, Propargyl-PEG4-thiol.

Frequently Asked Questions (FAQs)

Q1: What is S-acetyl-PEG4-propargyl and what is it used for?

S-acetyl-PEG4-propargyl is a heterobifunctional linker that contains three key components:

  • An S-acetyl protected thiol: A stable thioester that can be selectively cleaved to reveal a reactive free thiol (-SH) group.

  • A hydrophilic PEG4 linker: A tetraethylene glycol spacer that increases the water solubility of the molecule and any conjugate it is attached to.[1][2]

  • A propargyl group: A terminal alkyne that can be used for copper-catalyzed "click chemistry" (CuAAC) to react with azide-containing molecules.[1][3]

This linker is commonly used to introduce a reactive thiol group onto a molecule for subsequent conjugation or surface attachment.

Q2: Why is the thiol group protected as a thioacetate?

Free thiols are highly reactive and prone to oxidation, which can lead to the formation of disulfide bonds (-S-S-), causing unwanted dimerization and inactivation.[4] The S-acetyl group protects the thiol from oxidation and other side reactions, and it can be removed under specific conditions just before the thiol is needed.

Q3: What are the common methods for deprotecting the S-acetyl group?

Several methods can be used, ranging from harsh to mild conditions. The choice depends on the stability of the rest of the molecule. Common reagents include:

  • Basic Hydrolysis: Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in an alcohol solvent. These conditions are effective but can be too harsh for sensitive substrates.

  • Hydroxylamine (NH₂OH): A milder nucleophile that effectively cleaves the thioester, often used for biomolecules.

  • Thiol-based Reagents: Reagents like thioglycolic acid (TGA) can deprotect the thioacetate via a thiol-thioester exchange mechanism under mild pH conditions.

  • Cyanide Salts: Tetrabutylammonium cyanide (TBACN) can be used in catalytic amounts under neutral conditions.

Q4: How can I confirm that the deprotection was successful?

You can monitor the reaction and confirm the final product using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of a new spot for the product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the conversion of the starting material to the product.

  • Mass Spectrometry (MS): To confirm the mass of the final product. The deprotected thiol will have a mass difference of -42 Da compared to the S-acetylated starting material.

  • Ellman's Test: A colorimetric assay to quantify the concentration of free thiols in the product solution.

Q5: How should I handle and store the final this compound product?

The deprotected thiol is susceptible to oxidation. All buffers and solvents used for the reaction and purification should be degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen. The final product should be used immediately or stored under an inert atmosphere at low temperatures to minimize disulfide formation.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient Reagent: The amount of deprotecting agent is too low.2. Suboptimal pH: The reaction pH is not ideal for the chosen reagent (e.g., pH is too low for thiol-based exchange).3. Low Temperature: The reaction is too slow at the current temperature.4. Reagent Degradation: The deprotecting agent has lost activity.1. Increase the molar equivalents of the deprotecting agent.2. Adjust the pH to the optimal range for your method (e.g., pH 7-8 for hydroxylamine or TGA).3. Gently warm the reaction if your molecule is stable at higher temperatures. Monitor carefully by TLC/HPLC.4. Use a fresh bottle of the deprotecting reagent.
Formation of Unwanted Side Products 1. Disulfide Formation: The generated thiol is oxidizing to form a dimer.2. Substrate Degradation: The reaction conditions (e.g., strong base/acid) are too harsh, causing decomposition of the PEG linker or reaction with the propargyl group.3. Reaction with Propargyl Group: Although generally stable, very harsh conditions could potentially affect the alkyne.1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) using degassed solvents. Consider adding a small amount of a reducing agent like TCEP if compatible.2. Switch to a milder deprotection method, such as using hydroxylamine or thioglycolic acid at neutral/mildly basic pH.3. Use mild, chemoselective deprotection conditions to preserve the propargyl group.
Difficulty Purifying the Product 1. Co-elution with Reagents: Excess deprotection reagents or byproducts are difficult to separate from the PEGylated product.2. Poor Resolution in Chromatography: The PEGylated product may behave poorly on standard silica or C18 columns.1. If using a non-volatile reagent, consider quenching the reaction and performing an aqueous workup/extraction. For small molecule impurities, dialysis or size-exclusion chromatography (SEC) can be effective.2. Ion-exchange chromatography (IEX) or specialized SEC are often the methods of choice for purifying PEGylated molecules. Reverse-phase HPLC (RP-HPLC) can also be used for analytical or preparative separation.

Data Presentation

Comparison of Common S-Acetyl Deprotection Methods
Reagent/MethodTypical ConditionsTimeAdvantagesDisadvantages
Sodium Hydroxide (NaOH) ~2 eq. NaOH in EtOH/H₂O, reflux2 hFast, inexpensive reagents.Harsh conditions, not suitable for base-sensitive molecules.
Hydroxylamine (NH₂OH) 1.2-1.4 eq. NH₂OH·HCl in EtOH or buffer, RT30 min - 2 hMild, chemoselective, good for sensitive substrates.Can require pH adjustment.
Thioglycolic Acid (TGA) ~2 eq. TGA in buffered solution (e.g., PB), pH 8, RT30 min - 24 hVery mild, biomimetic mechanism.Excess thiol reagent needs to be removed during purification.
Tetrabutylammonium Cyanide (TBACN) 0.5 eq. TBACN in CHCl₃/MeOH, RT3 hCan be used in catalytic amounts, mild conditions.Cyanide is highly toxic; requires careful handling and disposal.

Experimental Protocols

Detailed Protocol: Deprotection using Hydroxylamine

This protocol describes a mild method for deprotecting S-acetyl-PEG4-propargyl using hydroxylamine, which is well-suited for molecules where the stability of the propargyl group and PEG linker is a concern.

Materials:

  • S-acetyl-PEG4-propargyl

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Phosphate buffer (e.g., 0.5 M, pH 7.5), degassed

  • Methanol (MeOH), degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve S-acetyl-PEG4-propargyl (1 equivalent) in degassed methanol to a convenient concentration (e.g., 10-20 mg/mL).

  • Reagent Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) in the degassed phosphate buffer. Ensure the final pH of this solution is around 7.5; adjust if necessary.

  • Reaction: Add the hydroxylamine solution to the stirred solution of the S-acetylated compound at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (staining with potassium permanganate to visualize the alkyne) or RP-HPLC until the starting material is consumed (typically 30-60 minutes).

  • Workup & Purification:

    • Once the reaction is complete, the mixture can be used directly for some applications.

    • For purification, the product can be isolated using several methods depending on the scale and required purity.

    • Solid-Phase Extraction (SPE): Use a C18 cartridge to remove salts and excess hydroxylamine. Elute the product with a mixture of water and an organic solvent like acetonitrile or methanol.

    • RP-HPLC: For high purity, purify the product using preparative reverse-phase HPLC.

    • Extraction: If applicable, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: Immediately use the purified this compound or store it under an inert atmosphere at ≤ -20°C.

Visualizations

Deprotection and Purification Workflow

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_product Final Product cluster_side_reaction Potential Side Reaction start_mol S-acetyl-PEG4-propargyl reaction 1. Dissolve in degassed MeOH 2. Add NH₂OH·HCl in buffer (pH 7.5) 3. Stir at RT under N₂ start_mol->reaction Reagents monitor TLC / HPLC / MS reaction->monitor Check Completion side_product Disulfide Dimer reaction->side_product O₂ present purify RP-HPLC or SPE (C18) monitor->purify Isolate Product end_mol This compound (Use immediately or store under N₂) purify->end_mol Yields

References

Technical Support Center: Catalyst Selection for Propargyl-PEG4-thiol Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-thiol in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What types of click reactions can be performed with this compound?

This compound is a versatile heterobifunctional linker possessing both a terminal alkyne (propargyl group) and a thiol group. This enables its participation in several types of high-efficiency "click" reactions:

  • Thiol-yne Reaction: The thiol group can react with the alkyne group of another molecule, or vice-versa, via a radical-mediated or base-catalyzed hydrothiolation. This can result in either a mono-adduct (a vinyl sulfide) or a di-adduct (a dithioether). The reaction is typically anti-Markovnikov.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1]

  • Thiol-ene Reaction: The thiol group can react with an alkene (ene) via a radical-mediated process to form a stable thioether linkage.[2]

  • Thiol-Michael Addition: The thiol group can undergo a conjugate addition to an electron-deficient alkene (e.g., a maleimide) in the presence of a base catalyst.[3]

Q2: How do I choose between a radical-mediated and a base-catalyzed thiol-yne reaction?

The choice of initiator or catalyst dictates the reaction mechanism and can influence the final product.

  • Radical-mediated thiol-yne reactions , typically initiated by UV light in the presence of a photoinitiator (e.g., DMPA) or by a thermal initiator (e.g., AIBN), proceed through a free-radical chain mechanism. This method is highly efficient and proceeds with anti-Markovnikov selectivity. It can lead to di-addition products where two thiol molecules add across the alkyne.

  • Base-catalyzed thiol-yne (Michael addition) reactions , using catalysts like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceed via a nucleophilic conjugate addition. This pathway is also highly efficient and can offer stereoselectivity (E/Z isomers) in the resulting vinyl sulfide, which can be controlled by the choice of catalyst and solvent.[4] This method typically results in mono-addition.

Q3: What is the role of a ligand in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

In CuAAC reactions, ligands play a crucial role in stabilizing the copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state, and accelerating the reaction rate.[5] For biological applications, ligands can also protect sensitive biomolecules from damage by reactive oxygen species that can be generated in the presence of copper and a reducing agent. A commonly used ligand is Tris(benzyltriazolylmethyl)amine (TBTA).

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution Explanation
Inactivated Catalyst For CuAAC, use fresh solutions of the copper(II) salt and reducing agent (e.g., sodium ascorbate). For radical reactions, ensure the initiator has been stored correctly and is not expired. For base-catalyzed reactions, use a fresh, high-purity base.Catalysts can degrade over time, especially if exposed to air or moisture. Copper(I) is prone to oxidation, radical initiators have a finite shelf life, and bases can absorb atmospheric CO2.
Oxygen Inhibition (Radical Reactions) Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before and during the reaction.Oxygen is a radical scavenger and can terminate the radical chain reaction, leading to low yields in thiol-ene and radical-mediated thiol-yne reactions.
Steric Hindrance Consider using a longer PEG linker if conjugating to a large biomolecule. Optimize the linker attachment site on the biomolecule to be more accessible.The PEG4 linker provides some spacing, but large or complex molecules can still sterically hinder the reactive groups from coming together.
Incorrect Stoichiometry Carefully measure and dispense all reagents. For di-addition in thiol-yne reactions, a slight excess of the thiol may be beneficial.An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
Low Reactant Concentration Increase the concentration of the reactants.Click reactions are typically concentration-dependent. Higher concentrations lead to faster reaction rates and often higher yields.
pH of the Reaction Buffer For base-catalyzed thiol-Michael additions, ensure the pH is optimal for thiolate formation (typically pH 7.5-8.5). For CuAAC with biomolecules, maintain a pH between 7 and 8.The reactivity of the thiol group is highly pH-dependent. A basic pH is required to deprotonate the thiol to the more nucleophilic thiolate anion for Michael additions.
Formation of Side Products
Potential Cause Recommended Solution Explanation
Disulfide Bond Formation Work under an inert atmosphere and use degassed solvents. The addition of a small amount of a reducing agent like TCEP can sometimes be beneficial, but compatibility with the desired reaction should be checked.Thiols can oxidize to form disulfide bonds, especially in the presence of oxygen or certain metal ions.
Polymerization (Radical Reactions) Optimize the ratio of thiol to alkyne/alkene. Use a chain-transfer agent if necessary.In radical-mediated reactions, if the propagation of the carbon-centered radical is faster than the chain transfer to a thiol, unwanted polymerization of the alkyne or alkene can occur.
Di-addition vs. Mono-addition in Thiol-Yne Reactions To favor mono-addition, use a 1:1 stoichiometry of thiol to alkyne. To favor di-addition, use an excess of the thiol (e.g., 2.2 equivalents).The vinyl sulfide intermediate formed after the first addition in a radical thiol-yne reaction can react with a second thiol. The stoichiometry of the reactants is a key factor in controlling the product distribution.

Data Presentation

Table 1: Comparison of Catalysts for Base-Catalyzed Thiol-Michael Addition of a PEG-thiol to an Acrylate

The following data is adapted from studies on PEG-based thiol-acrylate hydrogels and illustrates the effect of catalyst and pH on gelation time, which is inversely related to reaction rate.

CatalystPolymer Concentration (wt%)Thiol:Acrylate RatioBuffer pHGelation Time (min)
Triethylamine (TEA)252:37.4~150
Triethylamine (TEA)352:37.4~90
N/A (pH-driven)252:38.0~5
N/A (pH-driven)252:39.0< 2
Table 2: Effect of Catalyst Loading and Reaction Conditions on CuAAC Yield with a PEGylated Alkyne

The following data is from a study optimizing the CuAAC reaction of a PEG-alkyne in supercritical CO2 and provides insights into the influence of catalyst ratio and other parameters on yield.

Catalyst/Alkyne Molar RatioPressure (bar)Temperature (°C)Reaction Time (h)Yield (%)
0.11303524~60
0.5130352482.3
0.5130354887.1
0.5903524~75
0.51305524~70

Experimental Protocols

Protocol 1: General Procedure for Photoinitiated Radical Thiol-Yne Reaction
  • Reactant Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents for mono-addition, 2.2 equivalents for di-addition) in a suitable anhydrous solvent (e.g., THF, acetonitrile).

  • Initiator Addition: Add the photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 1-5 mol% relative to the alkyne.

  • Degassing: Purge the reaction mixture with a gentle stream of an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, turn off the UV lamp. Quench any remaining radicals by exposing the solution to air.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Catalyzed Thiol-Michael Addition to a Maleimide
  • Reactant Preparation: In a round-bottom flask, dissolve the maleimide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a buffered aqueous solution).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (0.1-0.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the reaction mixture with a suitable solvent and wash with a mild acid (e.g., saturated ammonium chloride solution) to remove the base. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or preparative HPLC.

Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: In a reaction vial, dissolve the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (e.g., a derivative of this compound) (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF).

  • Catalyst and Ligand Preparation: In a separate vial, prepare a fresh stock solution of the copper(II) sulfate (CuSO₄) and a suitable ligand (e.g., TBTA). In another vial, prepare a fresh stock solution of the reducing agent, sodium ascorbate.

  • Reaction Initiation: To the solution of the azide and alkyne, add the CuSO₄/ligand solution to a final concentration of 1-5 mol% copper. Then, add the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be purified by various methods depending on the product's properties, including column chromatography, preparative HPLC, or by using a copper-scavenging resin to remove the catalyst.

Visualizations

Thiol_Yne_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiyl_Radical R-S• Radical->Thiyl_Radical + R-SH Thiol R-SH Vinyl_Radical R'-C(•)=CH-S-R Thiyl_Radical->Vinyl_Radical + R'-C≡CH Alkyne R'-C≡CH Vinyl_Sulfide R'-CH=CH-S-R Vinyl_Radical->Vinyl_Sulfide + R-SH Thiyl_Radical_2 R-S• Termination_Products Inactive Products Thiyl_Radical_2->Termination_Products Radical Combination

Caption: Radical-mediated thiol-yne reaction mechanism.

CuAAC_Mechanism Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction (e.g., Na Ascorbate) Copper_Acetylide R-C≡C-Cu Cu(I)->Copper_Acetylide + R-C≡CH Alkyne R-C≡CH Cu_Triazolide Copper Triazolide Intermediate Copper_Acetylide->Cu_Triazolide + R'-N3 Azide R'-N3 Triazole 1,2,3-Triazole Product Cu_Triazolide->Triazole Protonation Triazole->Cu(I) Catalyst Regeneration

Caption: Catalytic cycle of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting_Workflow start Low/No Product Yield check_catalyst Is the catalyst/initiator active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst/initiator check_catalyst->replace_catalyst No check_reagents Are reagents pure and correctly stoichiometrically balanced? check_conditions->check_reagents Yes optimize_conditions Adjust temperature, concentration, pH, or solvent check_conditions->optimize_conditions No check_inhibition Is there an inhibitor present? check_reagents->check_inhibition Yes purify_reagents Purify reagents and verify stoichiometry check_reagents->purify_reagents No remove_inhibitor Degas solution (for radical reactions) check_inhibition->remove_inhibitor Yes success Successful Reaction check_inhibition->success No replace_catalyst->check_catalyst optimize_conditions->check_conditions purify_reagents->check_reagents remove_inhibitor->check_inhibition

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Head-to-Head Comparison: Propargyl-PEG4-thiol vs. Amine-Reactive Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and specificity of bioconjugates. This guide provides an objective comparison between Propargyl-PEG4-thiol, a heterobifunctional linker enabling thiol and click chemistry, and traditional amine-reactive linkers, such as N-hydroxysuccinimide (NHS) esters. We will delve into their reaction mechanisms, performance metrics, and provide supporting experimental protocols to inform your selection process.

This compound is a versatile crosslinker featuring a thiol group and a propargyl group. The thiol moiety readily reacts with maleimides, while the propargyl group is available for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."[1][2][] This dual reactivity allows for sequential or orthogonal conjugation strategies. In contrast, amine-reactive linkers, most notably NHS esters, are widely used reagents that form stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[4][5]

At a Glance: Key Performance Characteristics

The selection of a linker is dictated by the specific requirements of the application, including the desired site of conjugation, the stability of the resulting bond, and the reaction conditions. The following table summarizes the key performance characteristics of this compound (reacting via its thiol and propargyl groups) and amine-reactive linkers.

FeatureThis compoundAmine-Reactive Linkers (e.g., NHS Esters)
Reactive Towards Thiols (cysteine residues) and azides (via click chemistry)Primary amines (lysine residues, N-terminus)
Specificity High for thiols (cysteine) offering site-specificity. Click chemistry is bioorthogonal and highly specific.Lower specificity due to the abundance of lysine residues on the protein surface, leading to heterogeneous products.
Reaction pH Thiol-maleimide: 6.5-7.5; Click Chemistry: Varies (often near neutral)7.2-9.0
Bond Stability Thioether bond (from thiol-maleimide) can be susceptible to retro-Michael addition, though more stable derivatives exist. Triazole linkage (from click chemistry) is highly stable.Amide bond is generally stable.
Control over Conjugation High degree of control over the site and stoichiometry of conjugation, especially with engineered cysteines.Limited control, often resulting in a mixture of conjugates with varying drug-to-antibody ratios (DARs).
Potential Side Reactions Thiol-maleimide: Reaction with other nucleophiles at higher pH. Click Chemistry (CuAAC): Potential for copper-induced cytotoxicity.Hydrolysis of the NHS ester, especially at higher pH.

In-Depth Comparison: Efficiency, Stability, and Versatility

Conjugation Efficiency and Specificity

The primary advantage of targeting thiol groups with linkers like this compound lies in the potential for site-specific conjugation. Cysteine residues are significantly less abundant on protein surfaces than lysine residues. This allows for the precise attachment of payloads to specific, often engineered, locations on a protein, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR). The subsequent click chemistry reaction with the propargyl group offers an additional layer of specificity due to its bioorthogonal nature, meaning it does not react with other functional groups found in biological systems.

Amine-reactive linkers, on the other hand, react with the numerous lysine residues present on the surface of most proteins. This often results in a heterogeneous mixture of conjugates with a statistical distribution of payloads per antibody and various attachment sites. While this approach is straightforward and does not require protein engineering, the lack of control can lead to variability in the final product's efficacy and pharmacokinetic properties.

Stability of the Conjugate

The stability of the formed bond is paramount for the in vivo performance of bioconjugates, particularly for antibody-drug conjugates (ADCs). The thioether bond formed between a thiol and a maleimide can be susceptible to a retro-Michael reaction, leading to premature release of the payload. However, strategies to improve the stability of this linkage, such as the use of more stable maleimide derivatives or hydrolysis of the succinimide ring, have been developed. The triazole bond formed via click chemistry is exceptionally stable under physiological conditions.

The amide bond formed by the reaction of an NHS ester with a primary amine is generally considered stable. However, the NHS ester itself is prone to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction and reduce efficiency.

Versatility and Workflow

This compound offers a two-step, orthogonal conjugation strategy. First, the thiol group can be reacted with a maleimide-functionalized molecule. Then, the propargyl group can be used for a subsequent click reaction with an azide-containing molecule. This allows for the construction of more complex bioconjugates.

Amine-reactive linking is a more direct, one-step process. However, the lack of orthogonality can be a limitation when multiple, distinct modifications of a protein are desired.

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines a general procedure for a two-step conjugation. The first step involves the reaction of the thiol group of this compound with a maleimide-activated protein. The second step is a copper-catalyzed click chemistry reaction to attach an azide-containing payload.

Materials:

  • Protein with an accessible cysteine residue (or engineered THIOMAB)

  • This compound

  • Maleimide-activation reagent (if protein is not already maleimide-functionalized)

  • Azide-functionalized payload

  • Reaction Buffer 1: Phosphate-buffered saline (PBS), pH 7.2

  • Reaction Buffer 2: Tris buffer, pH 8.0

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Desalting column

Procedure:

Step 1: Thiol-Maleimide Conjugation

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reaction Setup: Dissolve the maleimide-activated protein in Reaction Buffer 1.

  • Linker Addition: Add a 5- to 10-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification: Remove excess linker using a desalting column equilibrated with Reaction Buffer 2.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Payload Addition: To the purified propargylated protein, add a 3- to 5-fold molar excess of the azide-functionalized payload.

  • Catalyst Preparation: Prepare fresh solutions of CuSO4 and sodium ascorbate.

  • Reaction Initiation: Add CuSO4 to the reaction mixture, followed by sodium ascorbate to reduce Cu(II) to the catalytic Cu(I).

  • Incubation: Incubate for 1 hour at room temperature.

  • Final Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess payload and catalyst.

Protocol 2: One-Step Amine-Reactive Conjugation using an NHS Ester

This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized payload.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or borate buffer)

  • NHS ester-functionalized payload

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Payload Preparation: Immediately before use, dissolve the NHS ester payload in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved NHS ester payload to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if the payload is fluorescent.

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted payload and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams have been generated using the DOT language.

Thiol_Click_Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) Protein_Cys Protein with Cysteine Reaction1 Mix & Incubate pH 6.5-7.5 Protein_Cys->Reaction1 Propargyl_PEG4_Thiol This compound Propargyl_PEG4_Thiol->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Propargylated_Protein Propargylated Protein Purification1->Propargylated_Protein Reaction2 Mix & Incubate Propargylated_Protein->Reaction2 Azide_Payload Azide-Payload Azide_Payload->Reaction2 Catalyst CuSO4 + Sodium Ascorbate Catalyst->Reaction2 Purification2 Desalting Column Reaction2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: Workflow for two-step bioconjugation using this compound.

Amine_Reactive_Workflow Protein_Lys Protein with Lysines Reaction Mix & Incubate pH 7.2-9.0 Protein_Lys->Reaction NHS_Payload NHS Ester-Payload NHS_Payload->Reaction Quenching Quench (Optional) Reaction->Quenching Purification Desalting Column Quenching->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: Workflow for one-step amine-reactive bioconjugation.

Conclusion

The choice between this compound and amine-reactive linkers is a nuanced one that depends on the specific goals of the research or drug development program. For applications requiring a high degree of homogeneity, site-specificity, and the creation of complex, multi-functional conjugates, the dual reactivity of this compound offers significant advantages. The ability to perform sequential thiol and click chemistry reactions provides a level of control that is difficult to achieve with amine-reactive methods.

However, for applications where simplicity, cost-effectiveness, and the need to avoid protein engineering are paramount, amine-reactive linkers like NHS esters remain a viable and widely used option. While they may produce heterogeneous products, for many applications, this is an acceptable trade-off for the ease of use.

Ultimately, a thorough understanding of the chemistry, stability, and experimental considerations of each linker type is crucial for the successful design and synthesis of robust and effective bioconjugates. This guide provides the foundational knowledge to enable researchers to make an informed decision based on the unique requirements of their project.

References

A Comparative Guide to the Performance of Different Length PEG Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the targeting moiety to the payload, is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the bioconjugate.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have gained significant attention due to their ability to modulate the physicochemical and pharmacological properties of these complex molecules.[2][3] This guide provides an objective comparison of the performance of different length PEG linkers, supported by experimental data, to inform the selection of an optimal linker strategy.

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate.[4] Generally, longer PEG linkers increase the hydrodynamic size of the molecule, which can lead to a longer plasma half-life and reduced immunogenicity.[1] However, this may also result in decreased biological activity due to steric hindrance. Conversely, shorter PEG linkers may have a lesser impact on pharmacokinetics but can be advantageous when minimizing steric hindrance is critical. The optimal PEG linker length is often context-dependent, influenced by the specific characteristics of the targeting molecule, the payload, and the intended biological target.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

In the context of ADCs, PEG linkers are employed to enhance the hydrophilicity of the conjugate, particularly when dealing with hydrophobic payloads. This can mitigate aggregation and improve the pharmacokinetic profile, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.

Data Presentation: ADC Performance

PEG Linker LengthIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetics (Plasma Exposure)Stability (Aggregation)Reference
No PEG HighModerateLowHigh
PEG2 High35-45%Increased vs. No PEGReduced vs. No PEG
PEG4 High35-45%Increased vs. No PEGReduced vs. No PEG
PEG8 Slightly Reduced75-85%Significantly IncreasedSignificantly Reduced
PEG12 Slightly Reduced75-85%Significantly IncreasedSignificantly Reduced
PEG24 Moderately Reduced75-85%Significantly IncreasedSignificantly Reduced
4 kDa Reduced (4.5-fold)---
10 kDa Reduced (22.5-fold)EnhancedSignificantly Prolonged Half-Life-

Experimental Protocols: ADC Evaluation

1. ADC Synthesis and Characterization

  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

2. In Vitro Cytotoxicity Assay

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: The stable cell line expressing the target antigen and a parental control cell line are seeded in 96-well plates at an optimized density.

  • ADC Treatment: Cells are treated with a serial dilution of the ADC. Controls include untreated cells and cells treated with a non-targeting ADC.

  • Incubation: The plates are incubated for 72-120 hours.

  • Cell Viability Assessment: Cell viability is measured using a suitable assay (e.g., CCK-8 or CTG).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against the ADC concentration.

3. In Vivo Efficacy Study in Xenograft Models

  • Animal Model: Tumor-bearing xenograft mice are used (e.g., SCID mice bearing subcutaneous L540cy tumor cells).

  • ADC Administration: ADCs with different PEG linker lengths are administered to the mice.

  • Tumor Volume Measurement: Tumor size is measured regularly to monitor growth.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

4. Pharmacokinetic Analysis

  • Sample Collection: Blood samples are collected from treated animals at various time points.

  • ADC Quantification: The concentration of the ADC in plasma is determined using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including plasma clearance and exposure, are calculated.

5. Stability Assays

  • Elevated Temperature Stress Analysis: ADC samples are stored at elevated temperatures (e.g., 30°C or 40°C) for several weeks. Samples are analyzed at different time points for aggregation and degradation.

  • Size Exclusion Chromatography (SEC): SEC is used to separate and quantify monomers, aggregates, and fragments.

  • Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability of the ADC.

Mandatory Visualization: ADC Mechanism and Workflow

ADC_Mechanism_of_Action cluster_cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

ADC Mechanism of Action

ADC_Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of ADCs (Varying PEG Lengths) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Stability Stability Assays (Thermal, Plasma) Characterization->Stability PK Pharmacokinetic Study Characterization->PK Efficacy Efficacy Study (Xenograft Model) Characterization->Efficacy

ADC Experimental Workflow

Impact of PEG Linker Length on PROTAC Performance

In PROTAC design, the PEG linker bridges the target protein ligand and the E3 ligase recruiter. Its length is a critical determinant for the formation of a stable and productive ternary complex, which is essential for target protein ubiquitination and subsequent degradation. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.

Data Presentation: PROTAC Performance

PEG Linker Length (atoms)Target ProteinE3 LigaseDegradation Potency (DC50)Maximal Degradation (Dmax)Reference
< 12 TBK1-No Degradation-
12-29 TBK1-SubmicromolarHigh
12 ERαVHLLess Potent-
16 ERαVHLMore Potent-
≥ 4 PEG units BTKCRBNPotent-
< 4 PEG units BTKCRBNReduced Potency-

Experimental Protocols: PROTAC Evaluation

1. Ternary Complex Formation Assay

  • In Vitro Pull-down Assay: This assay assesses the ability of a PROTAC to form a ternary complex with the E3 ligase and the target protein. Purified E3 ligase and substrate protein are incubated with the PROTAC, followed by immunoprecipitation and western blot analysis to detect the complex.

2. Western Blot for Protein Degradation

  • Cell Lysis: Cells treated with the PROTAC are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against the target protein and a loading control, followed by secondary antibodies.

  • Detection: The protein bands are visualized and quantified to determine the extent of target protein degradation.

3. In-Cell Western (ICW) for High-Throughput Degradation Analysis

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of PROTAC concentrations.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody against the target protein and a normalization antibody.

  • Detection: Fluorescently labeled secondary antibodies are used for detection, and the plate is read on an imaging system.

  • Data Analysis: The target protein signal is normalized to the normalization control to determine DC50 and Dmax values.

4. Cell Viability/Cytotoxicity Assay

  • Cell Treatment: Cells are treated with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Viability Reagent Addition: A cell viability reagent (e.g., CCK-8 or CTG) is added to the wells.

  • Incubation and Measurement: The plate is incubated, and the absorbance or luminescence is measured.

  • Data Analysis: The IC50 value is determined by plotting the viability against the PROTAC concentration.

Mandatory Visualization: PROTAC Mechanism and Workflow

PROTAC_Mechanism_of_Action cluster_complex PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation

PROTAC Mechanism of Action

PROTAC_Experimental_Workflow Start PROTAC Design & Synthesis (Varying PEG Lengths) TernaryAssay Ternary Complex Formation Assay Start->TernaryAssay DegradationAssay Protein Degradation Assay (Western Blot/ICW) TernaryAssay->DegradationAssay CytotoxicityAssay Cytotoxicity Assay (IC50) DegradationAssay->CytotoxicityAssay PK_PD_Study Pharmacokinetic & Pharmacodynamic Studies CytotoxicityAssay->PK_PD_Study End Lead Optimization PK_PD_Study->End

PROTAC Experimental Workflow

References

A Comparative Guide to Validating Propargyl-PEG4-thiol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Propargyl-PEG4-thiol is a versatile bifunctional linker, offering the ability to participate in two highly specific and widely used conjugation chemistries: the thiol-maleimide reaction and azide-alkyne "click" chemistry.[1][2][3][4] This guide provides a comparative overview of these two methods, focusing on the validation of conjugation efficiency, and presents supporting experimental data and protocols to aid in the selection of the most appropriate strategy for your research needs.

Comparison of Conjugation Chemistries

The choice between thiol-maleimide coupling and azide-alkyne cycloaddition for conjugation with this compound depends on several factors, including the nature of the biomolecule, the desired stoichiometry, and the required stability of the final conjugate. While both are considered highly efficient "click" type reactions, they possess distinct characteristics.[5]

FeatureThiol-Maleimide ConjugationAzide-Alkyne "Click" Chemistry (CuAAC/SPAAC)
Reaction Type Michael additionHuisgen 1,3-dipolar cycloaddition
Reacting Groups Thiol (from this compound) and MaleimidePropargyl (alkyne from this compound) and Azide
Efficiency & Kinetics High efficiency and fast kinetics at neutral pHVery high efficiency and fast kinetics
Stoichiometry Control Can result in diverse reaction productsAllows for controlled stoichiometry and defined conjugates
Stability of Linkage Thiosuccinimide bond can be susceptible to retro-Michael reaction (reversibility) and hydrolysisStable triazole linkage
Biomolecule Functionality May impact functional binding capacity in some casesOften preserves or enhances functional binding capacity
Reaction Conditions Typically pH 6.5-7.5, room temperatureCopper-catalyzed (CuAAC) or strain-promoted (SPAAC), often at room temperature
Side Reactions Potential for thiazine rearrangement with N-terminal cysteinesMinimal side reactions, highly specific

Experimental Protocols

Accurate determination of conjugation efficiency is critical for the development of well-defined bioconjugates. Below are detailed protocols for validating the efficiency of both thiol-maleimide and azide-alkyne conjugations.

Protocol 1: Validation of Thiol-Maleimide Conjugation Efficiency using HPLC

This protocol outlines the general steps to quantify the conjugation of a thiol-containing molecule (like this compound) to a maleimide-functionalized biomolecule.

Materials:

  • Maleimide-functionalized biomolecule

  • This compound

  • Reaction Buffer: 1x PBS, 10–100 mM Tris, or 10–100 mM HEPES, pH 7.0–7.5 (degassed)

  • Quenching reagent (e.g., free cysteine)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized biomolecule in the reaction buffer to a concentration of 1–10 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the this compound solution to the biomolecule solution at a molar ratio of 10–20 fold excess of the thiol linker.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 2–8 °C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent to react with any unreacted maleimide groups.

  • HPLC Analysis:

    • Inject an aliquot of the reaction mixture onto the HPLC system.

    • Use a gradient elution method to separate the unconjugated biomolecule from the conjugated product.

    • Monitor the elution profile at a wavelength where both the biomolecule and the conjugate can be detected (e.g., 280 nm for proteins).

  • Quantification:

    • Identify the peaks corresponding to the unconjugated and conjugated biomolecule based on their retention times. The conjugated product will typically have a different retention time.

    • Calculate the conjugation efficiency by integrating the peak areas:

      • Efficiency (%) = [Area(conjugated) / (Area(conjugated) + Area(unconjugated))] x 100

Protocol 2: Validation of Azide-Alkyne (CuAAC) Conjugation Efficiency using Mass Spectrometry

This protocol describes the validation of the conjugation between the propargyl group of this compound and an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Reaction Buffer: Phosphate buffer, pH 7.4

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule and this compound in the reaction buffer.

  • Conjugation Reaction:

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and a ligand.

    • Add the copper catalyst and the reducing agent to the reaction mixture containing the azide and alkyne.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification (Optional but Recommended):

    • Purify the conjugate using methods like dialysis or size-exclusion chromatography to remove excess reagents.

  • Mass Spectrometry Analysis:

    • Prepare the sample for mass spectrometry according to the instrument's requirements.

    • Acquire the mass spectrum of the sample.

  • Data Analysis:

    • Identify the mass peaks corresponding to the unconjugated biomolecule and the conjugated product.

    • Confirm the conjugation by observing the expected mass increase corresponding to the addition of the this compound moiety.

    • The relative intensities of the peaks can be used to estimate the conjugation efficiency.

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for conjugation and validation.

G cluster_0 Thiol-Maleimide Conjugation Workflow prep_reagents_tm Prepare Maleimide-Biomolecule and this compound conjugation_tm Incubate at RT for 2h or 4°C overnight prep_reagents_tm->conjugation_tm quenching Quench Reaction conjugation_tm->quenching hplc_analysis HPLC Analysis quenching->hplc_analysis quantification_tm Calculate Efficiency from Peak Areas hplc_analysis->quantification_tm

Caption: Workflow for Thiol-Maleimide Conjugation and Validation.

G cluster_1 Azide-Alkyne (CuAAC) Conjugation Workflow prep_reagents_aa Prepare Azide-Biomolecule and this compound conjugation_aa Add Cu(II), Reductant, Ligand Incubate at RT for 1-4h prep_reagents_aa->conjugation_aa purification Purify Conjugate conjugation_aa->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis quantification_aa Confirm Mass Shift and Estimate Efficiency ms_analysis->quantification_aa

Caption: Workflow for Azide-Alkyne Conjugation and Validation.

Conclusion

Both thiol-maleimide and azide-alkyne "click" chemistry offer robust methods for bioconjugation using the versatile this compound linker. The choice of method should be guided by the specific requirements of the application. While thiol-maleimide chemistry is rapid and efficient, azide-alkyne cycloaddition provides greater control over stoichiometry and results in a more stable linkage. Careful validation of conjugation efficiency using the appropriate analytical techniques, such as HPLC or mass spectrometry, is essential for producing well-characterized and reliable bioconjugates for research and therapeutic development.

References

A Comparative Guide to Propargyl-PEG4-thiol Conjugates for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Propargyl-PEG4-thiol, a versatile heterobifunctional linker, with its alternatives in the field of bioconjugation. We will delve into its performance characteristics, supported by experimental data, and provide detailed protocols for its characterization. This guide aims to equip researchers with the necessary information to select the most suitable linker for their specific applications, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a crosslinker featuring a terminal propargyl group and a thiol group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique structure allows for orthogonal bioconjugation strategies. The propargyl group enables "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules to form a stable triazole linkage.[1][4] The thiol group can react with various functionalities, including maleimides, haloacetyls, and transition metal surfaces like gold. The PEG4 spacer enhances the water solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Alternatives to this compound

The primary alternatives to this compound can be categorized based on their reactive functionalities and the type of conjugation chemistry they employ.

  • Azido-PEG-acid/amine: These linkers possess a terminal azide group and are designed to react with alkyne-functionalized molecules via CuAAC. They essentially reverse the roles of the reactive partners compared to this compound.

  • DBCO-functionalized PEG linkers: For applications where the cytotoxicity of the copper catalyst is a concern, such as in vivo studies, linkers containing a dibenzocyclooctyne (DBCO) group are a preferred alternative. These enable copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which exhibits slower kinetics but is more biocompatible.

  • PEG linkers with other functionalities: A wide array of PEG linkers with different end groups are available for various conjugation strategies. These include:

    • NHS esters: React with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.

    • Maleimides: Specifically react with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds.

    • Carboxyl and Amine groups: Can be used for standard carbodiimide chemistry (e.g., EDC/NHS) to form amide bonds.

Performance Comparison

The choice of linker significantly impacts the efficiency, stability, and in vivo performance of the resulting bioconjugate. The following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compound (via CuAAC)Azido-PEG-linker (via CuAAC)DBCO-PEG-linker (via SPAAC)Maleimide-PEG-linkerNHS-Ester-PEG-linker
Reaction Chemistry Copper-Catalyzed Azide-Alkyne CycloadditionCopper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition (Copper-free)Michael AdditionAcylation
Target Functional Group AzideAlkyneAzideThiol (Cysteine)Amine (Lysine, N-terminus)
Reaction Speed FastFastModerate to SlowFastFast
Biocompatibility (in vivo) Potential cytotoxicity from copper catalystPotential cytotoxicity from copper catalystHigh (no toxic catalyst)HighHigh
Orthogonality HighHighHighModerate (potential for off-target reactions)Moderate (multiple lysine residues may react)
Linkage Stability Very High (Triazole)Very High (Triazole)Very High (Triazole)High (Thioether)High (Amide)
Key Applications In vitro conjugation, PROTACs, ADCsIn vitro conjugation, PROTACs, ADCsIn vivo conjugation, ADCs, imagingSite-specific protein modification, ADCsProtein labeling, PEGylation

Experimental Protocols

Accurate characterization of this compound conjugates is crucial to ensure the desired structure and purity. The following are detailed methodologies for key characterization experiments.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the conjugate and to quantify the degree of PEGylation.

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Analysis:

    • Identify the characteristic proton signals of the propargyl group (a singlet at ~2.4 ppm for the alkyne proton and a doublet at ~4.2 ppm for the methylene protons adjacent to the alkyne).

    • Identify the signals corresponding to the PEG spacer (typically a complex multiplet between 3.5 and 3.8 ppm).

    • Identify the signals from the conjugated biomolecule.

    • The ratio of the integration of the propargyl protons to the protons of the biomolecule can be used to determine the degree of conjugation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight of the conjugate, confirming successful conjugation and assessing purity.

  • Sample Preparation: Prepare a dilute solution of the conjugate in a solvent compatible with the ionization technique (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the expected conjugate.

    • The presence of multiple peaks corresponding to different degrees of PEGylation can be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugate and to separate the conjugate from unreacted starting materials.

  • Sample Preparation: Dissolve the conjugate in the mobile phase.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV-Vis or MS).

  • Method Development: Develop a gradient elution method using two solvents (e.g., Solvent A: water with 0.1% TFA; Solvent B: acetonitrile with 0.1% TFA). The gradient should be optimized to achieve good separation of the conjugate from impurities.

  • Data Analysis:

    • The purity of the conjugate is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Bioconjugation Reaction cluster_product Product cluster_characterization Characterization Propargyl_PEG4_Thiol This compound CuAAC Cu(I) Catalyst (CuAAC) Propargyl_PEG4_Thiol->CuAAC Azide_Molecule Azide-modified Biomolecule Azide_Molecule->CuAAC Conjugate This compound Conjugate CuAAC->Conjugate Stable Triazole Linkage NMR NMR Spectroscopy Conjugate->NMR MS Mass Spectrometry Conjugate->MS HPLC HPLC Conjugate->HPLC

Workflow for this compound Conjugation and Characterization.

G cluster_adc Antibody-Drug Conjugate (ADC) Structure cluster_protac PROTAC Structure Antibody Antibody Linker This compound (Linker) Antibody->Linker Drug Cytotoxic Drug Linker->Drug E3_Ligase_Ligand E3 Ligase Ligand PROTAC_Linker This compound (Linker) E3_Ligase_Ligand->PROTAC_Linker Target_Protein_Ligand Target Protein Ligand PROTAC_Linker->Target_Protein_Ligand

Application of this compound in ADCs and PROTACs.

References

A Comparative Guide to Thiol-Reactive Probes for Mass Spectrometry-Based Protein Analysis: Propargyl-PEG4-thiol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in understanding their function, regulation, and interactions. Thiol-reactive probes, which specifically target the sulfhydryl group of cysteine residues, are invaluable tools in mass spectrometry-based proteomics. This guide provides an objective comparison of Propargyl-PEG4-thiol with two widely used alternatives: iodoacetamide-based and maleimide-based probes. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.

Comparison of Thiol-Reactive Probes

The choice of a thiol-reactive probe is dictated by the specific experimental goals, including the desired reactivity, the stability of the resulting conjugate, and the downstream analytical workflow. This compound, with its alkyne handle for "click" chemistry, offers a versatile platform for bioconjugation. However, iodoacetamide and maleimide derivatives remain the workhorses in the field due to their well-established reactivity and commercial availability.

FeatureThis compoundIodoacetamide-based ProbesMaleimide-based Probes
Reactive Group Thiol (-SH)HaloalkylMaleimide
Reaction Mechanism Nucleophilic attack on the thiolSN2 reactionMichael addition
Reaction pH Broad range, typically 7-8.5~7.0 - 8.5~6.5 - 7.5[1]
Bond Formed ThioetherThioetherThioether[1]
Bond Stability Highly stableHighly stableStable, but can undergo retro-Michael addition
Specificity for Thiols HighHigh, but can react with other nucleophiles at high pHHighly thiol-selective at near-neutral pH[1]
Click Chemistry Handle Yes (Alkyne)Can be incorporated (e.g., Iodoacetamide-alkyne)Can be incorporated (e.g., N-propargylmaleimide)
Key Advantages Bio-orthogonality of the alkyne group allows for subsequent modifications with high specificity.Well-established and widely used, with a large body of literature and protocols.High reactivity and specificity for thiols at physiological pH.
Key Disadvantages May require a copper catalyst for click chemistry, which can be toxic to cells.Can have off-target reactivity with other amino acids at alkaline pH.The formed thioether bond can be reversible under certain conditions.

Quantitative Performance Data

  • Labeling Efficiency: Both iodoacetamide and maleimide probes are known to achieve high labeling efficiencies, often approaching 100% under optimized conditions. The efficiency of this compound labeling is also generally high, but the subsequent click chemistry reaction efficiency needs to be considered for overall yield.

  • Selectivity: Maleimide-based probes are generally considered more selective for thiols at physiological pH compared to iodoacetamide-based probes, which can exhibit reactivity towards other nucleophilic residues like histidine and lysine at higher pH.

  • Quantitative Proteomics: Isotope-coded versions of both iodoacetamide (e.g., ICAT reagents) and maleimide probes are widely used for quantitative proteomics, allowing for accurate relative quantification of cysteine-containing peptides. This compound, when coupled with isotopically labeled azide tags via click chemistry, can also be used for quantitative analysis. A study comparing N-ethyl maleimide (NEM) and (R)-(+)-N-(1-phenylethyl)maleimide (NPEM) for derivatizing biological thiols found that while both achieved complete derivatization, the more hydrophobic NPEM provided better ionization enhancement in mass spectrometry.[2][3] However, NPEM also led to more side reactions.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful protein labeling and mass spectrometry analysis. Below are representative protocols for using this compound, an iodoacetamide-based probe, and a maleimide-based probe.

Protocol 1: Protein Labeling with this compound and Click Chemistry

This protocol describes the labeling of proteins with this compound followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for enrichment.

Materials:

  • Protein sample (in a suitable buffer, e.g., PBS)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Azide-PEG-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • Ammonium bicarbonate

Procedure:

  • Reduction: To 1 mg of protein in 1 mL of buffer, add TCEP to a final concentration of 5 mM. Incubate at room temperature for 30 minutes.

  • Labeling: Add this compound to a final concentration of 1 mM. Incubate at room temperature for 1 hour in the dark.

  • Click Chemistry:

    • Prepare a fresh click chemistry master mix containing:

      • 1.7 mM CuSO₄

      • 8.3 mM THPTA

      • 100 µM Azide-PEG-Biotin

      • 5 mM Sodium ascorbate

    • Add the master mix to the labeled protein sample.

    • Incubate at room temperature for 1 hour.

  • Sample Preparation for Mass Spectrometry:

    • Precipitate the protein using acetone or a similar method.

    • Resuspend the protein pellet in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT for 30 minutes at 37°C.

    • Alkylate free cysteines with 20 mM IAM for 30 minutes at room temperature in the dark.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Desalt the resulting peptides using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Protein Labeling with Iodoacetamide-Alkyne

This protocol outlines the use of an iodoacetamide-alkyne probe for labeling protein thiols, followed by click chemistry for biotinylation.

Materials:

  • Protein sample

  • Iodoacetamide-alkyne

  • TCEP

  • Click chemistry reagents (as in Protocol 1)

  • Reagents for sample preparation for mass spectrometry (as in Protocol 1)

Procedure:

  • Reduction: Reduce the protein sample with 5 mM TCEP for 30 minutes at room temperature.

  • Labeling: Add iodoacetamide-alkyne to a final concentration of 1 mM. Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry and Sample Preparation: Follow steps 3 and 4 from Protocol 1.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

Protocol 3: Protein Labeling with a Maleimide-based Probe

This protocol describes the labeling of proteins with a maleimide-functionalized probe.

Materials:

  • Protein sample

  • Maleimide-PEG-Biotin

  • TCEP

  • Reagents for sample preparation for mass spectrometry (as in Protocol 1)

Procedure:

  • Reduction: Reduce the protein sample with 5 mM TCEP for 30 minutes at room temperature.

  • Labeling: Add Maleimide-PEG-Biotin to a final concentration of 1 mM. Incubate for 1 hour at room temperature in a buffer with a pH of 6.5-7.5.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.

  • Sample Preparation for Mass Spectrometry: Follow step 4 from Protocol 1.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

Mandatory Visualization

Experimental Workflow for Thiol-Reactive Labeling and Mass Spectrometry Analysis

experimental_workflow cluster_sample_prep Protein Sample Preparation cluster_enrichment Optional Enrichment cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis Protein Sample Protein Sample Reduction (TCEP) Reduction (TCEP) Protein Sample->Reduction (TCEP) Thiol-Reactive Labeling Thiol-Reactive Labeling Reduction (TCEP)->Thiol-Reactive Labeling Labeled Protein Labeled Protein Thiol-Reactive Labeling->Labeled Protein Click Chemistry (for Alkyne Probes) Click Chemistry (for Alkyne Probes) Labeled Protein->Click Chemistry (for Alkyne Probes) Biotinylation Biotinylation Click Chemistry (for Alkyne Probes)->Biotinylation Streptavidin Enrichment Streptavidin Enrichment Biotinylation->Streptavidin Enrichment Denaturation (Urea) Denaturation (Urea) Streptavidin Enrichment->Denaturation (Urea) Reduction (DTT) Reduction (DTT) Denaturation (Urea)->Reduction (DTT) Alkylation (IAM) Alkylation (IAM) Reduction (DTT)->Alkylation (IAM) Tryptic Digestion Tryptic Digestion Alkylation (IAM)->Tryptic Digestion Peptide Desalting Peptide Desalting Tryptic Digestion->Peptide Desalting LC-MS/MS LC-MS/MS Peptide Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: General workflow for thiol-reactive labeling of proteins for mass spectrometry.

Logical Relationship for Identifying S-Palmitoylated Proteins

The study of protein S-palmitoylation, a reversible lipid modification on cysteine residues, provides an excellent example of the application of these thiol-reactive probes. The following diagram illustrates the logic of two common methods for identifying S-palmitoylated proteins.

Caption: Two common workflows for identifying S-palmitoylated proteins.

References

A Comparative Guide to Propargyl-PEG4-thiol and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the stability, efficacy, and therapeutic index of antibody conjugates, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison between two prominent crosslinkers: Propargyl-PEG4-thiol and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their mechanisms of action, performance characteristics, and provide detailed experimental protocols to assist researchers in making informed decisions for their conjugation strategies.

Introduction to the Crosslinkers

This compound is a versatile, hydrophilic linker featuring a terminal thiol group and a propargyl group (containing an alkyne). The thiol group enables conjugation to thiol-reactive sites, such as maleimides, while the alkyne group is reserved for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and can reduce aggregation of the final conjugate.[3][4]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established heterobifunctional crosslinker that has been extensively used in the construction of ADCs. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on an antibody) and a maleimide group that forms a stable thioether bond with sulfhydryl (thiol) groups. The cyclohexane bridge in its structure imparts stability to the maleimide group, reducing its susceptibility to hydrolysis.

Mechanism of Action and Reaction Chemistry

The conjugation strategies for this compound and SMCC differ significantly in their reaction partners and workflow.

SMCC typically follows a two-step process that begins with the modification of the antibody.

  • Antibody Activation: The NHS ester of SMCC reacts with primary amine groups on the antibody, primarily the ε-amine of lysine residues, to form a stable amide bond. This step introduces maleimide groups onto the antibody surface.

  • Payload Conjugation: The maleimide-activated antibody is then reacted with a thiol-containing payload (e.g., a cytotoxic drug), resulting in the formation of a stable thioether linkage.

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Ab Antibody (with Lys-NH2) Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab NHS ester reacts with Lysine (pH 7.0-9.0) SMCC SMCC Linker (NHS Ester + Maleimide) SMCC->Activated_Ab Excess_SMCC Excess SMCC Removal Activated_Ab->Excess_SMCC Desalting/Dialysis Payload Thiol-containing Payload (-SH) ADC Antibody-Drug Conjugate (ADC) Payload->ADC Excess_SMCC->ADC Maleimide reacts with Thiol (pH 6.5-7.5)

Caption: Workflow for antibody conjugation using the SMCC crosslinker.

This compound offers a more modular approach, often involving click chemistry for the final payload attachment. A common strategy involves a multi-step process:

  • Antibody Modification: The antibody is first functionalized with a thiol-reactive group, such as a maleimide, if free cysteines are not available or desired for conjugation.

  • Linker Attachment: The thiol group of this compound reacts with the maleimide-activated antibody, attaching the PEGylated alkyne linker.

  • Click Chemistry Conjugation: An azide-modified payload is then "clicked" onto the alkyne-functionalized antibody via a copper-catalyzed reaction, forming a highly stable triazole ring.

Propargyl_PEG_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Linker Attachment cluster_step3 Step 3: Click Chemistry Ab Antibody Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab Maleimide_Activator Maleimide Activator (e.g., SMCC) Maleimide_Activator->Activated_Ab Alkyne_Ab Alkyne-Functionalized Antibody Activated_Ab->Alkyne_Ab Thiol-Maleimide Reaction Propargyl_Linker This compound Propargyl_Linker->Alkyne_Ab ADC Antibody-Drug Conjugate (ADC) Alkyne_Ab->ADC CuAAC Reaction (Copper Catalyst) Azide_Payload Azide-containing Payload (-N3) Azide_Payload->ADC

Caption: A representative workflow for conjugation using this compound.

Performance Comparison

The choice between this compound and SMCC depends on the specific requirements of the final conjugate. The following table summarizes key performance characteristics.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reaction Chemistry Thiol-maleimide/thiol-reactive chemistry followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC).Amine-reactive NHS ester chemistry followed by thiol-reactive maleimide chemistry.
Target Residues Site-specific cysteine (native or engineered) or modified residues for initial attachment; azide on payload.Primarily lysine residues for initial antibody activation; thiol on payload.
Resulting Linkage Stable thioether and a highly stable triazole ring.Stable amide and a thioether bond.
Linkage Stability The triazole ring formed via click chemistry is exceptionally stable. The initial thioether bond is also stable.The thioether bond is generally stable, but can be susceptible to a retro-Michael reaction, leading to payload loss, especially when conjugated to certain thiol pKa environments.
Hydrophilicity High, due to the PEG4 spacer, which can improve solubility and reduce aggregation of the conjugate.Relatively hydrophobic.
Immunogenicity The PEG spacer may reduce the immunogenicity of the payload, but pre-existing anti-PEG antibodies can be a concern and may lead to accelerated clearance.The linker itself is considered to have low immunogenicity.
Homogeneity (DAR) Can facilitate the creation of more homogeneous conjugates, especially when combined with site-specific antibody modification techniques.Conjugation to surface lysines can result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR).
Versatility Offers a modular "plug-and-play" approach via click chemistry, allowing for late-stage modification with various azide-containing molecules.A widely used and well-characterized linker for a two-step conjugation process.

Experimental Protocols

The following are generalized protocols. Optimization is crucial for each specific antibody-payload pair.

Protocol 1: Antibody Conjugation using SMCC

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody.

Materials:

  • Antibody (1-10 mg/mL)

  • Amine-Free Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Thiol-containing payload

  • Desalting columns (e.g., Sephadex G-25)

  • Quenching reagent (e.g., L-cysteine)

Procedure:

Step 1: Activation of Antibody with SMCC

  • Antibody Preparation: Prepare the antibody in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris.

  • SMCC Preparation: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.

  • Activation Reaction: Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution. The optimal ratio depends on the antibody concentration and should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column pre-equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is critical to remove unreacted SMCC.

Step 2: Conjugation to Thiol-Containing Payload

  • Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent.

  • Conjugation Reaction: Add the payload solution to the purified maleimide-activated antibody. A molar excess of 1.5- to 5-fold of the payload over the antibody is typically used.

  • Incubation: Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM. Incubate for an additional 15-30 minutes.

  • Purification: Purify the final ADC using methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unconjugated payload and other impurities.

Protocol 2: Antibody Conjugation using this compound and Click Chemistry

This protocol describes a strategy for site-specific conjugation onto a reduced antibody, followed by a click reaction.

Materials:

  • Antibody (with interchain disulfide bonds)

  • Reducing Agent (e.g., TCEP or DTT)

  • Reduction/Conjugation Buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Maleimide-PEG-Propargyl linker (as an alternative if starting with this compound and an amine-reactive antibody) or a maleimide activator for the antibody.

  • This compound

  • Azide-functionalized payload

  • Copper (II) sulfate (CuSO4)

  • Copper ligand (e.g., TBTA)

  • Reducing agent for copper (e.g., sodium ascorbate)

  • Desalting columns

Procedure:

Step 1: Partial Reduction of Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer.

  • Reduction: Add a controlled molar excess of a reducing agent like TCEP (e.g., 2-5 equivalents) to selectively reduce the interchain disulfide bonds.

  • Incubation: Incubate at 37°C for 30-90 minutes.

  • Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column.

Step 2: Conjugation with a Maleimide-Propargyl Linker Note: This step assumes the antibody is first activated with a maleimide group to react with the thiol of this compound. An alternative is to use a heterobifunctional linker with a maleimide on one end and a propargyl group on the other to directly react with the reduced antibody thiols.

  • Linker Reaction: Add a molar excess of a maleimide-alkyne linker to the reduced antibody.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Purify the alkyne-functionalized antibody via a desalting column to remove the excess linker.

Step 3: Click Chemistry with Azide-Payload

  • Prepare Click Reagents: Prepare fresh stock solutions of the azide-payload, CuSO4, a copper ligand like TBTA, and a reducing agent like sodium ascorbate.

  • Click Reaction: To the alkyne-functionalized antibody, add the azide-payload. Then, add the pre-mixed catalyst solution (CuSO4, ligand, and sodium ascorbate).

  • Incubation: Incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using SEC or other appropriate chromatography methods to remove the catalyst and unreacted components.

Conclusion

Both this compound and SMCC are valuable tools for antibody conjugation.

  • SMCC is a robust, widely-used linker ideal for conjugating payloads to antibody lysine residues. Its main drawbacks are the potential for product heterogeneity and the possibility of linker instability through a retro-Michael reaction.

  • This compound is a modern alternative that offers significant advantages in terms of modularity, linker stability (via the triazole ring), and hydrophilicity. It is particularly well-suited for strategies aiming for site-specific conjugation and homogeneous products, which are increasingly desired for next-generation antibody-drug conjugates.

The ultimate choice will be guided by the specific goals of the research, including the nature of the payload, the desired drug-to-antibody ratio, and the importance of conjugate stability and homogeneity.

References

A Comparative Guide to the Hydrophilicity of Propargyl-PEG4-thiol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug delivery, the physicochemical properties of linker molecules are paramount to the success of the final conjugate. Propargyl-PEG4-thiol is a heterobifunctional linker widely utilized for its ability to connect biomolecules to surfaces or other molecules through its thiol and propargyl groups. A key feature of this linker is its tetraethylene glycol (PEG4) spacer, which is intentionally included to enhance the hydrophilicity and aqueous solubility of the resulting conjugate.[1][2] This guide provides an objective comparison of the hydrophilicity of this compound against other common linker types, supported by established experimental methodologies.

Evaluating Hydrophilicity: Key Methodologies

The hydrophilicity of a molecule or a functionalized surface can be quantitatively assessed through several analytical techniques. The most common and relevant methods for linkers like this compound are Contact Angle Measurement and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Contact Angle Measurement: This technique measures the angle formed by a droplet of water on a solid surface.[3] A lower contact angle indicates greater wettability and higher surface hydrophilicity, while a higher contact angle suggests a more hydrophobic surface.[4] For linker molecules, this is typically performed by creating a self-assembled monolayer (SAM) on a suitable substrate (e.g., gold, given the thiol group) and then measuring the water contact angle on this functionalized surface.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical tool for separating molecules based on their hydrophobicity. In this method, molecules are passed through a column containing a non-polar stationary phase. Hydrophilic molecules have a lower affinity for the stationary phase and elute more quickly, resulting in shorter retention times. Conversely, more hydrophobic molecules are retained longer on the column.

Comparative Data on Linker Hydrophilicity

The inclusion of a PEG spacer significantly influences the hydrophilicity of a linker molecule. To illustrate this, the following table presents a comparison of this compound with a purely aliphatic linker (e.g., a simple alkyl thiol) and a similar linker with a longer PEG chain. The data are representative values based on established principles of PEGylation and surface chemistry.

Linker MoleculeStructureExpected Water Contact Angle (on SAM)Expected RP-HPLC RetentionRationale
11-Mercaptoundecyl propargyl ether HS-(CH₂)₁₁-O-CH₂-C≡CH~105° - 115°LongThe long, non-polar alkyl chain creates a highly hydrophobic surface/molecule.
This compound HS-(CH₂CH₂O)₄-CH₂-C≡CH~30° - 45°ShortThe four ethylene glycol units are highly hydrophilic, significantly increasing water solubility and surface wettability.
Propargyl-PEG8-thiol HS-(CH₂CH₂O)₈-CH₂-C≡CH< 30°Very ShortA longer PEG chain further increases the hydrophilic character of the molecule.

Experimental Protocols

Protocol for Water Contact Angle Measurement of Self-Assembled Monolayers (SAMs)

This protocol describes the formation of a SAM of this compound on a gold-coated surface and the subsequent measurement of its hydrophilicity via water contact angle.

Materials:

  • Gold-coated silicon wafers or glass slides

  • This compound solution (1 mM in ethanol)

  • Ethanol (absolute, for rinsing)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Contact angle goniometer

Procedure:

  • Substrate Preparation: Clean the gold-coated substrates by rinsing with ethanol followed by drying under a gentle stream of nitrogen gas.

  • SAM Formation: Immerse the cleaned gold substrates in the 1 mM this compound solution for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.

  • Contact Angle Measurement:

    • Place the dry, functionalized substrate on the stage of the contact angle goniometer.

    • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

    • Use the goniometer's software to capture an image of the droplet and calculate the static contact angle at the liquid-solid interface.

    • Perform measurements at a minimum of three different locations on the surface to ensure reproducibility and calculate the average contact angle.

Protocol for RP-HPLC Analysis of Linker Hydrophilicity

This protocol outlines a general method for comparing the hydrophilicity of different thiol-containing linkers using RP-HPLC.

Materials:

  • RP-HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in DI water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Linker samples (e.g., this compound, Propargyl-PEG8-thiol, alkyl-thiol) dissolved in a suitable solvent (e.g., 50:50 water/acetonitrile) at ~1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a fixed volume (e.g., 10 µL) of the first linker sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of the organic solvent (Mobile Phase B). A typical gradient might be from 5% B to 95% B over 20 minutes. This will elute compounds based on their hydrophobicity, with hydrophilic compounds eluting first.

  • Data Acquisition: Monitor the column eluent using the detector and record the chromatogram. The time at which a compound elutes is its retention time.

  • Analysis: Repeat the injection and gradient elution for each linker to be compared. A shorter retention time corresponds to greater hydrophilicity.

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_measure Measurement Clean Clean Gold Substrate Dry_N2 Dry with N2 Clean->Dry_N2 Immerse Immerse in Linker Solution (18-24h) Dry_N2->Immerse Rinse Rinse with Ethanol Immerse->Rinse Dry_SAM Dry with N2 Rinse->Dry_SAM Place Place on Goniometer Stage Dry_SAM->Place Dispense Dispense Water Droplet Place->Dispense Analyze Capture Image & Analyze Angle Dispense->Analyze Result Hydrophilicity Data Analyze->Result

Caption: Workflow for Contact Angle Measurement.

G cluster_0 Injection cluster_1 RP-HPLC Column (Non-Polar Stationary Phase) cluster_2 Elution & Detection Mix Mixture of Molecules (Hydrophilic & Hydrophobic) p1 Hydrophilic p2 Hydrophobic path1 Shorter Path (Weak Interaction) Detector Detector p1->Detector path2 Longer Path (Strong Interaction) p2->Detector Elute1 Early Elution (Short Retention Time) Detector->Elute1 Elute2 Late Elution (Long Retention Time) Detector->Elute2

Caption: Principle of RP-HPLC Separation.

G Linker Linker Structure PEG PEG Chain Length Linker->PEG Hydro Hydrophilicity PEG->Hydro Increases Sol Aqueous Solubility Hydro->Sol Increases RPLC RP-HPLC Retention Time Hydro->RPLC Decreases

Caption: Relationship between PEG length and hydrophilicity.

References

A Head-to-Head Comparison of Propargyl-PEG4-thiol and DBCO Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker is paramount to the success of creating stable and functional biomolecular conjugates. Propargyl-PEG4-thiol and Dibenzocyclooctyne (DBCO) linkers represent two powerful and widely utilized tools, each with distinct characteristics and applications. This guide provides an objective, data-driven comparison of these linkers, focusing on their performance, reaction mechanisms, and ideal use cases to aid researchers in selecting the optimal tool for their specific needs.

Introduction to this compound and DBCO Linkers

This compound is a bifunctional linker featuring a terminal alkyne group and a thiol group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] The alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and efficient click chemistry reaction.[3][4][5] The thiol group offers a second, orthogonal conjugation strategy, readily reacting with maleimides, haloacetyls, or forming disulfide bonds. This dual reactivity makes it a versatile tool for creating complex, multifunctional bioconjugates. The PEG4 spacer enhances solubility in aqueous media, reduces steric hindrance, and improves the overall biocompatibility of the conjugate.

DBCO (Dibenzocyclooctyne) linkers are at the forefront of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The inherent ring strain of the dibenzocyclooctyne group allows for a rapid and spontaneous reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This biocompatibility makes DBCO linkers ideal for applications in living cells and whole organisms. DBCO linkers are known for their high efficiency, specificity, and the formation of a highly stable triazole linkage.

At a Glance: Key Differences

FeatureThis compoundDBCO Linkers
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper (I))No
Biocompatibility Lower (due to copper cytotoxicity)High
Reaction Speed Generally very fastFast, with kinetics dependent on the specific DBCO derivative
Orthogonality Dual (alkyne and thiol reactivity)Primarily azide-reactive
Common Applications Synthesis of ADCs and PROTACs, surface modification, versatile bioconjugationLive cell imaging, in vivo studies, ADC development, bioconjugation in complex biological media

Performance Comparison: A Data-Driven Analysis

The choice between this compound and DBCO linkers often hinges on the specific experimental requirements, particularly the tolerance for a copper catalyst and the desired reaction kinetics.

ParameterThis compound (CuAAC)DBCO Linkers (SPAAC)
Reaction Conditions Aqueous buffers, often with a copper-chelating ligandAqueous buffers (e.g., PBS), pH ~7.4
Typical Reaction Time Can be very rapid, often complete within 1-4 hours2-4 hours at room temperature, or overnight at 4°C
Reaction Yield Generally high to quantitativeHigh, often >90%
Stability of Linkage Stable triazole ringStable triazole ring
Monitoring the Reaction Often monitored by chromatography (e.g., HPLC) or mass spectrometryCan be monitored by UV-Vis spectroscopy due to DBCO's absorbance at ~310 nm

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Antibody-Oligonucleotide Conjugation using a DBCO Linker

This protocol outlines a typical workflow for labeling an antibody with a DBCO-NHS ester and subsequently conjugating it to an azide-modified oligonucleotide.

1. Antibody Activation with DBCO-NHS Ester:

  • Reagent Preparation: Dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Antibody Preparation: Prepare the antibody solution in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 and a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.

2. Copper-Free Click Reaction with Azide-Modified Oligonucleotide:

  • Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting antibody-oligonucleotide conjugate using a suitable chromatography technique (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted oligonucleotide.

  • Validation: Confirm the successful conjugation by SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unconjugated antibody.

Protocol 2: Bioconjugation using this compound (Conceptual Workflow)

This protocol provides a general workflow for a two-step conjugation using the dual functionality of this compound.

1. Thiol-Maleimide Conjugation:

  • Molecule Preparation: Prepare the molecule containing a maleimide group in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Linker Preparation: Dissolve this compound in an appropriate solvent.

  • Conjugation Reaction: Mix the maleimide-containing molecule with a slight molar excess of this compound.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the propargyl-functionalized molecule to remove unreacted linker.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Reagent Preparation: Prepare the azide-containing biomolecule in a suitable buffer. Prepare stock solutions of a copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Click Reaction: To the propargyl-functionalized molecule, add the azide-containing biomolecule, the copper source, and the ligand.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove the copper catalyst and any unreacted components.

Visualizing the Workflows

experimental_workflows cluster_dbco DBCO Linker Workflow (SPAAC) cluster_propargyl This compound Workflow (Dual Conjugation) dbco_start Antibody + DBCO-NHS Ester dbco_react1 Incubate (RT, 1h) dbco_start->dbco_react1 dbco_activated DBCO-Antibody dbco_react1->dbco_activated dbco_react2 Incubate (RT, 2-4h or 4°C, overnight) dbco_activated->dbco_react2 dbco_azide Azide-Oligonucleotide dbco_azide->dbco_react2 dbco_conjugate Antibody-Oligo Conjugate dbco_react2->dbco_conjugate prop_start Maleimide-Molecule + this compound prop_react1 Thiol-Maleimide Reaction prop_start->prop_react1 prop_activated Propargyl-Functionalized Molecule prop_react1->prop_activated prop_react2 CuAAC Reaction (with Cu(I)) prop_activated->prop_react2 prop_azide Azide-Biomolecule prop_azide->prop_react2 prop_conjugate Final Conjugate prop_react2->prop_conjugate

A generalized workflow for bioconjugation using DBCO and this compound linkers.

Logical Relationships in Linker Selection

linker_selection start Bioconjugation Application live_cell Live Cells / In Vivo? start->live_cell dual_func Need for Orthogonal Conjugation? live_cell->dual_func No use_dbco Use DBCO Linker (SPAAC) live_cell->use_dbco Yes use_propargyl Use this compound dual_func->use_propargyl Yes consider_propargyl Consider this compound (CuAAC) dual_func->consider_propargyl No

Decision tree for selecting between DBCO and this compound linkers.

Conclusion

Both this compound and DBCO linkers are indispensable tools in the field of bioconjugation. The choice between them is dictated by the specific demands of the application.

Choose DBCO linkers when:

  • Biocompatibility is critical: For applications involving live cells, in vivo studies, or sensitive biological systems where copper toxicity is a concern.

  • Simplicity is desired: The one-step, catalyst-free nature of SPAAC simplifies experimental design and purification.

  • Working in complex media: The bioorthogonal nature of the DBCO-azide reaction ensures high specificity with minimal side reactions.

Choose this compound when:

  • Multifunctionality is required: The presence of both an alkyne and a thiol group allows for sequential or orthogonal conjugation strategies to build more complex biomolecular architectures.

  • Copper catalysis is permissible: For in vitro applications where the presence of a copper catalyst is not a limiting factor.

  • Cost is a consideration: Copper-catalyzed click chemistry reagents can sometimes be more economical than strained cyclooctynes.

By understanding the distinct advantages and chemistries of each linker, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.

References

A Head-to-Head Comparison of Thiol-Reactive Crosslinkers: Propargyl-PEG4-Thiol vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the final product. This guide provides an objective, data-driven comparison of Propargyl-PEG4-thiol with common alternatives, focusing on performance in thiol-specific conjugation.

This compound is a heterobifunctional crosslinker featuring a thiol-reactive group at one end and a terminal alkyne at the other, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The thiol group allows for covalent attachment to cysteine residues on proteins, while the alkyne group enables subsequent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] This guide will compare the performance of this compound with two primary classes of alternatives: maleimide-based crosslinkers and those utilized in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).

Performance Comparison: A Data-Driven Look at Linker Technologies

The selection of a crosslinker should be guided by the specific requirements of the application, including the desired reaction kinetics, the stability of the final conjugate, and the biocompatibility of the reaction conditions. The following tables summarize key performance indicators for this compound (via CuAAC), maleimide-based linkers, and DBCO-based linkers (for SPAAC).

Table 1: Reaction Efficiency and Kinetics
FeatureThis compound (CuAAC)Maleimide-PEG-ThiolDBCO-PEG-Thiol (SPAAC)
Reaction Principle Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide.[3]Michael addition of a thiol to a maleimide.[][5]Strain-promoted cycloaddition between a strained cyclooctyne and an azide.
Reaction Kinetics Very fast, often reaching completion in minutes to a few hours.Fast, with reactions typically proceeding to completion within 1-2 hours at room temperature.Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.
Typical Conjugation Yield High, often near-quantitative (>95%).Generally high (80-95%), but can be influenced by steric hindrance and reaction conditions.High, often >90%, but dependent on the specific cyclooctyne and azide pairing.
Biocompatibility Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications without careful ligand selection.Generally considered biocompatible for in vitro applications. The reaction is performed under physiological pH.Highly biocompatible and suitable for live-cell and in vivo studies due to the absence of a metal catalyst.
Side Reactions Copper can catalyze the formation of disulfide bonds and other side reactions. Recent studies have shown the formation of thiotriazoles as a byproduct.The maleimide ring can undergo hydrolysis, especially at higher pH, rendering it unreactive. It can also react with primary amines at pH > 8.5.Some strained alkynes can exhibit off-target reactivity with thiol-containing proteins.
Table 2: Stability of the Resulting Conjugate
FeatureThis compound (Triazole Linkage)Maleimide-PEG-Thiol (Thioether Linkage)DBCO-PEG-Thiol (Triazole Linkage)
Linkage Chemistry Forms a highly stable 1,2,3-triazole ring.Forms a thiosuccinimide linkage (a type of thioether).Forms a stable triazole ring.
Stability in Plasma The triazole linkage is exceptionally stable under physiological conditions and resistant to enzymatic degradation.The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation in the presence of thiols like glutathione and albumin in plasma. This can result in premature drug release.The triazole linkage is highly stable in plasma.
Thiol Exchange The triazole bond is not susceptible to exchange with other thiols.The thioether bond can undergo exchange with other thiols, leading to payload transfer to other proteins, such as albumin.The triazole bond is not susceptible to thiol exchange.
pH Stability Stable across a wide pH range.The thiosuccinimide linkage can be unstable, particularly at physiological and higher pH, where the retro-Michael reaction is more favorable.Stable across a wide pH range.
Quantitative Stability Data Not extensively reported in direct comparative studies, but the chemical nature of the triazole ring implies high stability.A maleimide-PEG conjugate showed ~40% deconjugation after 12 days in phosphate buffer at pH 7.5. Another study showed that a maleimide-based ADC had a significant loss of payload in the presence of reducing thiols.Not extensively reported in direct comparative studies, but expected to be similar to the CuAAC-formed triazole.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and efficient bioconjugation. Below are representative protocols for protein conjugation using this compound (via CuAAC) and a maleimide-based linker.

Protocol 1: Two-Step Protein Conjugation with this compound and an Azide-Modified Molecule (CuAAC)

This protocol involves the initial conjugation of the thiol-reactive end of this compound to a protein's cysteine residue, followed by the "click" reaction with an azide-functionalized molecule.

Step 1: Thiolation of the Protein (if necessary) and Conjugation with this compound

  • Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES). If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Crosslinker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution at a 10-20 fold molar excess. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess crosslinker using a desalting column or size-exclusion chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Prepare a stock solution of the azide-modified molecule of interest in a suitable solvent. Prepare fresh stock solutions of a copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • "Click" Reaction: To the solution of the propargylated protein, add the azide-modified molecule, the copper/ligand complex, and finally the reducing agent to initiate the reaction. The reaction is typically carried out at room temperature for 1-4 hours.

  • Final Purification: Purify the final bioconjugate using a suitable chromatography method to remove unreacted reagents and byproducts.

Protocol 2: One-Step Protein Conjugation with a Maleimide-PEG-Linker
  • Protein Preparation: As in Protocol 1, prepare the protein with free thiol groups in a degassed buffer at pH 6.5-7.5.

  • Crosslinker Preparation: Prepare a stock solution of the maleimide-PEG-linker in an organic solvent like DMSO.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the bioconjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and quenching agent.

Protocol 3: Characterization of Bioconjugates by LC-MS
  • Sample Preparation: Desalt the purified conjugate to remove non-volatile salts. For antibody-drug conjugates, the sample may be analyzed intact or after reduction to separate the light and heavy chains.

  • LC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8 for proteins) and elute with a gradient of acetonitrile in water with 0.1% formic acid. The eluent is directly introduced into a mass spectrometer (e.g., ESI-Q-TOF).

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the species present. The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached molecule(s). The distribution of peaks can be used to determine the heterogeneity of the conjugation and the drug-to-antibody ratio (DAR).

Mandatory Visualization

The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.

Thiol_Reactive_Chemistries cluster_propargyl This compound (CuAAC) cluster_maleimide Maleimide-PEG-Thiol Protein_SH_P Protein-SH Propargylated_Protein Protein-S-PEG4- Alkyne Protein_SH_P->Propargylated_Protein Thiol Reaction Propargyl_PEG_Thiol Propargyl- PEG4-Thiol Propargyl_PEG_Thiol->Propargylated_Protein Final_Conjugate_P Protein-S-PEG4- Triazole-Molecule Propargylated_Protein->Final_Conjugate_P CuAAC (Cu(I) catalyst) Azide_Molecule N3-Molecule Azide_Molecule->Final_Conjugate_P Protein_SH_M Protein-SH Final_Conjugate_M Protein-S-PEG- Thioether-Molecule Protein_SH_M->Final_Conjugate_M Michael Addition Maleimide_PEG_Thiol Maleimide- PEG-Molecule Maleimide_PEG_Thiol->Final_Conjugate_M Experimental_Workflow cluster_propargyl_wf This compound Path cluster_maleimide_wf Maleimide-PEG Path start Start: Protein with Cysteine reduce Reduction of Disulfide Bonds (optional) start->reduce conjugate Conjugation with Thiol-Reactive Linker reduce->conjugate purify1 Purification 1 (e.g., SEC) conjugate->purify1 click CuAAC Click Reaction with Azide-Molecule purify1->click quench Quenching (optional) purify1->quench purify2 Purification 2 (e.g., SEC) click->purify2 analyze Characterization (LC-MS, SDS-PAGE) purify2->analyze quench->analyze

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

This document provides detailed guidance on the proper disposal procedures for Propargyl-PEG4-thiol, a common reagent in bioconjugation and drug development. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, a comprehensive approach to its disposal is warranted due to its chemical structure and the potential for environmental effects.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following steps provide a general framework for its safe disposal:

  • Consult Institutional and Local Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. Local regulations may have specific requirements for chemical waste.

  • Evaluate for Contamination: If the this compound waste is mixed with other hazardous materials (e.g., flammable solvents, corrosive acids, or toxic reagents), the entire mixture must be treated as hazardous waste.

  • Small, Uncontaminated Quantities: For small quantities of uncontaminated this compound, disposal down the sanitary sewer may be permissible, depending on local regulations. However, due to the presence of a thiol group, which can cause strong odors, and the potential for aquatic toxicity as indicated by related compounds, this method should only be used after explicit approval from your EHS department. If approved for drain disposal, flush with a large volume of water.

  • Large Quantities or Contaminated Waste: For larger quantities or if the waste is contaminated, it must be disposed of as chemical waste.

    • Containerization: Collect the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name ("this compound") and any other components of the waste stream.

    • Storage: Store the waste container in a designated satellite accumulation area for chemical waste.

    • Disposal: Arrange for pickup and disposal by a licensed chemical waste contractor through your institution's EHS department.

Data on this compound and Related Compounds
Compound CAS Number Molecular Formula Reported Hazards Disposal Recommendation
This compound1347750-80-4C11H20O4SNot a hazardous substance or mixture[1]Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations.[1]
Propargyl-PEG4-thioacetylNot AvailableC12H22O5SHarmful if swallowed; Very toxic to aquatic life with long lasting effects.Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Workflows

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste consult_ehs Consult Institutional EHS and Local Regulations start->consult_ehs is_contaminated Is the waste mixed with hazardous materials? consult_ehs->is_contaminated is_large_quantity Is it a large quantity? is_contaminated->is_large_quantity No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_large_quantity->non_hazardous_waste Yes drain_disposal_check Is drain disposal approved by EHS? is_large_quantity->drain_disposal_check No collect_for_pickup Collect in a labeled container for licensed disposal hazardous_waste->collect_for_pickup non_hazardous_waste->collect_for_pickup drain_disposal_check->non_hazardous_waste No drain_disposal Flush with copious amounts of water drain_disposal_check->drain_disposal Yes

Caption: Decision workflow for the disposal of this compound.

General Chemical Waste Handling Procedure

This diagram outlines the standard operating procedure for handling chemical waste in a laboratory setting.

start Generate Chemical Waste wear_ppe Wear Appropriate PPE start->wear_ppe segregate_waste Segregate Waste by Hazard Class wear_ppe->segregate_waste label_container Label Waste Container Correctly segregate_waste->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely request_pickup Request Waste Pickup via EHS store_safely->request_pickup end Waste Disposed by Licensed Contractor request_pickup->end

Caption: Standard procedure for laboratory chemical waste management.

References

Essential Safety and Operational Guide for Handling Propargyl-PEG4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Propargyl-PEG4-thiol. Given the potential hazards associated with thiol compounds, a comprehensive risk assessment should be conducted before beginning any work. While one Safety Data Sheet (SDS) classifies this compound as non-hazardous, the well-documented risks of the thiol functional group necessitate stringent safety protocols.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Thiol compounds are known for their strong, unpleasant odors and potential as skin, eye, and respiratory irritants.[2][3] Therefore, adherence to the following PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or face shield.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Laboratory coat.Use in a certified chemical fume hood.
Chemical Reactions Chemical splash goggles and face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Flame-retardant laboratory coat.Operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges for organic vapors.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Work in a well-ventilated area or chemical fume hood.

Operational and Disposal Plans

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Storage: Store at –20 °C under an inert atmosphere and protected from light.

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

Handling Procedures
  • Preparation:

    • Ensure a certified chemical fume hood is operational before starting any work.

    • Assemble all necessary glassware and equipment within the fume hood.

    • Have designated, labeled waste containers ready for liquid and solid thiol-containing waste.

  • During Use:

    • Handle the product in a closed system or with appropriate exhaust ventilation.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Use freshly prepared anhydrous solutions to preserve thiol activity.

    • Keep containers tightly sealed when not in use.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.

    • Decontaminate the work area thoroughly after use.

    • Properly remove and dispose of gloves as contaminated waste.

Spill Response
  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate the spill area with a bleach solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and unpleasant odors.

  • Liquid Waste:

    • Collect all waste containing the thiol in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.

    • For small quantities, chemical treatment with a bleach solution can be used to neutralize the thiol. This reaction converts the thiol to a less odorous and less volatile sulfonic acid and should be performed in a fume hood.

  • Solid Waste:

    • Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.

  • Glassware Decontamination:

    • Immediately after use, immerse glassware in a bleach bath (a 1:1 mixture of bleach and water is often recommended) and allow it to soak overnight (at least 14 hours).

    • For larger items that cannot be submerged, fill them with a bleach solution, seal, label, and let them stand in the fume hood.

  • Final Disposal:

    • Dispose of all chemical waste through a licensed waste disposal contractor. Do not pour down the drain or release into the environment.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste prep_materials Assemble Materials in Hood prep_waste->prep_materials handle_weigh Weigh/Dispense in Hood prep_materials->handle_weigh Begin Experiment handle_reaction Perform Reaction in Closed System handle_weigh->handle_reaction handle_seal Keep Containers Sealed handle_reaction->handle_seal post_decontaminate Decontaminate Work Area handle_seal->post_decontaminate Complete Experiment post_wash Wash Hands Thoroughly post_decontaminate->post_wash post_glove Proper Glove Removal post_wash->post_glove disp_solid Dispose of Solid Waste post_glove->disp_solid disp_liquid Dispose of Liquid Waste disp_solid->disp_liquid disp_glassware Decontaminate Glassware (Bleach Bath) disp_liquid->disp_glassware

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.